molecular formula C9H10ClNO3 B15570326 3-Chloro-L-tyrosine-13C6

3-Chloro-L-tyrosine-13C6

Cat. No.: B15570326
M. Wt: 221.59 g/mol
InChI Key: ACWBBAGYTKWBCD-DXQQUZLMSA-N
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Description

3-Chloro-L-tyrosine-13C6 is a useful research compound. Its molecular formula is C9H10ClNO3 and its molecular weight is 221.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

221.59 g/mol

IUPAC Name

(2S)-2-amino-3-(3-chloro-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propanoic acid

InChI

InChI=1S/C9H10ClNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1/i1+1,2+1,3+1,5+1,6+1,8+1

InChI Key

ACWBBAGYTKWBCD-DXQQUZLMSA-N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Certificate of Analysis for 3-Chloro-L-tyrosine-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and quality control parameters typically presented in a Certificate of Analysis (CoA) for 3-Chloro-L-tyrosine-¹³C₆. This isotopically labeled amino acid is a critical internal standard for mass spectrometry-based quantitative analysis in various research fields, including the study of oxidative stress and inflammation.[1] The data and protocols presented herein are representative of industry standards for ensuring the identity, purity, and quality of this essential research compound.

Quantitative Data Summary

The following tables summarize the typical specifications and analytical results for a batch of 3-Chloro-L-tyrosine-¹³C₆.

Table 1: Identification and Physical Properties

TestSpecificationResult
Appearance White to off-white solidConforms
Molecular Formula C₃¹³C₆H₁₀ClNO₃C₃¹³C₆H₁₀ClNO₃
Molecular Weight 221.63 g/mol 221.6 g/mol
Solubility Soluble in 1 M HClConforms

Table 2: Purity and Isotopic Enrichment

TestMethodSpecificationResult
Chemical Purity HPLC≥95%98.7%
Isotopic Enrichment Mass Spectrometry≥99% ¹³C99.2%
Enantiomeric Purity Chiral HPLC≥99% L-enantiomer>99.5%
¹H NMR NMR SpectroscopyConforms to structureConforms
¹³C NMR NMR SpectroscopyConforms to structureConforms

Table 3: Impurity Profile

TestMethodSpecificationResult
Residual Solvents GC-HSMeets USP <467> limitsConforms
Heavy Metals ICP-MS≤10 ppm<5 ppm
Water Content Karl Fischer Titration≤1.0%0.2%
Sulfate Ash Gravimetry≤0.1%<0.05%

Experimental Protocols

Detailed methodologies for the key experiments cited in the CoA are provided below. These protocols are representative and may be subject to minor variations between testing laboratories.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Purpose: To determine the chemical purity of the compound by separating it from any non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Diluent: Mobile Phase A

Procedure:

  • Prepare the sample by dissolving an accurately weighed amount of 3-Chloro-L-tyrosine-¹³C₆ in the sample diluent to a final concentration of approximately 0.5 mg/mL.

  • Set the HPLC conditions as follows:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Detection wavelength: 280 nm

    • Injection volume: 10 µL

    • Gradient elution: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Inject the sample and record the chromatogram.

  • Calculate the area percentage of the main peak relative to the total area of all peaks to determine the chemical purity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Purpose: To separate and quantify the L- and D-enantiomers of 3-Chloro-L-tyrosine-¹³C₆ to ensure the correct stereochemistry.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., based on teicoplanin)

Reagents:

  • Mobile Phase: A mixture of ethanol, water, and a suitable acid or buffer as recommended for the specific chiral column.

  • Sample Diluent: Mobile Phase

Procedure:

  • Prepare the sample by dissolving an accurately weighed amount of the compound in the sample diluent to a concentration of about 0.5 mg/mL.

  • Set the HPLC conditions according to the chiral column manufacturer's recommendations. This typically involves an isocratic elution.

  • Inject the sample and a racemic standard (if available) to identify the peaks corresponding to the L- and D-enantiomers.

  • Calculate the area percentage of the L-enantiomer peak relative to the total area of both enantiomer peaks.

Mass Spectrometry (MS) for Molecular Weight and Isotopic Enrichment

Purpose: To confirm the molecular weight of the compound and determine the percentage of ¹³C isotopic labeling.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Procedure:

  • Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the sample directly into the mass spectrometer or inject it via an LC system.

  • Acquire the mass spectrum in positive or negative ion mode.

  • For molecular weight confirmation, compare the observed monoisotopic mass of the molecular ion with the theoretical mass.

  • For isotopic enrichment, analyze the isotopic distribution of the molecular ion peak. The relative intensities of the M+0, M+1, M+2, etc. peaks are used to calculate the percentage of molecules that are fully labeled with ¹³C₆.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure of the compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

Procedure:

  • Dissolve a small amount of the sample (5-10 mg) in the deuterated solvent.

  • Acquire ¹H and ¹³C NMR spectra.

  • The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum, should be consistent with the known structure of 3-Chloro-L-tyrosine.

Gas Chromatography-Headspace (GC-HS) for Residual Solvents

Purpose: To identify and quantify any residual solvents from the synthesis process, according to USP <467> guidelines.[2][3]

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

Procedure:

  • Accurately weigh the sample into a headspace vial.

  • Add a suitable dissolution solvent (e.g., dimethyl sulfoxide).

  • Seal the vial and place it in the headspace autosampler.

  • The vial is heated to a specific temperature for a set time to allow volatile solvents to partition into the headspace.

  • A sample of the headspace gas is injected into the GC.

  • The retention times of any peaks are compared to those of known solvent standards for identification, and the peak areas are used for quantification.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Heavy Metals

Purpose: To detect and quantify trace amounts of heavy metal impurities.

Procedure:

  • Accurately weigh the sample and digest it using a mixture of nitric acid and perchloric acid until a clear solution is obtained.

  • Dilute the digested sample with deionized water to a known volume.

  • Analyze the sample solution using an ICP-MS instrument.

  • The concentrations of various heavy metals are determined by comparing the signal intensities to those of certified reference standards.

Workflow and Pathway Diagrams

The following diagrams illustrate the quality control workflow and a key biological pathway involving 3-Chloro-L-tyrosine.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Testing cluster_release Final Product Synthesis Chemical Synthesis of 3-Chloro-L-tyrosine-¹³C₆ Purification Purification Synthesis->Purification Sampling Batch Sampling Purification->Sampling Appearance Appearance Sampling->Appearance Solubility Solubility Sampling->Solubility HPLC HPLC Purity Sampling->HPLC Chiral_HPLC Chiral HPLC Sampling->Chiral_HPLC MS Mass Spectrometry (MW & Isotopic Enrichment) Sampling->MS NMR NMR Spectroscopy (¹H & ¹³C) Sampling->NMR Residual_Solvents Residual Solvents (GC-HS) Sampling->Residual_Solvents Heavy_Metals Heavy Metals (ICP-MS) Sampling->Heavy_Metals CoA Certificate of Analysis Generation Appearance->CoA Solubility->CoA HPLC->CoA Chiral_HPLC->CoA MS->CoA NMR->CoA Residual_Solvents->CoA Heavy_Metals->CoA Release Product Release CoA->Release MPO_Pathway Neutrophil Activated Neutrophil MPO Myeloperoxidase (MPO) Neutrophil->MPO releases HOCl Hypochlorous Acid (HOCl) MPO->HOCl catalyzes H2O2 H₂O₂ H2O2->MPO Cl_ion Cl⁻ Cl_ion->MPO Chloro_Tyrosine 3-Chloro-L-tyrosine HOCl->Chloro_Tyrosine reacts to form Tyrosine L-Tyrosine Tyrosine->Chloro_Tyrosine reacts to form

References

An In-depth Technical Guide to the Chemical Properties of 3-Chloro-L-tyrosine-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-L-tyrosine (3-Cl-Tyr) is a halogenated derivative of the amino acid L-tyrosine. It is not incorporated into proteins during translation but is formed post-translationally through the action of the enzyme myeloperoxidase (MPO), which is predominantly found in neutrophils.[1] As a stable product of MPO-catalyzed oxidation, 3-Cl-Tyr has emerged as a critical biomarker for inflammation and oxidative stress.[1][2] Its presence in biological systems is a specific indicator of the production of hypochlorous acid (HOCl) by activated phagocytes.[1]

The isotopically labeled form, 3-Chloro-L-tyrosine-13C6, serves as an essential internal standard for the accurate quantification of 3-Cl-Tyr in biological samples using mass spectrometry-based methods.[3] This guide provides a comprehensive overview of the chemical properties, biological significance, and analytical methodologies related to this compound.

Chemical and Physical Properties

The primary difference between 3-Chloro-L-tyrosine and its 13C6-labeled counterpart is the mass, due to the incorporation of six carbon-13 isotopes in the aromatic ring. Other physical and chemical properties are expected to be nearly identical.

General and Physical Properties
PropertyValue (3-Chloro-L-tyrosine)Value (this compound)Reference(s)
IUPAC Name(2S)-2-amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid(2S)-2-amino-3-(3-chloro-4-hydroxyphenyl-1,2,3,4,5,6-13C6)propanoic acid[4]
Synonyms3-Chlorotyrosine, 3-CT, Monochlorotyrosine3-Chloro-L-tyrosine (ring-13C6)[4][5]
CAS Number7423-93-0Not available[4][5]
Molecular FormulaC₉H₁₀ClNO₃¹³C₆C₃H₁₀ClNO₃[4],[6]
Molecular Weight215.63 g/mol 221.59 g/mol [5],[7]
AppearanceWhite to off-white crystalline powderSolid[1][8]
Melting Point249 °C (decomposes)Not specifically reported, expected to be similar to unlabeled form[1][5]
Optical Rotation[α]²⁴/D −2° (c = 1 in 1 M HCl)Not specifically reported, expected to be similar to unlabeled form[5]
Spectroscopic and Purity Data
PropertyValue (this compound)Reference(s)
Isotopic Purity99% (ring-13C6)[9]
Chemical Purity95%+[9][10]

Biological Formation and Significance

3-Chloro-L-tyrosine is formed in vivo during the inflammatory response, specifically through the action of myeloperoxidase (MPO) released by activated neutrophils.[2] This pathway makes 3-Cl-Tyr a highly specific biomarker for MPO activity and the associated oxidative stress. Elevated levels of 3-Cl-Tyr have been linked to a variety of inflammatory conditions, including cardiovascular diseases and lung diseases.[3] It also serves as a reliable biomarker for chlorine gas poisoning.[2]

The quantification of 3-Cl-Tyr is crucial for understanding the role of neutrophil- and MPO-mediated oxidative stress in disease pathogenesis and for the development of MPO inhibitors as potential therapeutics.[2] this compound is indispensable for this quantification, acting as an internal standard to ensure the accuracy and reproducibility of analytical measurements.[2][3]

Signaling Pathway of 3-Chloro-L-tyrosine Formation

G cluster_neutrophil Activated Neutrophil cluster_protein Protein Modification NADPH_Oxidase NADPH Oxidase Assembly Superoxide_Production Superoxide (O₂⁻) Production NADPH_Oxidase->Superoxide_Production H2O2_Production Hydrogen Peroxide (H₂O₂) Production Superoxide_Production->H2O2_Production SOD or spontaneous HOCl_Formation Hypochlorous Acid (HOCl) Formation H2O2_Production->HOCl_Formation Cl⁻ MPO_Release MPO Release from Granules MPO_Release->HOCl_Formation Chlorination Chlorination HOCl_Formation->Chlorination Targets Tyrosine Tyrosine_Residue Tyrosine Residue Tyrosine_Residue->Chlorination Cl_Tyr_Protein 3-Chloro-L-tyrosine on Protein Chlorination->Cl_Tyr_Protein Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NADPH_Oxidase Inflammatory_Stimuli->MPO_Release

Biochemical pathway of 3-Chloro-L-tyrosine formation.

Experimental Protocols

The gold standard for the quantification of 3-Chloro-L-tyrosine in biological samples is mass spectrometry, either coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS). In both methods, this compound is added to the sample at the beginning of the preparation process to serve as an internal standard.

Quantification by LC-MS/MS

This method is highly sensitive and specific for the detection of 3-Cl-Tyr in biological fluids like plasma.[2]

Sample Preparation:

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., this compound in methanol).[2]

  • Add 10 µL of 0.2% trifluoroacetic acid (TFA) and vortex for 1 minute at 25°C.[2]

  • Perform protein precipitation and extraction by adding 200 µL of acetone, incubating for 10 minutes at 25°C, and then centrifuging at 12,500 RPM for 5 minutes at 4°C.[2]

  • Transfer the supernatant to a new tube and dry it in a vacuum evaporator at 35°C for 180 minutes.[2]

  • Re-dissolve the resulting precipitate in 30 µL of 0.1% formic acid in water for LC-MS/MS analysis.[2]

LC-MS/MS Conditions:

  • Liquid Chromatography: Utilize a reverse-phase C18 column with a gradient elution using mobile phases of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B129727) (B).[2]

  • Mass Spectrometry: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific precursor-to-product ion transitions for 3-Chloro-L-tyrosine and its 13C6-labeled internal standard.[2]

G Start Plasma Sample (100 µL) Add_IS Add Internal Standard (3-Cl-Tyr-13C6) Start->Add_IS Add_TFA Add 0.2% TFA & Vortex Add_IS->Add_TFA Precipitate Add Acetone & Incubate Add_TFA->Precipitate Centrifuge Centrifuge (12,500 RPM, 4°C) Precipitate->Centrifuge Dry Transfer Supernatant & Dry Centrifuge->Dry Reconstitute Reconstitute in 0.1% Formic Acid Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Workflow for LC-MS/MS quantification of 3-Cl-Tyr.

Quantification by GC-MS

This protocol involves derivatization to increase the volatility of 3-Cl-Tyr for gas chromatography.

Sample Preparation and Derivatization:

  • Perform protein precipitation on the biological sample.

  • Purify 3-Chloro-L-tyrosine from the supernatant using cation-exchange solid-phase extraction.

  • Dry the purified extract.

  • Derivatize the analyte using a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to increase its volatility for GC analysis.[2]

GC-MS Conditions:

  • Gas Chromatography: Use a suitable capillary column and temperature program to achieve separation of the derivatized analytes.

  • Mass Spectrometry: Operate the mass spectrometer in either electron ionization (EI) or chemical ionization (CI) mode, monitoring for the characteristic ions of the derivatized 3-Chloro-L-tyrosine and its internal standard.[2]

G Start Biological Sample Precipitate Protein Precipitation Start->Precipitate SPE Cation-Exchange SPE Precipitate->SPE Dry Dry Extract SPE->Dry Derivatize Derivatization (e.g., BSTFA) Dry->Derivatize Analyze GC-MS Analysis Derivatize->Analyze

Workflow for GC-MS quantification of 3-Cl-Tyr.

Synthesis

Proposed Synthesis Pathway

The proposed synthesis involves the reaction of L-tyrosine-13C6 with N-chlorosuccinimide, where the electron-rich aromatic ring of tyrosine undergoes electrophilic substitution, predominantly at the ortho position to the hydroxyl group, to yield this compound.

G Tyrosine L-Tyrosine-13C6 Reaction Electrophilic Aromatic Substitution Tyrosine->Reaction NCS N-Chlorosuccinimide (NCS) NCS->Reaction Solvent Methanol Solvent->Reaction Product This compound Reaction->Product

Proposed synthesis of this compound.

Conclusion

This compound is a critical tool for researchers in the fields of inflammation, oxidative stress, and drug development. Its role as an internal standard enables the precise and accurate quantification of its unlabeled counterpart, 3-Chloro-L-tyrosine, a key biomarker of myeloperoxidase activity. Understanding its chemical properties, the biological context of its formation, and the analytical methods for its use are essential for advancing research into the pathophysiology of numerous inflammatory diseases and for the development of novel therapeutic interventions.

References

A Technical Guide to 3-Chloro-L-tyrosine-¹³C₆ for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-L-tyrosine (3-Cl-Tyr), a specific biomarker for myeloperoxidase-catalyzed oxidative stress, and its stable isotope-labeled form, 3-Chloro-L-tyrosine-¹³C₆ (¹³C₆-3-Cl-Tyr), offer unique opportunities in metabolic research. While primarily utilized as an internal standard for quantifying 3-Cl-Tyr levels in studies of inflammatory diseases, the metabolic fate of this chlorinated amino acid presents a novel avenue for metabolic flux analysis (MFA). This technical guide explores the core principles of ¹³C₆-3-Cl-Tyr's formation, its metabolic pathways, and provides a framework for its application in MFA to trace cellular metabolism under inflammatory conditions. Detailed experimental protocols for quantification and a prospective workflow for MFA are presented, alongside quantitative data and visualizations to support researchers in this emerging area.

Introduction: 3-Chloro-L-tyrosine as a Biomarker of Inflammatory Stress

3-Chloro-L-tyrosine is a modified amino acid generated in vivo through the action of the enzyme myeloperoxidase (MPO), which is predominantly found in neutrophils.[1][2] During inflammatory responses, activated neutrophils release MPO, which catalyzes the production of hypochlorous acid (HOCl) from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻).[3][4] HOCl is a potent oxidizing and chlorinating agent that reacts with tyrosine residues in proteins and free L-tyrosine to form the stable end-product, 3-Chloro-L-tyrosine.[1][3] Consequently, elevated levels of 3-Cl-Tyr in biological samples are a specific indicator of neutrophil activation and MPO-driven oxidative stress.[3][4] Its presence has been linked to a variety of inflammatory pathologies, including atherosclerosis, colorectal cancer, and chronic lung disease.[1][5][6]

The ¹³C₆-labeled version of 3-Cl-Tyr serves as an ideal internal standard for accurate quantification of its unlabeled counterpart in biological matrices using mass spectrometry-based methods.[6][7] Beyond its role in quantification, ¹³C₆-3-Cl-Tyr has the potential to be used as a tracer in metabolic flux analysis to investigate the metabolic consequences of inflammation.

Biochemical Formation of 3-Chloro-L-tyrosine

The generation of 3-Cl-Tyr is a direct result of the inflammatory cascade involving neutrophils. The pathway begins with the activation of neutrophils in response to inflammatory stimuli, leading to an enzymatic process known as the "respiratory burst."[1]

Key steps in the formation of 3-Cl-Tyr include:

  • Neutrophil Activation: Inflammatory signals trigger the activation of neutrophils.

  • Production of Superoxide (B77818) and Hydrogen Peroxide: The enzyme NADPH oxidase produces superoxide radicals, which are then converted to hydrogen peroxide (H₂O₂).[1]

  • Myeloperoxidase-Catalyzed Reaction: MPO utilizes H₂O₂ and chloride ions to generate hypochlorous acid (HOCl).[2][3]

  • Tyrosine Chlorination: HOCl reacts with L-tyrosine residues to form 3-Chloro-L-tyrosine.[3]

G Myeloperoxidase Pathway for 3-Chloro-L-tyrosine Formation cluster_neutrophil Activated Neutrophil NADPH_oxidase NADPH Oxidase H2O2 Hydrogen Peroxide (H₂O₂) NADPH_oxidase->H2O2 produces MPO Myeloperoxidase (MPO) HOCl Hypochlorous Acid (HOCl) MPO->HOCl catalyzes H2O2->HOCl Cl_ion Chloride Ion (Cl⁻) Cl_ion->HOCl Three_Cl_Tyr 3-Chloro-L-tyrosine HOCl->Three_Cl_Tyr reacts with Tyrosine L-Tyrosine Tyrosine->Three_Cl_Tyr

Myeloperoxidase pathway leading to 3-Chloro-L-Tyrosine formation.

Metabolic Fate of 3-Chloro-L-tyrosine: A Pathway for Flux Analysis

While the formation of 3-Cl-Tyr is well-characterized, its subsequent metabolism is less explored but critical for its application in MFA. Studies using deuterium-labeled 3-Cl-Tyr in rats have elucidated its primary metabolic fate.[1] A significant portion of administered 3-Cl-Tyr undergoes dechlorination, while a smaller fraction is metabolized through other pathways.[1]

The key metabolic transformations of 3-Cl-Tyr are:

  • Dechlorination: A substantial amount of 3-Cl-Tyr is dechlorinated back to tyrosine.[1]

  • Formation of 3-Chloro-4-hydroxyphenylacetic acid: This is a notable chlorinated metabolite.[1]

  • Formation of 4-hydroxyphenylacetic acid: Following dechlorination, the resulting tyrosine can be further metabolized to 4-hydroxyphenylacetic acid.[1]

By using ¹³C₆-3-Cl-Tyr as a tracer, the flow of the ¹³C-labeled backbone through these pathways can be monitored, allowing for the calculation of metabolic fluxes.

G Metabolic Fate of 3-Chloro-L-tyrosine cluster_metabolism Metabolic Pathways Three_Cl_Tyr 3-Chloro-L-tyrosine-¹³C₆ (Tracer) Dechlorination Dechlorination Three_Cl_Tyr->Dechlorination Metabolism1 Metabolism Three_Cl_Tyr->Metabolism1 Metabolism2 Further Metabolism Dechlorination->Metabolism2 Tyrosine Tyrosine-¹³C₆ Dechlorination->Tyrosine Chloro_HPAA 3-Chloro-4-hydroxyphenylacetic acid-¹³C₆ Metabolism1->Chloro_HPAA HPAA 4-hydroxyphenylacetic acid-¹³C₆ Metabolism2->HPAA

Metabolic pathways of 3-Chloro-L-tyrosine for flux analysis.

Quantitative Data

Metabolic Fate of Labeled 3-Chloro-L-tyrosine in vivo

The following table summarizes the quantitative data on the urinary excretion of metabolites following the infusion of deuterium-labeled 3-chloro-L-tyrosine ([D₄]chlorotyrosine) in rats.[1] This data provides a basis for expected metabolic products when using ¹³C₆-3-Cl-Tyr as a tracer.

MetabolitePercentage of Infused [D₄]chlorotyrosine Excreted in Urine
Deuterated 4-hydroxyphenylacetic acid39% ± 1%
3-Chloro-4-hydroxyphenylacetic acid3.6% ± 0.3%
[D₄]tyrosine1.1% ± 0.1%

Data from Sangster, T., et al. (2007). The metabolism and dechlorination of chlorotyrosine in vivo.[1]

Performance of Analytical Methods for 3-Chloro-L-tyrosine Quantification

Accurate quantification of ¹³C₆-3-Cl-Tyr and its metabolites is crucial for MFA. The table below presents typical performance characteristics of a validated LC-MS/MS method for 3-Cl-Tyr quantification in biological samples.[8]

ParameterValue
Linearity Range (Blood)2.0 - 200 ng/mL
Linearity Range (Tissue)4.0 - 400 ng/g
Intra-assay Coefficient of Variation< 7.73%
Inter-assay Coefficient of Variation< 6.94%

Experimental Protocols

Quantification of 3-Chloro-L-tyrosine using LC-MS/MS with a ¹³C₆-Internal Standard

This protocol describes a general method for the quantification of 3-Cl-Tyr in biological fluids, using ¹³C₆-3-Cl-Tyr as an internal standard.[8]

1. Sample Preparation:

  • To 50 µL of plasma or other biological fluid, add a known amount of ¹³C₆-3-Cl-Tyr internal standard solution.

  • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile (B52724) or acetone).

  • Vortex and centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

2. Derivatization (Optional but recommended for increased sensitivity):

  • Dry the supernatant under a stream of nitrogen.

  • Reconstitute the residue in a suitable buffer and add a derivatizing agent (e.g., dansyl chloride).

  • Incubate to allow the reaction to complete.

  • Stop the reaction and prepare the sample for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Inject the prepared sample onto a reverse-phase C18 column.

    • Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry:

    • Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both derivatized 3-Cl-Tyr and ¹³C₆-3-Cl-Tyr.

4. Quantification:

  • Generate a calibration curve using known concentrations of unlabeled 3-Cl-Tyr standard.

  • Determine the concentration of 3-Cl-Tyr in the samples based on the peak area ratio of the analyte to the ¹³C₆-labeled internal standard.

Prospective Protocol for Metabolic Flux Analysis using 3-Chloro-L-tyrosine-¹³C₆

This section outlines a hypothetical experimental workflow for conducting a metabolic flux analysis study using ¹³C₆-3-Cl-Tyr as a tracer.

1. Experimental Design:

  • Define the biological question and the metabolic state to be investigated (e.g., inflammation in a cell culture model or in vivo).

  • Determine the appropriate concentration of ¹³C₆-3-Cl-Tyr tracer and the duration of the labeling experiment to achieve isotopic steady state.

2. Labeling Experiment:

  • Introduce ¹³C₆-3-Cl-Tyr to the biological system (e.g., add to cell culture medium or administer to an animal model).

  • At predetermined time points, collect biological samples (e.g., cells, plasma, urine, tissues).

  • Quench metabolism immediately and extract metabolites.

3. Sample Analysis:

  • Prepare the extracted metabolites for LC-MS/MS or GC-MS analysis. This may involve derivatization to improve chromatographic separation and ionization efficiency.

  • Analyze the samples to determine the mass isotopomer distributions of ¹³C₆-3-Cl-Tyr and its downstream metabolites (¹³C₆-tyrosine, ¹³C₆-3-chloro-4-hydroxyphenylacetic acid, and ¹³C₆-4-hydroxyphenylacetic acid).

4. Flux Calculation:

  • Construct a metabolic model that includes the known pathways of 3-Cl-Tyr metabolism.

  • Use the measured mass isotopomer distributions and extracellular flux rates (e.g., uptake of the tracer) as inputs for a flux analysis software (e.g., INCA, Metran).

  • The software will then calculate the intracellular metabolic fluxes through the defined pathways.

G Workflow for Metabolic Flux Analysis with 3-Chloro-L-tyrosine-¹³C₆ Start Experimental Design (Define question, tracer concentration, time points) Labeling Labeling Experiment (Introduce ¹³C₆-3-Cl-Tyr to system) Start->Labeling Sampling Sample Collection (Quench metabolism, extract metabolites) Labeling->Sampling Analysis LC-MS/MS or GC-MS Analysis (Measure mass isotopomer distributions) Sampling->Analysis Calculation Flux Calculation (Use software to estimate fluxes) Analysis->Calculation Modeling Metabolic Model Construction (Define pathways of 3-Cl-Tyr metabolism) Modeling->Calculation End Results (Metabolic flux map) Calculation->End

A prospective workflow for a ¹³C₆-3-Cl-Tyr metabolic flux experiment.

Conclusion and Future Directions

3-Chloro-L-tyrosine-¹³C₆ is a valuable tool for researchers studying inflammatory processes. While its primary application has been as an internal standard for the precise quantification of 3-Cl-Tyr, its metabolic fate opens up the potential for its use as a tracer in metabolic flux analysis. By tracing the path of the ¹³C-labeled carbon backbone through dechlorination and other metabolic pathways, researchers can gain quantitative insights into how cellular metabolism is altered during inflammation. The protocols and data presented in this guide provide a foundation for both the established application of ¹³C₆-3-Cl-Tyr in quantification and its prospective use in the exciting field of metabolic flux analysis. Further research is warranted to validate the use of ¹³C₆-3-Cl-Tyr as an MFA tracer and to explore its utility in various disease models.

References

An In-Depth Technical Guide to the Mechanism of Action of 3-Chloro-L-tyrosine-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-L-tyrosine (3-Cl-Tyr) is a post-translationally modified amino acid generated in vivo under conditions of inflammation and oxidative stress. It is a specific and stable biomarker for the activity of myeloperoxidase (MPO), a key enzyme of the innate immune system. The carbon-13 labeled isotopologue, 3-Chloro-L-tyrosine-¹³C₆, serves as an essential internal standard for the accurate quantification of 3-Cl-Tyr in biological matrices. This technical guide provides a comprehensive overview of the core mechanism of action related to 3-Cl-Tyr, detailing its formation through the MPO-H₂O₂-Cl⁻ system, its downstream cellular and physiological consequences, and its established role as a biomarker in various inflammatory diseases. This document also includes detailed experimental protocols for its analysis and quantitative data from clinical studies.

Introduction

Protein modifications induced by oxidative stress are implicated in a wide array of human pathologies, from cardiovascular disease to cancer.[1] Among these, the chlorination of tyrosine residues to form 3-Chloro-L-tyrosine stands out as a highly specific indicator of inflammatory processes mediated by neutrophils.[1] This non-proteinogenic amino acid is a stable end-product of an enzymatic reaction, making it a reliable "fingerprint" for the in vivo activity of neutrophil-derived oxidants.[1] Understanding the mechanism of 3-Cl-Tyr formation provides critical insights into the pathophysiology of inflammatory diseases and offers a valuable tool for diagnostics and the development of therapeutic interventions targeting inflammatory pathways.[1] 3-Chloro-L-tyrosine-¹³C₆ is not biologically active in the same way as its unlabeled counterpart but is indispensable for its accurate measurement in research and clinical settings.[2]

The Core Mechanism: Formation of 3-Chloro-L-tyrosine

The "mechanism of action" of 3-Chloro-L-tyrosine is intrinsically linked to its formation during the innate immune response and its subsequent effects on protein structure and function.

The Myeloperoxidase (MPO) Pathway

The formation of 3-Cl-Tyr is a direct consequence of the activation of phagocytes, primarily neutrophils, during an inflammatory response.[3] The key steps are as follows:

  • Neutrophil Activation: In response to inflammatory stimuli such as pathogens or tissue damage, neutrophils are recruited to the site of inflammation and become activated.[4]

  • Respiratory Burst: Activated neutrophils undergo a "respiratory burst," a rapid increase in oxygen consumption.[1] This process involves the assembly and activation of the NADPH oxidase enzyme complex on the cell membrane.[4]

  • Generation of Reactive Oxygen Species (ROS): NADPH oxidase catalyzes the production of superoxide (B77818) radicals (O₂⁻), which are then converted to hydrogen peroxide (H₂O₂) either spontaneously or by the enzyme superoxide dismutase.[1][4]

  • Hypochlorous Acid (HOCl) Production: Neutrophils release myeloperoxidase (MPO) from their azurophilic granules.[4] In the presence of chloride ions (Cl⁻), MPO utilizes H₂O₂ to produce the potent oxidizing and chlorinating agent, hypochlorous acid (HOCl).[3][5]

  • Tyrosine Chlorination: HOCl readily reacts with the electron-rich phenolic ring of L-tyrosine residues within proteins, as well as free L-tyrosine, to form the stable end-product, 3-Chloro-L-tyrosine.[3][6]

Signaling Pathway for 3-Chloro-L-tyrosine Formation

G cluster_neutrophil Activated Neutrophil cluster_extracellular Extracellular Space Inflammatory Stimuli Inflammatory Stimuli Neutrophil_Activation Neutrophil Activation Inflammatory Stimuli->Neutrophil_Activation NADPH_Oxidase NADPH Oxidase Assembly Neutrophil_Activation->NADPH_Oxidase MPO_Release MPO Release from Granules Neutrophil_Activation->MPO_Release Superoxide O₂⁻ (Superoxide) NADPH_Oxidase->Superoxide O₂ → O₂⁻ H2O2 H₂O₂ (Hydrogen Peroxide) Superoxide->H2O2 SOD HOCl HOCl (Hypochlorous Acid) H2O2->HOCl MPO Myeloperoxidase (MPO) MPO_Release->MPO MPO->HOCl H₂O₂ + Cl⁻ Tyrosine L-Tyrosine Residue (in Proteins) 3_Cl_Tyr 3-Chloro-L-Tyrosine HOClTyrosine HOClTyrosine HOClTyrosine->3_Cl_Tyr Chlorination

Caption: Myeloperoxidase-catalyzed formation of 3-Chloro-L-Tyrosine.

Downstream Cellular Effects of 3-Chloro-L-tyrosine Formation

The incorporation of 3-Cl-Tyr into proteins is not a benign event; it can lead to significant functional consequences that contribute to the pathology of inflammatory diseases.

Altered Protein Structure and Function

The addition of a bulky, electron-withdrawing chlorine atom to the tyrosine ring can disrupt the delicate three-dimensional structure of proteins. This can lead to:

  • Protein Misfolding and Aggregation: Altered protein conformation can expose hydrophobic regions, promoting aggregation and the formation of non-functional protein deposits.[7]

  • Enzyme Inactivation: Tyrosine residues are often critical components of enzyme active sites. Their chlorination can lead to a loss of catalytic activity.[3]

Disruption of Signaling Pathways

Tyrosine phosphorylation is a fundamental mechanism in a vast number of signal transduction pathways that regulate cell growth, differentiation, and communication.[8] The presence of 3-Cl-Tyr can interfere with these pathways:

  • Inhibition of Tyrosine Phosphorylation: The chlorine atom at the 3-position of the phenolic ring sterically and electronically hinders the ability of tyrosine kinases to phosphorylate the hydroxyl group.[3] This can effectively block downstream signaling cascades that are dependent on tyrosine phosphorylation.[9][10] For example, this could impact pathways involving receptor tyrosine kinases and intracellular tyrosine kinases.[11]

  • Endothelial Dysfunction: MPO-mediated oxidation and chlorination of proteins like apolipoprotein A-I in LDL and HDL are observed in atherosclerotic plaques.[5][12] This modification is linked to endothelial dysfunction. For instance, processes affecting endothelial nitric oxide synthase (eNOS) activity, which is regulated by phosphorylation, can be impacted by oxidative stress, leading to a shift from NO to superoxide production.[13][14]

Induction of Apoptosis

The accumulation of damaged, misfolded, and non-functional chlorinated proteins can trigger cellular stress responses, such as the unfolded protein response (UPR).[3] If the damage is too severe to be repaired, these pathways can ultimately lead to programmed cell death, or apoptosis, contributing to tissue damage in chronic inflammatory conditions.[3]

3-Chloro-L-tyrosine-¹³C₆ as a Research Tool

3-Chloro-L-tyrosine-¹³C₆ is a stable isotope-labeled version of 3-Cl-Tyr. Its primary role in research and clinical diagnostics is as an internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS/MS).[2] By adding a known amount of the ¹³C₆-labeled standard to a biological sample, any variations in sample preparation, extraction, and instrument response can be normalized, allowing for highly accurate and precise quantification of the endogenous 3-Cl-Tyr.[1]

Quantitative Data Summary

Elevated levels of 3-Cl-Tyr are found in numerous inflammatory conditions. The following tables summarize representative quantitative data.

Table 1: 3-Chloro-L-tyrosine Levels in Atherosclerosis

Sample TypePatient 3-Cl-Tyr LevelsControl 3-Cl-Tyr LevelsFold Change/DifferenceReference(s)
Atherosclerotic Aortic TissueElevatedNormal Aortic Intima6-fold higher[5][12]
LDL from Atherosclerotic IntimaMarkedly ElevatedCirculating LDL30-fold higher[5][12]

Table 2: 3-Chloro-L-tyrosine Levels in Chronic Kidney Disease (CKD)

Patient GroupMean 3-Cl-Tyr Level (mmol/mol tyrosine)Reference(s)
CKD Stage 10.81 ± 0.36[4][6]
CKD Stage 51.42 ± 0.41[4][6]
Patients with Coronary Artery Disease (CAD)1.25 ± 0.44[4][6]
Patients without CAD1.04 ± 0.42[4][6]

Table 3: 3-Chloro-L-tyrosine Levels in Colorectal Cancer

Sample TypePatient 3-Cl-Tyr LevelsControl 3-Cl-Tyr LevelsReference(s)
Plasma1.20 ng/mL0.52 ng/mL

Experimental Protocols

Accurate quantification of 3-Cl-Tyr is paramount for its use as a biomarker. Mass spectrometry-based methods are the gold standard.

Quantification of 3-Cl-Tyr by LC-MS/MS

This protocol provides a general workflow for the analysis of 3-Cl-Tyr in plasma or serum.

Workflow for LC-MS/MS Quantification of 3-Cl-Tyr

Sample Plasma/Serum Sample Spike Spike with ¹³C₆-3-Cl-Tyr Internal Standard Sample->Spike Hydrolysis Protein Hydrolysis (e.g., Pronase Digestion) Spike->Hydrolysis Purification Solid Phase Extraction (SPE) (e.g., C18 or Cation Exchange) Hydrolysis->Purification Analysis LC-MS/MS Analysis (Reversed-Phase HPLC, ESI+, MRM) Purification->Analysis Quantification Quantification (Ratio to Internal Standard) Analysis->Quantification

Caption: General workflow for LC-MS/MS analysis of 3-Cl-Tyr.

Methodology:

  • Sample Preparation:

    • To 50 µL of plasma, serum, or whole blood, add a known amount of ¹³C₆-3-chloro-L-tyrosine internal standard.[15]

    • Perform enzymatic hydrolysis of proteins to release amino acids. Pronase digestion (e.g., 10 mg/mL in ammonium (B1175870) bicarbonate buffer at 50°C for 75 minutes) is commonly used.[15]

  • Purification:

    • Stop the digestion and precipitate remaining proteins (e.g., with trifluoroacetic acid).[15]

    • Purify the sample using solid-phase extraction (SPE). A reversed-phase C18 or cation-exchange cartridge can be used to isolate the chlorinated tyrosine adducts.[16][17]

    • Elute the analytes, evaporate the solvent under nitrogen, and reconstitute in the initial mobile phase.[17]

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[17]

      • Mobile Phase A: 0.1% formic acid in water.[17]

      • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or methanol.[17]

      • Gradient: A linear gradient from low to high organic phase is used to separate 3-Cl-Tyr from other matrix components.[17]

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization: Electrospray ionization (ESI) in positive ion mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both 3-Cl-Tyr and ¹³C₆-3-Cl-Tyr are monitored.[17]

  • Data Analysis:

    • A calibration curve is generated using known concentrations of 3-Cl-Tyr.

    • The concentration of 3-Cl-Tyr in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[17]

Quantification of 3-Cl-Tyr by GC-MS

This method requires derivatization to make the amino acid volatile.

Workflow for GC-MS Derivatization and Analysis of 3-Cl-Tyr

Sample Purified Amino Acid Fraction Drying Evaporate to Dryness Sample->Drying Derivatization Derivatization (e.g., Silylation with MTBSTFA) Drying->Derivatization Analysis GC-MS Analysis (Capillary Column, EI, SIM) Derivatization->Analysis Quantification Quantification Analysis->Quantification

Caption: General workflow for GC-MS analysis of 3-Cl-Tyr.

Methodology:

  • Sample Preparation and Purification: Follow the same initial steps as for LC-MS/MS (hydrolysis and SPE) to obtain a purified amino acid fraction.[3]

  • Derivatization (Silylation):

    • Evaporate the purified sample to complete dryness under a stream of nitrogen.[1]

    • Add 100 µL of anhydrous acetonitrile and 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[1]

    • Seal the vial and heat at 100°C for 4 hours to ensure complete derivatization.[1][3]

  • GC-MS Analysis:

    • Gas Chromatograph (GC):

      • Column: A suitable capillary column such as an HP-5MS.

      • Injector: Splitless mode.

      • Oven Program: A temperature gradient is used to separate the derivatized 3-Cl-Tyr.

    • Mass Spectrometer (MS):

      • Ionization: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 3-Cl-Tyr and its ¹³C₆-labeled internal standard.[3]

Detection of 3-Cl-Tyr Modified Proteins by Western Blot

This protocol allows for the detection of proteins containing the 3-Cl-Tyr modification.

Methodology:

  • Sample Preparation:

    • Homogenize tissue or lyse cells in a suitable buffer containing protease inhibitors.[1]

    • Determine the protein concentration of the lysate.[18]

  • SDS-PAGE and Transfer:

    • Separate 30-50 µg of protein per lane on an SDS-polyacrylamide gel.[18]

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[19]

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[15]

    • Primary Antibody: Incubate the membrane with a polyclonal anti-3-chlorotyrosine antibody (a starting dilution of 1:50 is suggested, but should be optimized) overnight at 4°C.[1]

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[19]

    • Secondary Antibody: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

    • Washing: Repeat the washing steps.[18]

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.[2]

Conclusion

3-Chloro-L-tyrosine is a specific and reliable product of myeloperoxidase-catalyzed oxidation, making it an invaluable biomarker for neutrophilic inflammation and associated pathologies. Its formation via the MPO-H₂O₂-Cl⁻ pathway is a key event in the innate immune response and a significant contributor to oxidative damage in a variety of diseases. The incorporation of 3-Cl-Tyr into proteins can lead to altered protein function and disruption of cellular signaling, thereby contributing to disease pathogenesis. The use of its stable isotope-labeled counterpart, 3-Chloro-L-tyrosine-¹³C₆, is essential for its accurate quantification by mass spectrometry. This technical guide provides the foundational knowledge and practical protocols for researchers to investigate the role of MPO-mediated oxidative stress in their specific areas of interest.

References

3-Chloro-L-tyrosine-13C6 molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3-Chloro-L-tyrosine-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-L-tyrosine and its stable isotope-labeled counterpart, this compound. This document details the fundamental physicochemical properties, a representative synthesis protocol, and the biological context of this important amino acid derivative.

Introduction

3-Chloro-L-tyrosine is a halogenated derivative of the amino acid L-tyrosine.[1] It serves as a critical biomarker for oxidative stress and inflammation, specifically for the activity of the enzyme myeloperoxidase (MPO), which produces hypochlorous acid at sites of inflammation.[1][2][3] Consequently, elevated levels of 3-Chloro-L-tyrosine have been identified in various pathological conditions, including cardiovascular diseases and certain cancers.[3]

The introduction of stable isotopes, such as Carbon-13 (¹³C), into molecules like 3-Chloro-L-tyrosine creates powerful tools for scientific research.[][5] this compound, where the six carbon atoms of the phenyl ring are replaced with ¹³C, is chemically identical to the unlabeled compound but has a greater mass.[6][7] This mass difference allows it to be used as an internal standard for accurate quantification in mass spectrometry-based studies or as a tracer to investigate metabolic pathways and protein dynamics in proteomics and metabolomics research.[7][8]

Core Physicochemical Data

The precise mass of these compounds is critical for analytical applications such as mass spectrometry. The following table summarizes the molecular formula, average molecular weight, and monoisotopic mass for L-tyrosine and its relevant derivatives.

Compound NameMolecular FormulaAverage Molecular Weight ( g/mol )Monoisotopic Mass (Da)
L-TyrosineC₉H₁₁NO₃181.19181.0739
L-Tyrosine-(phenyl-¹³C₆)¹³C₆C₃H₁₁NO₃187.14[9][10][11]187.0940
3-Chloro-L-tyrosineC₉H₁₀ClNO₃215.63[2][3][12]215.0349[2]
3-Chloro-L-tyrosine-¹³C₆ ¹³C₆C₃H₁₀ClNO₃ 221.59 221.0551

Experimental Protocols

Synthesis of 3-Chloro-L-Tyrosine

A common method for synthesizing 3-Chloro-L-tyrosine is the direct electrophilic chlorination of L-tyrosine.[1] The following protocol is a representative example of this procedure.

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • pH meter or pH paper

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Filter paper

Procedure:

  • Dissolution: Dissolve L-tyrosine in methanol within the round-bottom flask. Stir the solution until the L-tyrosine is fully dissolved.[1]

  • Reaction: Slowly add a stoichiometric equivalent of N-Chlorosuccinimide (NCS) to the solution. The reaction is an electrophilic aromatic substitution, where the chlorine atom is added to the ortho position of the hydroxyl group on the tyrosine ring.[1]

  • Reflux: Attach the reflux condenser and heat the mixture under reflux for several hours to ensure the reaction goes to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture using a rotary evaporator to remove the methanol. Redissolve the resulting residue in a minimal amount of dilute hydrochloric acid.[1]

  • Precipitation: Carefully adjust the pH of the solution to the isoelectric point of 3-Chloro-L-tyrosine, which is approximately pH 5-6, using the dilute sodium hydroxide solution. The product will precipitate out of the solution as a solid.[1]

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid first with cold distilled water and then with a small amount of cold ethanol to remove residual impurities.[1]

  • Drying: Dry the purified product under a vacuum to obtain the final 3-Chloro-L-tyrosine powder.[1]

Purification (Optional): For applications requiring very high purity, the crude product can be further purified by recrystallization from a suitable solvent system or by column chromatography.[1]

Biological Pathways and Significance

Tyrosine is a non-essential amino acid in mammals, synthesized from phenylalanine.[13] It is a fundamental building block for proteins and a precursor to a wide array of biologically crucial molecules, including neurotransmitters, hormones, and pigments.[13][14][15] The chlorination of tyrosine residues in proteins is a post-translational modification that occurs under conditions of inflammation and oxidative stress.

Below is a diagram illustrating the central metabolic pathways originating from tyrosine.

Tyrosine_Metabolism Phenylalanine Phenylalanine Tyrosine L-Tyrosine Phenylalanine->Tyrosine split1 Tyrosine->split1 LDOPA L-DOPA Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Catecholamines Norepinephrine / Epinephrine Dopamine->Catecholamines ThyroidHormones Thyroid Hormones (T3, T4) Melanin Melanin CoenzymeQ10 Coenzyme Q10 Degradation Fumarate + Acetoacetate split1->LDOPA Tyrosine Hydroxylase split1->ThyroidHormones split1->Melanin split1->CoenzymeQ10 split1->Degradation Tyrosine Transaminase

Caption: Major metabolic pathways of L-Tyrosine.

References

An In-depth Technical Guide to the Physical Properties of 3-Chloro-L-tyrosine-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical properties of 3-Chloro-L-tyrosine-¹³C₆, a stable isotope-labeled derivative of 3-Chloro-L-tyrosine. This document is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard for quantitative analysis or as a tracer in metabolic studies.

3-Chloro-L-tyrosine is a biomarker for myeloperoxidase-catalyzed oxidation and has been implicated in inflammatory processes.[1][2][3] The ¹³C₆-labeled variant is a critical tool in mass spectrometry-based applications, allowing for precise quantification in complex biological matrices.[2][4]

Core Physical and Chemical Properties

The introduction of six ¹³C atoms into the aromatic ring significantly alters the molecular weight of 3-Chloro-L-tyrosine, a critical consideration for mass spectrometry. Other physical properties are largely comparable to the unlabeled analogue. The following table summarizes the key physical and chemical properties for both 3-Chloro-L-tyrosine and its ¹³C₆-labeled counterpart.

Property3-Chloro-L-tyrosine3-Chloro-L-tyrosine-¹³C₆Reference(s)
IUPAC Name (2S)-2-amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid(2S)-2-amino-3-(3-chloro-4-hydroxyphenyl-¹³C₆)propanoic acid[3][5]
Synonyms 3-Chlorotyrosine, 3-CT, Monochlorotyrosine3-Chloro-L-tyrosine (ring-¹³C₆)[3][5]
CAS Number 7423-93-0Not available[5][6]
Molecular Formula C₉H₁₀ClNO₃C₃¹³C₆H₁₀ClNO₃[3][5][7]
Molecular Weight 215.63 g/mol 221.63 g/mol (calculated)[3][5]
Exact Mass 215.0349209 Da221.0550305 Da (calculated)[5]
Appearance White to off-white crystalline powderWhite to off-white powder[3][8]
Melting Point 249 °C (decomposes)Not explicitly available, expected to be similar to unlabeled[3]
Optical Rotation [α]²⁴/D −2° (c = 1 in 1 M HCl)Not explicitly available, expected to be similar to unlabeled[3]
Solubility Soluble in 1 M HCl.Not explicitly available, expected to be similar to unlabeled
Purity ≥ 95%≥ 95% (Chemical Purity), 99% (Isotopic Purity)[6][7]

Experimental Protocols

Determination of Melting Point

The melting point of 3-Chloro-L-tyrosine-¹³C₆ can be determined using a standard melting point apparatus (e.g., capillary melting point apparatus).

  • A small, dry sample of the crystalline powder is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the apparatus.

  • The temperature is gradually increased.

  • The temperature range over which the substance melts is recorded. For 3-Chloro-L-tyrosine, decomposition is observed at the melting point.[3]

Determination of Optical Rotation

The optical rotation is a measure of the chiral nature of the molecule and is determined using a polarimeter.

  • A solution of known concentration of 3-Chloro-L-tyrosine-¹³C₆ is prepared in a specified solvent (e.g., 1 M HCl).

  • The solution is placed in a polarimeter cell of a known path length.

  • Plane-polarized light is passed through the solution.

  • The angle of rotation of the plane of polarized light is measured.

  • The specific rotation is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length, and c is the concentration.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard method to assess the purity of amino acid derivatives.

  • Mobile Phase Preparation : Prepare appropriate aqueous and organic mobile phases, often with an acid modifier like formic acid or trifluoroacetic acid.

  • Column : A reversed-phase C18 column is typically used.

  • Sample Preparation : Accurately weigh and dissolve a sample of 3-Chloro-L-tyrosine-¹³C₆ in a suitable solvent.

  • Injection and Elution : Inject the sample onto the column and elute with a gradient of the mobile phases.

  • Detection : Monitor the eluent using a UV detector, typically at a wavelength where the aromatic ring absorbs (e.g., ~280 nm).

  • Data Analysis : The purity is determined by the relative area of the main peak.

Visualizations

Synthesis of 3-Chloro-L-tyrosine

The synthesis of 3-Chloro-L-tyrosine is typically achieved through the direct chlorination of L-tyrosine. The following diagram illustrates a proposed reaction pathway.[1]

G cluster_reactants Reactants cluster_product Product L-Tyrosine L-Tyrosine 3-Chloro-L-tyrosine 3-Chloro-L-tyrosine L-Tyrosine->3-Chloro-L-tyrosine Electrophilic Aromatic Substitution N-Chlorosuccinimide (NCS) N-Chlorosuccinimide (NCS) N-Chlorosuccinimide (NCS)->3-Chloro-L-tyrosine Chlorinating Agent

Caption: Proposed reaction pathway for the synthesis of 3-Chloro-L-Tyrosine.

General Workflow for Purification by Recrystallization

Purification of the synthesized 3-Chloro-L-tyrosine is crucial to achieve high purity. Recrystallization is a common technique for purifying solid compounds.[1]

G Dissolve Crude Product in Hot Solvent Dissolve Crude Product in Hot Solvent Hot Filtration (Optional) Hot Filtration (Optional) Dissolve Crude Product in Hot Solvent->Hot Filtration (Optional) Remove Insoluble Impurities Slow Cooling and Crystallization Slow Cooling and Crystallization Dissolve Crude Product in Hot Solvent->Slow Cooling and Crystallization Hot Filtration (Optional)->Slow Cooling and Crystallization Isolate Crystals by Vacuum Filtration Isolate Crystals by Vacuum Filtration Slow Cooling and Crystallization->Isolate Crystals by Vacuum Filtration Wash Crystals with Cold Solvent Wash Crystals with Cold Solvent Isolate Crystals by Vacuum Filtration->Wash Crystals with Cold Solvent Dry Purified Crystals Under Vacuum Dry Purified Crystals Under Vacuum Wash Crystals with Cold Solvent->Dry Purified Crystals Under Vacuum

Caption: General workflow for the purification of 3-Chloro-L-Tyrosine by recrystallization.[1]

Role as a Biomarker in Myeloperoxidase Activity

3-Chloro-L-tyrosine is a specific marker of myeloperoxidase (MPO) activity, which is involved in the inflammatory response.[3]

G cluster_mpo Myeloperoxidase (MPO) System cluster_products Products MPO MPO HOCl Hypochlorous Acid (HOCl) MPO->HOCl Catalysis H2O2 Hydrogen Peroxide (H₂O₂) H2O2->HOCl Catalysis Cl Chloride Ion (Cl⁻) Cl->HOCl Catalysis 3-Chloro-L-tyrosine 3-Chloro-L-tyrosine HOCl->3-Chloro-L-tyrosine Reacts with L-Tyrosine residues

Caption: Formation of 3-Chloro-L-tyrosine via the myeloperoxidase-H₂O₂-Cl⁻ system.

References

The Definitive Guide to 3-Chloro-L-tyrosine-¹³C₆ in Oxidative Stress Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Pinpointing Oxidative Damage with Precision

In the complex landscape of oxidative stress research, the ability to attribute cellular and tissue damage to specific enzymatic pathways is paramount. 3-Chloro-L-tyrosine (B556623) (3-CT), a chlorinated amino acid, has emerged as a highly specific biomarker for protein oxidation mediated by the myeloperoxidase (MPO) enzyme system.[1] This guide provides a comprehensive technical overview of the role and application of its stable isotope-labeled counterpart, 3-Chloro-L-tyrosine-¹³C₆, in the precise quantification of MPO-driven oxidative stress.

Under inflammatory conditions, activated neutrophils and monocytes release MPO, which catalyzes the formation of hypochlorous acid (HOCl).[2] This potent oxidizing agent reacts with tyrosine residues on proteins to form 3-CT.[1][3] The detection of 3-CT provides a specific molecular footprint of MPO activity, offering a window into the pathogenesis of numerous inflammatory diseases.[4] 3-Chloro-L-tyrosine-¹³C₆ serves as the ideal internal standard for mass spectrometry-based quantification, enabling researchers to correct for matrix effects and variations in sample processing, thus ensuring the accuracy and reproducibility of results.[5][6]

Biochemical Formation of 3-Chloro-L-Tyrosine

The formation of 3-Chloro-L-tyrosine is a direct consequence of the inflammatory cascade, specifically the respiratory burst in neutrophils. The key enzyme, myeloperoxidase, is released from the azurophilic granules of these activated immune cells.[7] The signaling pathway is initiated by inflammatory stimuli, leading to the production of hypochlorous acid and the subsequent chlorination of tyrosine residues.[8]

Myeloperoxidase-Catalyzed Formation of 3-Chloro-L-Tyrosine cluster_neutrophil Activated Neutrophil cluster_extracellular Extracellular Space Neutrophil Activation Neutrophil Activation MPO Release MPO Release Neutrophil Activation->MPO Release NADPH Oxidase NADPH Oxidase Neutrophil Activation->NADPH Oxidase MPO MPO MPO Release->MPO H2O2 Production H2O2 Production NADPH Oxidase->H2O2 Production HOCl Formation HOCl Formation H2O2 Production->HOCl Formation MPO->HOCl Formation catalyzes Cl- Cl- Cl-->HOCl Formation 3-Chloro-L-Tyrosine 3-Chloro-L-Tyrosine HOCl Formation->3-Chloro-L-Tyrosine reacts with Protein Tyrosine Residue Protein Tyrosine Residue Protein Tyrosine Residue->3-Chloro-L-Tyrosine Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->Neutrophil Activation

Myeloperoxidase pathway leading to 3-Chloro-L-Tyrosine formation.

Quantitative Data Summary

The concentration of 3-Chloro-L-tyrosine is a direct indicator of MPO-related oxidative stress and has been shown to correlate with the severity of various diseases.[8] The use of 3-Chloro-L-tyrosine-¹³C₆ as an internal standard is critical for the accurate quantification of these levels.

Disease/ConditionSample TypePatient 3-CT LevelsControl 3-CT LevelsFold Change/DifferenceReference(s)
AtherosclerosisLDL from Atherosclerotic IntimaMarkedly ElevatedCirculating LDL30-fold higher[8][9]
AtherosclerosisAortic TissueElevatedNormal Aortic Intima6-fold higher[8][9]
Chronic Kidney DiseasePlasma Proteins3.5 +/- 0.8 µmol/mol tyrosineUndetectable-[8]
Chronic Lung Disease (Preterm Infants)Tracheal Aspirate ProteinsMedian 88 µmol/mol tyrosineMedian 49 µmol/mol tyrosine1.8-fold higher[8]
Chlorine PoisoningLeft Heart Blood55.2 ng/mLNot Detected-[10]
Chlorine PoisoningLung Tissue206.6 ng/gNot Detected-[10]

Experimental Protocols

Accurate and reproducible quantification of 3-Chloro-L-tyrosine is essential for its utility as a biomarker. Mass spectrometry-based methods, specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are the most common and reliable techniques.[3] The incorporation of 3-Chloro-L-tyrosine-¹³C₆ as an internal standard is a mandatory step in these protocols to ensure analytical accuracy.[5]

General Workflow for 3-Chloro-L-Tyrosine Analysis

The analysis of 3-CT from biological samples involves several key steps, from sample preparation to instrumental analysis.[1]

General Workflow for 3-Chloro-L-Tyrosine Analysis Sample Collection Sample Collection Internal Standard Spiking Spiking with 3-Chloro-L-tyrosine-¹³C₆ Sample Collection->Internal Standard Spiking Protein Precipitation/Digestion Protein Precipitation/Digestion Internal Standard Spiking->Protein Precipitation/Digestion Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Protein Precipitation/Digestion->Solid Phase Extraction (SPE) Derivatization (for GC-MS) Derivatization (for GC-MS) Solid Phase Extraction (SPE)->Derivatization (for GC-MS) LC-MS/MS or GC-MS Analysis LC-MS/MS or GC-MS Analysis Solid Phase Extraction (SPE)->LC-MS/MS or GC-MS Analysis Directly for LC-MS/MS Derivatization (for GC-MS)->LC-MS/MS or GC-MS Analysis Data Analysis Data Analysis LC-MS/MS or GC-MS Analysis->Data Analysis

Workflow for the analysis of 3-Chloro-L-Tyrosine.
Detailed Methodology: LC-MS/MS Analysis of Free 3-Chloro-L-Tyrosine in Plasma

This method allows for the direct quantification of free 3-Chloro-L-tyrosine in plasma.[3]

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C₆-labeled 3-Chloro-L-tyrosine in methanol).[7]

    • Add 10 µL of 0.2% trifluoroacetic acid (TFA) and vortex for 1 minute at 25°C.[7]

    • Perform protein precipitation by adding 200 µL of acetone, incubating for 10 minutes at 25°C, and then centrifuging at 12,500 RPM for 5 minutes at 4°C.[7]

    • Collect the supernatant for analysis.[3]

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[11]

    • Mobile Phase A: 0.1% formic acid in water.[11]

    • Mobile Phase B: 0.1% formic acid in methanol (B129727) or acetonitrile.[3][11]

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analyte.[3]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ionization mode.[3]

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both 3-Chloro-L-tyrosine and its ¹³C₆-labeled internal standard.

Detailed Methodology: GC-MS Analysis of 3-Chloro-L-Tyrosine in Blood

This protocol is suitable for the analysis of 3-Chloro-L-tyrosine in blood and requires a derivatization step to increase the analyte's volatility.[12]

  • Sample Preparation and Purification:

    • Perform protein precipitation on the blood sample.[12]

    • Purify 3-Chloro-L-tyrosine from the supernatant using cation-exchange solid-phase extraction.[12]

    • Dry the purified extract under a stream of nitrogen.[2]

  • Derivatization:

    • Derivatize the analyte using a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to increase its volatility for GC analysis.[7][12]

  • Gas Chromatography (GC):

    • Column: Use a capillary column suitable for amino acid analysis (e.g., a non-polar or mid-polar column).[7]

    • Temperature Program: Employ a temperature program to achieve separation of the derivatized analytes.[7]

  • Mass Spectrometry (MS):

    • Ionization: Operate the mass spectrometer in either electron ionization (EI) or chemical ionization (CI) mode.[7]

    • Analysis Mode: Use selected ion monitoring (SIM) to detect the characteristic ions of the derivatized 3-CT and its internal standard.[1]

Conclusion: The Indispensable Role of 3-Chloro-L-tyrosine-¹³C₆

3-Chloro-L-tyrosine serves as a highly specific and invaluable biomarker for investigating the role of myeloperoxidase-mediated oxidative stress in a wide array of inflammatory diseases.[1] Its specificity provides a distinct advantage over more general markers of oxidative damage, enabling researchers to pinpoint the contribution of neutrophil activation to disease pathology.[1] The use of 3-Chloro-L-tyrosine-¹³C₆ as an internal standard is not merely a recommendation but a critical component of the analytical workflow, ensuring the accuracy and reliability of quantitative data. This precision is paramount for the validation of 3-Chloro-L-tyrosine as a clinical biomarker and for the development of targeted therapeutic strategies aimed at mitigating the damaging effects of MPO-driven inflammation.

References

An In-depth Technical Guide to 3-Chloro-L-tyrosine-¹³C₆: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-Chloro-L-tyrosine-¹³C₆, a critical isotopically labeled internal standard used in quantitative mass spectrometry-based analyses. While specific experimental data for the ¹³C₆-labeled variant is not extensively published, its physical and chemical properties are expected to be nearly identical to its unlabeled counterpart, 3-Chloro-L-tyrosine. This document synthesizes available information on 3-Chloro-L-tyrosine to provide a reliable guide for the handling, storage, and use of its stable isotope-labeled form.

Core Concepts

3-Chloro-L-tyrosine is a biomarker for myeloperoxidase-catalyzed oxidation and is significantly elevated in the low-density lipoprotein isolated from human atherosclerotic intima.[1] Its ¹³C₆-labeled version serves as an ideal internal standard for precise quantification in complex biological matrices by methods such as NMR, GC-MS, or LC-MS.[1] The formation of 3-Chloro-L-tyrosine is a result of the inflammatory response, where activated neutrophils release myeloperoxidase (MPO), which in turn produces hypochlorous acid (HOCl). HOCl then reacts with tyrosine residues to form 3-Chloro-L-tyrosine, making it a specific marker of MPO-driven oxidative stress.[2]

Solubility Profile

The solubility of 3-Chloro-L-tyrosine, and by extension 3-Chloro-L-tyrosine-¹³C₆, is influenced by the solvent and pH, which is typical for amino acids.[3]

Table 1: Quantitative Solubility Data for 3-Chloro-L-tyrosine

SolventSolubilitySource
PBS (pH 7.2)1 mg/mL[4]
Water (Predicted)1.01 g/L[5]
DMSOSlightly soluble[4]
EthanolSlightly soluble[4]

Like other amino acids, its solubility is expected to increase in dilute acidic or alkaline solutions due to the protonation or deprotonation of its amino and carboxyl groups.[3]

Stability Profile

The stability of 3-Chloro-L-tyrosine is critical for its accurate quantification and for the integrity of stock solutions and biological samples.

Table 2: Stability of 3-Chloro-L-tyrosine in Biological Samples (Plasma/Serum)

Storage ConditionDurationStabilitySource
-70°CAt least 5 monthsStable[6]
37°C2 weeks25% decrease in concentration[6]
23°C2 weeksWithin characterized limits[6]
4°C2 weeksWithin characterized limits[6]
-20°C2 weeksWithin characterized limits[6]
Freeze-thaw cyclesAt least 3 cyclesNo significant change[6]

Key Stability Considerations:

  • Oxidation: The primary degradation pathway for 3-Chloro-L-tyrosine is further oxidation, particularly by hypochlorous acid (HOCl), which can convert it to 3,5-dichloro-L-tyrosine.[6][7] It is crucial to avoid strong oxidizing conditions during sample preparation and storage.[6]

  • Temperature: Elevated temperatures accelerate degradation.[6] For long-term storage of both stock solutions and biological samples, -70°C or -80°C is recommended.[7]

  • Light Exposure: As a general precaution for amino acid derivatives, it is advisable to protect samples from light to prevent potential photodegradation.[7]

  • pH: Extreme pH values should be avoided as they may promote hydrolysis or other reactions that could lead to degradation.[7]

Experimental Protocols

Protocol for Determining Solubility

This protocol provides a general method for assessing the solubility of 3-Chloro-L-tyrosine-¹³C₆ in various solvents.

  • Preparation: Weigh a precise amount of 3-Chloro-L-tyrosine-¹³C₆.

  • Solvent Addition: Add a small, measured volume of the test solvent (e.g., water, PBS, dilute HCl, dilute NaOH) to the solid.

  • Mixing: Vortex or sonicate the mixture to facilitate dissolution.

  • Observation: Visually inspect for any undissolved solid.

  • Incremental Solvent Addition: If the solid is not fully dissolved, add incremental volumes of the solvent, mixing thoroughly after each addition, until complete dissolution is achieved.

  • Warming (Optional): If solubility is low at room temperature, gently warm the mixture and observe any changes.[3]

  • Quantification: The solubility can be expressed as mg/mL or g/L based on the amount of solid dissolved in the final volume of the solvent.

Protocol for Sample Preparation for LC-MS/MS Analysis

This protocol outlines a common workflow for the extraction and analysis of 3-Chloro-L-tyrosine from biological samples, such as plasma, using 3-Chloro-L-tyrosine-¹³C₆ as an internal standard.[2]

  • Sample Spiking: To 100 µL of plasma, add 10 µL of the 3-Chloro-L-tyrosine-¹³C₆ internal standard solution.[2]

  • Acidification: Add 10 µL of 0.2% trifluoroacetic acid (TFA) and vortex for 1 minute.[2]

  • Protein Precipitation: Add 200 µL of acetone, incubate for 10 minutes at 25°C, and then centrifuge at 12,500 RPM for 5 minutes at 4°C to precipitate proteins.[2]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness using a vacuum evaporator.

  • Reconstitution: Reconstitute the dried residue in 30 µL of 0.1% formic acid in water.[6]

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Visualizations

Biochemical Formation of 3-Chloro-L-tyrosine

G cluster_neutrophil Activated Neutrophil MPO Myeloperoxidase (MPO) HOCl Hypochlorous Acid (HOCl) MPO->HOCl catalyzes H2O2 Hydrogen Peroxide (H₂O₂) H2O2->MPO Cl_ion Chloride Ion (Cl⁻) Cl_ion->MPO Chloro_Tyrosine 3-Chloro-L-tyrosine HOCl->Chloro_Tyrosine chlorinates Tyrosine L-Tyrosine Residue Tyrosine->Chloro_Tyrosine

Caption: Biochemical pathway for the formation of 3-Chloro-L-tyrosine.

Experimental Workflow for Stability Assessment

G start Prepare Stock Solution of 3-Chloro-L-tyrosine-¹³C₆ aliquot Aliquot into multiple vials start->aliquot storage Store aliquots under different conditions (e.g., -80°C, -20°C, 4°C, RT, 37°C) aliquot->storage sampling Sample at defined time points (t=0, 1 wk, 2 wks, etc.) storage->sampling analysis Analyze by LC-MS/MS sampling->analysis data Compare concentrations to t=0 analysis->data

Caption: Workflow for assessing the stability of 3-Chloro-L-tyrosine-¹³C₆.

References

3-Chloro-L-tyrosine-13C6 synthesis and purification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of 3-Chloro-L-tyrosine-¹³C₆

Introduction

3-Chloro-L-tyrosine (3-Cl-Tyr) is a chlorinated derivative of the amino acid L-tyrosine.[1] It has been identified as a specific biomarker for protein oxidation mediated by the enzyme myeloperoxidase (MPO), which is a key component of the innate immune response and inflammatory processes.[2][3][4] The formation of 3-Cl-Tyr is linked to the inflammatory response, particularly the respiratory burst of neutrophils.[2] Due to its role as a stable marker of MPO-driven oxidative stress, its detection and quantification are significant in studying a range of inflammatory conditions, including cardiovascular diseases and colorectal cancer.[2][4]

The isotopically labeled variant, 3-Chloro-L-tyrosine-¹³C₆, is an invaluable tool for researchers. Incorporating six carbon-13 atoms into the aromatic ring provides a distinct mass shift, making it an ideal internal standard for accurate quantification in complex biological matrices using mass spectrometry-based methods like GC-MS or LC-MS/MS.[3][5][6] This guide provides a comprehensive overview of the synthesis and purification of 3-Chloro-L-tyrosine-¹³C₆, offering detailed experimental protocols and workflows for its production in a high-purity form suitable for research and drug development applications.

Synthesis of 3-Chloro-L-tyrosine-¹³C₆

The primary synthetic route to 3-Chloro-L-tyrosine-¹³C₆ is the direct electrophilic chlorination of its isotopically labeled precursor, L-Tyrosine-¹³C₆.[7] This reaction utilizes a chlorinating agent, such as N-Chlorosuccinimide (NCS), which reacts with the electron-rich phenolic ring of tyrosine to yield the desired product.[7] The substitution occurs predominantly at the ortho position relative to the hydroxyl group.[7]

G cluster_reactants Reactants cluster_product Product Tyrosine L-Tyrosine-¹³C₆ Process Electrophilic Aromatic Substitution (Methanol, 0-5°C) Tyrosine->Process NCS N-Chlorosuccinimide (NCS) NCS->Process Product 3-Chloro-L-tyrosine-¹³C₆ Process->Product

Caption: Proposed reaction pathway for the synthesis of 3-Chloro-L-tyrosine-¹³C₆.

Experimental Protocol: Electrophilic Chlorination

This protocol is adapted from established halogenation procedures for tyrosine.[7]

Materials:

  • L-Tyrosine-¹³C₆ (ring-¹³C₆, 99%)[8]

  • N-Chlorosuccinimide (NCS)

  • Methanol (B129727) (reagent grade)

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (B78521) (NaOH), 1M

  • Distilled water

Procedure:

  • Dissolution: Dissolve L-Tyrosine-¹³C₆ in methanol within a round-bottom flask equipped with a magnetic stirrer.[7]

  • Chlorination: Cool the solution in an ice bath to below 5°C. Add N-Chlorosuccinimide (1.0-1.1 equivalents) portion-wise to the stirred solution over 30 minutes, ensuring the temperature is maintained.[7]

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an eluent system such as n-butanol:acetic acid:water (4:1:1).[7]

  • Quenching and Neutralization: Once the reaction is complete, remove the methanol under reduced pressure. Redissolve the resulting residue in a minimal amount of dilute hydrochloric acid.[7]

  • Precipitation: Carefully adjust the solution's pH to the isoelectric point of 3-Chloro-L-tyrosine (approximately 5-6) using a dilute sodium hydroxide solution. The product will precipitate out.[7]

  • Isolation: Collect the solid precipitate via vacuum filtration.[7]

  • Washing: Wash the collected solid first with cold distilled water, followed by a small volume of cold ethanol (B145695) to remove residual impurities.[7]

  • Drying: Dry the final product under a vacuum to obtain crude 3-Chloro-L-tyrosine-¹³C₆.[7]

Data Presentation: Synthesis Parameters
ParameterValue/ConditionPurposeReference
Starting MaterialL-Tyrosine-¹³C₆Isotope-labeled precursor[8]
Chlorinating AgentN-Chlorosuccinimide (NCS)Provides electrophilic chlorine[7]
Stoichiometry1.0 - 1.1 equivalents of NCSEnsures complete reaction of the starting material[7]
SolventMethanolDissolves reactants[7]
Reaction Temperature0-5°C (addition), Room Temp (reaction)Controls reaction rate and minimizes side products[7]
Reaction Time12 - 24 hoursAllows the reaction to proceed to completion[7]
MonitoringThin Layer Chromatography (TLC)Tracks the consumption of starting material[7]
Work-upAcid/base neutralizationIsolates the product by precipitation[7]
Expected Crude Yield80-90%Based on analogous halogenation reactions[7]

Purification of 3-Chloro-L-tyrosine-¹³C₆

Achieving high purity is critical for the use of 3-Chloro-L-tyrosine-¹³C₆ as an internal standard.[3] The crude product from the synthesis can be purified using two primary methods: recrystallization and flash column chromatography.[7]

Method 1: Purification by Recrystallization

Recrystallization is a technique that purifies solid compounds by leveraging differences in their solubility in a specific solvent at varying temperatures.[7]

G A Dissolve Crude Product in Minimal Hot Solvent (e.g., hot water/ethanol) B Hot Filtration (Optional, if impurities present) A->B C Slowly Cool Solution to Promote Crystallization B->C D Isolate Crystals by Vacuum Filtration C->D E Wash Crystals with Cold Recrystallization Solvent D->E F Dry Purified Crystals Under Vacuum E->F G A Prepare Silica Gel Column with Mobile Phase B Load Crude Product onto the Column A->B C Elute Column with Mobile Phase B->C D Collect Fractions and Monitor by TLC C->D E Combine Pure Fractions D->E F Remove Solvent Under Reduced Pressure E->F G A Neutrophil Activation (Inflammatory Stimuli) B Myeloperoxidase (MPO) Release A->B C MPO + H₂O₂ + Cl⁻ B->C D Hypochlorous Acid (HOCl) Formation C->D F 3-Chloro-L-Tyrosine Formation D->F E L-Tyrosine Residues E->F Chlorination

References

An In-depth Technical Guide on the Biochemical Formation of 3-Chloro-L-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-L-tyrosine (3-Cl-Tyr) is a halogenated amino acid that has emerged as a highly specific biomarker for inflammation and oxidative stress mediated by the innate immune system. Its formation is intrinsically linked to the activity of myeloperoxidase (MPO), an enzyme predominantly found in neutrophils. This technical guide provides a comprehensive exploration of the biochemical formation of 3-chloro-L-tyrosine, detailing the enzymatic pathways, quantitative data on its formation and detection, and detailed experimental protocols. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating inflammatory pathways and oxidative damage.

Introduction

Protein modifications resulting from oxidative stress are implicated in a wide range of human diseases, from cardiovascular conditions to cancer.[1] Among these modifications, the chlorination of tyrosine residues to form 3-chloro-L-tyrosine has emerged as a key indicator of inflammatory processes.[1] This non-proteinogenic amino acid is a stable end-product of a specific enzymatic reaction, making it a reliable "fingerprint" for the in vivo activity of neutrophil-derived oxidants.[1] Understanding the mechanism of 3-Cl-Tyr formation provides critical insights into the pathophysiology of inflammatory diseases and offers a valuable tool for diagnostic and therapeutic development.[1]

Biochemical Pathway of 3-Chloro-L-Tyrosine Formation

The formation of 3-chloro-L-tyrosine is a multi-step process initiated by the activation of neutrophils, a key component of the innate immune system. The central enzyme in this pathway is myeloperoxidase (MPO).

Neutrophil Activation and Myeloperoxidase Release

In response to inflammatory stimuli, such as pathogens or tissue damage, neutrophils become activated.[2] This activation leads to the release of MPO from their azurophilic granules into both the phagolysosomal compartment and the extracellular space.[3]

The Myeloperoxidase Catalytic Cycle

MPO is a heme-containing peroxidase that catalyzes the production of potent microbicidal agents. The core of its activity in the context of 3-chloro-L-tyrosine formation involves the following steps:

  • Formation of Compound I: The resting ferric (Fe³⁺) state of MPO reacts with hydrogen peroxide (H₂O₂) to form a highly oxidized intermediate known as Compound I.[3]

  • Generation of Hypochlorous Acid (HOCl): Compound I is then reduced back to the resting state by chloride ions (Cl⁻), leading to the formation of hypochlorous acid (HOCl).[3] MPO is the only human enzyme known to produce HOCl under physiological conditions.[4]

The overall reaction is: H₂O₂ + Cl⁻ + H⁺ --(MPO)--> HOCl + H₂O[3]

Chlorination of L-Tyrosine

Hypochlorous acid is a powerful oxidizing and chlorinating agent that readily reacts with the phenolic side chain of L-tyrosine residues in proteins and free L-tyrosine to form 3-chloro-L-tyrosine.[3][5] There is also evidence to suggest that molecular chlorine (Cl₂), which can be generated from the MPO-H₂O₂-Cl⁻ system, may also contribute to the chlorination of free L-tyrosine.[5]

Biochemical_Formation_of_3_Chloro_L_Tyrosine cluster_neutrophil Neutrophil Activation cluster_mpo_cycle MPO Catalytic Cycle cluster_chlorination Tyrosine Chlorination Inflammatory_Stimuli Inflammatory Stimuli (e.g., pathogens, tissue damage) Neutrophil_Activation Neutrophil Activation Inflammatory_Stimuli->Neutrophil_Activation MPO_Release Myeloperoxidase (MPO) Release Neutrophil_Activation->MPO_Release MPO_Fe3 MPO (Fe³⁺) MPO_Release->MPO_Fe3 Compound_I Compound I MPO_Fe3->Compound_I + H₂O₂ Compound_I->MPO_Fe3 + Cl⁻ HOCl Hypochlorous Acid (HOCl) Compound_I->HOCl H2O2 H₂O₂ Cl_ion Cl⁻ L_Tyrosine L-Tyrosine HOCl->L_Tyrosine Three_Cl_Tyr 3-Chloro-L-Tyrosine L_Tyrosine->Three_Cl_Tyr Chlorination LC_MS_MS_Workflow Start Start: Biological Sample (Plasma, Tissue Homogenate) Sample_Prep Sample Preparation (Protein Precipitation/Digestion, Internal Standard Addition) Start->Sample_Prep SPE Solid Phase Extraction (SPE) (Optional) Sample_Prep->SPE Derivatization Derivatization (Optional, e.g., with Dansyl Chloride) SPE->Derivatization LC_Separation Liquid Chromatography (LC) Separation Derivatization->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis End End: 3-Cl-Tyr Concentration Data_Analysis->End

References

The Emergence of 3-Chloro-L-Tyrosine as a Specific Biomarker of Myeloperoxidase-Driven Inflammation and Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-L-tyrosine (3-Cl-Tyr), a chlorinated amino acid, has been established as a highly specific and reliable biomarker for protein damage mediated by the myeloperoxidase (MPO) enzyme system.[1] Unlike general markers of oxidative stress, 3-Cl-Tyr is almost exclusively formed through the action of MPO, an enzyme abundant in neutrophils.[1] This specificity makes it a unique indicator of neutrophil activation and MPO-driven inflammatory processes.[1] Elevated levels of 3-Cl-Tyr have been documented in a spectrum of inflammatory and oxidative stress-related diseases, often correlating with the severity of the condition.[2] This technical guide provides a comprehensive overview of the discovery, history, and biochemical formation of 3-Cl-Tyr, alongside detailed experimental protocols for its quantification and a summary of its levels in various pathological states.

Discovery and History

The first chemical synthesis of 3-chloro-L-tyrosine was reported in 1955, though its biological significance remained unrecognized for several decades.[3] It was not until the 1990s that research into the mechanisms of oxidative damage by neutrophils led to the identification of 3-chloro-L-tyrosine as a product of the myeloperoxidase-catalyzed reaction.[3] Activated neutrophils, a key component of the innate immune response, generate hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent, through the action of MPO.[3] This highly reactive species modifies various biomolecules, including the amino acid tyrosine, to form 3-chloro-L-tyrosine.[3] This discovery established 3-chloro-L-tyrosine as a stable and specific marker of MPO-driven oxidative stress in living organisms.[3]

Biochemical Formation and Signaling Pathway

The formation of 3-chloro-L-tyrosine is intricately linked to the inflammatory response, specifically the respiratory burst of neutrophils. The key enzyme responsible is myeloperoxidase (MPO), which is released from the azurophilic granules of activated neutrophils.[3]

The signaling pathway leading to the formation of 3-chloro-L-tyrosine can be summarized as follows:

  • Neutrophil Activation: In response to inflammatory stimuli, such as pathogens or tissue damage, neutrophils become activated.[3]

  • NADPH Oxidase (NOX) Assembly: The multi-subunit enzyme NADPH oxidase assembles at the phagosomal or plasma membrane.[3]

  • Superoxide (B77818) Production: NOX catalyzes the reduction of molecular oxygen (O₂) to superoxide anion (O₂⁻), using NADPH as an electron donor.[3]

  • Hydrogen Peroxide Formation: Superoxide dismutates to form hydrogen peroxide (H₂O₂).[3]

  • Myeloperoxidase Release: Activated neutrophils release MPO from their azurophilic granules.[4]

  • Hypochlorous Acid Production: MPO utilizes H₂O₂ and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl).[4]

  • Tyrosine Chlorination: HOCl reacts with tyrosine residues on proteins to form 3-chloro-L-tyrosine.[4]

G Myeloperoxidase-Catalyzed Formation of 3-Chloro-L-Tyrosine Neutrophil_Activation Neutrophil Activation (e.g., pathogens, tissue damage) NOX_Assembly NADPH Oxidase (NOX) Assembly Neutrophil_Activation->NOX_Assembly MPO_Release Myeloperoxidase (MPO) Release from Granules Neutrophil_Activation->MPO_Release Superoxide_Production Superoxide (O₂⁻) Production NOX_Assembly->Superoxide_Production O₂ → O₂⁻ H2O2_Formation Hydrogen Peroxide (H₂O₂) Formation Superoxide_Production->H2O2_Formation Dismutation HOCl_Production Hypochlorous Acid (HOCl) Production H2O2_Formation->HOCl_Production:w Cl⁻ MPO_Release->HOCl_Production:w MPO Tyrosine_Chlorination 3-Chloro-L-Tyrosine Formation HOCl_Production->Tyrosine_Chlorination Final_Product 3-Chloro-L-Tyrosine Tyrosine_Chlorination->Final_Product NOX NOX MPO MPO Tyrosine Tyrosine Residues (in proteins) Tyrosine->Tyrosine_Chlorination

Myeloperoxidase pathway leading to 3-Chloro-L-Tyrosine formation.

Quantitative Data Summary

The concentration of 3-chloro-L-tyrosine in biological samples is a key indicator of the extent of MPO-related oxidative stress. The following tables summarize quantitative data from various studies.

Table 1: 3-Chloro-L-Tyrosine Levels in Human Plasma/Serum

ConditionPatient ConcentrationHealthy Control ConcentrationReference
Colorectal Cancer1.20 ng/mL0.52 ng/mL[5]
Chlorine Poisoning (autopsy, left heart blood)59.7 ng/mLNot applicable[5]
Chronic Kidney Disease (Stage 5)1.42 ± 0.41 mmol/mol-tyrosine0.81 ± 0.36 mmol/mol-tyrosine (Stage 1)[6]
General Population<2.5 - 4.26 ng/mL<2.5 - 4.26 ng/mL[7]
Inflammatory Disease<2.5 - 15.4 ng/mL<2.5 - 4.26 ng/mL[7]

Table 2: 3-Chloro-L-Tyrosine Levels in Other Biological Samples

ConditionSample TypePatient LevelsControl/Comparison LevelsFold Change/DifferenceReference
AtherosclerosisLDL from Atherosclerotic IntimaMarkedly ElevatedCirculating LDL30-fold higher[5]
AtherosclerosisAortic TissueElevatedNormal Aortic Intima6-fold higher[8]
Chronic Lung Disease (Preterm Infants)Tracheal Aspirate ProteinsMedian 88 µmol/mol tyrosineMedian 49 µmol/mol tyrosine1.8-fold higher[8]

Experimental Protocols

Accurate and reproducible quantification of 3-Cl-Tyr is essential for its use as a biomarker. The most common and reliable methods are based on mass spectrometry.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of 3-Cl-Tyr.

General Workflow for LC-MS/MS Analysis of 3-Chloro-L-Tyrosine start Biological Sample (Plasma, Serum, Tissue Homogenate) add_is Add Internal Standard (e.g., ¹³C₆-3-Cl-Tyr) start->add_is protein_precipitation Protein Precipitation (e.g., with acetonitrile (B52724) or acetone) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer dry_down Evaporate to Dryness supernatant_transfer->dry_down reconstitute Reconstitute in Mobile Phase A dry_down->reconstitute lcmsms_analysis LC-MS/MS Analysis reconstitute->lcmsms_analysis quantification Quantification lcmsms_analysis->quantification lc_separation Liquid Chromatography (Reversed-Phase C18 Column) msms_detection Tandem Mass Spectrometry (MRM Mode)

Workflow for LC-MS/MS quantification of 3-Cl-Tyr.

Detailed Methodology (Direct Analysis of Human Plasma):

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C₆-labeled 3-chloro-L-tyrosine in methanol).[5]

    • Add 10 µL of 0.2% trifluoroacetic acid (TFA) and vortex for 1 minute at 25°C.[5]

    • Perform protein precipitation by adding 200 µL of acetone, incubating for 10 minutes at 25°C, and then centrifuging at 12,500 RPM for 5 minutes at 4°C.[5]

    • Transfer the supernatant and evaporate to dryness in a vacuum evaporator.[9]

    • Re-dissolve the resulting precipitate in 30 µL of 0.1% formic acid in water for LC-MS/MS analysis.[5]

  • LC-MS/MS Conditions:

    • Liquid Chromatography:

      • Column: Reversed-phase C18 column (e.g., ODS-HG-3, 2 x 50 mm).[9]

      • Mobile Phase A: 0.1% formic acid in water.[4][9]

      • Mobile Phase B: 0.1% formic acid in methanol (B129727) or acetonitrile.[4][9]

      • Gradient: A suitable gradient to separate the analyte from matrix interferences. For example: 10% B for 0-0.7 min, 10-40% B for 0.7-5 min, 40-95% B for 5-5.5 min, 95% B for 5.5-6.5 min, and 95-10% B for 6.5-6.51 min.[4]

    • Mass Spectrometry:

      • System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[9]

      • Ionization Mode: Positive.[9]

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).[7]

      • MRM Transitions:

        • 3-Chloro-L-Tyrosine: m/z 216.0 → 135.1.[9]

        • ¹³C₆-3-Chloro-L-Tyrosine (Internal Standard): m/z 222.0 → 141.0 or 222.0 -> 205.0.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of 3-Cl-Tyr, though it requires a derivatization step to increase the volatility of the analyte.

General Workflow for GC-MS Analysis of 3-Chloro-L-Tyrosine start Biological Sample (Blood, Tissue) add_is Add Internal Standard start->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation spe Solid-Phase Extraction (Cation-Exchange) protein_precipitation->spe dry_down Evaporate to Dryness spe->dry_down derivatization Derivatization (e.g., Silylation) dry_down->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis quantification Quantification gcms_analysis->quantification gc_separation Gas Chromatography (e.g., HP-5MS column) ms_detection Mass Spectrometry (EI, SIM mode)

Workflow for GC-MS quantification of 3-Cl-Tyr.

Detailed Methodology (Silylation):

  • Sample Preparation:

    • To 100 µL of a blood sample, add the internal standard.[1]

    • Add 400 µL of acetonitrile to precipitate proteins, vortex, and centrifuge.[1]

    • Purify 3-chloro-L-tyrosine from the supernatant using a cation-exchange solid-phase extraction (SPE) cartridge.[5]

    • Elute the analyte and internal standard and evaporate the eluate to dryness under a stream of nitrogen.[1]

  • Derivatization (Silylation):

    • To the dried extract, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) in a suitable solvent (e.g., acetonitrile).[1][5]

    • Heat the mixture (e.g., 100°C for 4 hours with MTBSTFA) to ensure complete derivatization.[1][2]

  • GC-MS Conditions:

    • Gas Chromatography:

      • Column: Capillary column suitable for derivatized amino acids (e.g., HP-5MS).[9]

      • Injector Temperature: 250°C.[1]

      • Injection Mode: Splitless.[9]

      • Oven Temperature Program (Example): Initial temperature of 100°C, hold for 2 min, then ramp at 10°C/min to 280°C and hold for 5 min.[1]

    • Mass Spectrometry:

      • Ionization Mode: Electron Ionization (EI).[9]

      • Acquisition Mode: Selected Ion Monitoring (SIM).[3]

      • Selected Ions: The specific ions to monitor will depend on the derivatizing agent used. For N(O,S)-ethoxycarbonyltrifluoroethyl ester derivatives, characteristic ions for 3-chlorotyrosine are m/z 352 and 314, and for its ¹³C₆-labeled internal standard are m/z 358 and 320.[8]

Conclusion

3-Chloro-L-tyrosine has transitioned from a chemical novelty to a clinically relevant biomarker of myeloperoxidase-catalyzed oxidative stress. Its discovery has provided invaluable insights into the mechanisms of inflammatory tissue damage. The specificity of 3-Cl-Tyr for MPO activity offers a distinct advantage over more general markers of oxidative damage, enabling researchers to pinpoint the contribution of neutrophil activation to disease pathology. The robust and sensitive analytical methods available for its quantification, particularly LC-MS/MS and GC-MS, make it a powerful tool in the arsenal (B13267) of researchers, scientists, and drug development professionals investigating inflammatory diseases.

References

Myeloperoxidase-Catalyzed Formation of 3-Chloro-L-Tyrosine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1] Upon activation of these phagocytic leukocytes during an inflammatory response, MPO is released into both the phagolysosomal compartment and the extracellular space.[1] MPO plays a critical role in the innate immune defense system by catalyzing the production of potent microbicidal agents. The primary function of MPO is the utilization of hydrogen peroxide (H₂O₂) to oxidize halide ions, with chloride (Cl⁻) being the most physiologically relevant substrate due to its high concentration in the body.[1] This reaction generates hypochlorous acid (HOCl), a powerful oxidizing and chlorinating agent.[1][2]

The core reaction catalyzed by MPO is:

H₂O₂ + Cl⁻ + H⁺ --(MPO)--> HOCl + H₂O[1]

Hypochlorous acid is a highly reactive molecule that can modify a wide range of biological molecules, including lipids, nucleic acids, and proteins.[1] A specific and stable product of HOCl-mediated damage is the chlorination of tyrosine residues in proteins, leading to the formation of 3-chloro-L-tyrosine (3-Cl-Tyr).[1] The formation of 3-Cl-Tyr is considered a unique and specific biomarker for MPO activity, as MPO is the only human enzyme known to produce HOCl under physiological conditions.[1][3] The presence of 3-Cl-Tyr in biological tissues and fluids is therefore indicative of MPO-driven oxidative stress and has been implicated in the pathophysiology of numerous inflammatory diseases.[4][5]

Biochemical Formation and Signaling Pathway

The formation of 3-chloro-L-tyrosine is intricately linked to the inflammatory response, specifically the "respiratory burst" of neutrophils.[6] This process is initiated by the activation of neutrophils in response to inflammatory stimuli such as pathogens or tissue damage.[4]

The key steps in the signaling pathway leading to the formation of 3-chloro-L-tyrosine are:

  • Neutrophil Activation: Inflammatory stimuli trigger the activation of neutrophils.[4]

  • NADPH Oxidase (NOX) Assembly: The multi-subunit enzyme NADPH oxidase assembles at the phagosomal or plasma membrane.[6]

  • Superoxide (B77818) Production: NOX catalyzes the reduction of molecular oxygen (O₂) to superoxide anion (O₂⁻), using NADPH as an electron donor.[6]

  • Hydrogen Peroxide Formation: Superoxide dismutates, either spontaneously or catalyzed by superoxide dismutase (SOD), to form hydrogen peroxide (H₂O₂).[4]

  • Myeloperoxidase-Catalyzed Reaction: MPO, released from azurophilic granules, utilizes H₂O₂ in the presence of chloride ions (Cl⁻) to produce hypochlorous acid (HOCl).[4][5]

  • Tyrosine Chlorination: The highly reactive HOCl then reacts with the phenolic ring of L-tyrosine residues in proteins and free L-tyrosine to form 3-chloro-L-tyrosine.[4]

G cluster_neutrophil Neutrophil Activation cluster_respiratory_burst Respiratory Burst cluster_mpo_catalysis MPO Catalysis cluster_chlorination Tyrosine Chlorination Inflammatory Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory Stimuli->Neutrophil Activation NADPH_Oxidase NADPH Oxidase (NOX) Neutrophil->NADPH_Oxidase Assembly MPO_release MPO Release (from granules) Neutrophil->MPO_release O2 O2 O2_superoxide O₂⁻ (Superoxide) O2->O2_superoxide NOX H2O2 H₂O₂ O2_superoxide->H2O2 SOD or spontaneous SOD SOD HOCl HOCl H2O2->HOCl MPO, Cl⁻ MPO MPO MPO_release->MPO Cl_ion Cl⁻ 3_Cl_Tyr 3-Chloro-L-Tyrosine HOCl->3_Cl_Tyr Chlorination Tyrosine L-Tyrosine Tyrosine->3_Cl_Tyr G Sample Biological Sample (e.g., Plasma) Digestion Protein Digestion (Pronase) Sample->Digestion SPE Solid-Phase Extraction (SPE) Digestion->SPE HPLC HPLC Separation SPE->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS Quantification Quantification MSMS->Quantification G Sample_Prep Sample Preparation (Homogenization in HTAB buffer) Reaction_Setup Assay Reaction Setup (Sample + Chromogenic Substrate + H₂O₂) Sample_Prep->Reaction_Setup Measurement Spectrophotometric Measurement (ΔAbsorbance / Time) Reaction_Setup->Measurement Calculation Calculation of MPO Activity Measurement->Calculation

References

Physicochemical properties of 3-Chloro-L-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-L-Tyrosine (B556623)

Introduction

3-Chloro-L-Tyrosine (3-Cl-Tyr) is a halogenated derivative of the essential amino acid L-tyrosine.[1] It is not incorporated into proteins during translation but is formed post-translationally through the action of the enzyme myeloperoxidase (MPO).[1] MPO is predominantly found in neutrophils, a type of white blood cell integral to the innate immune response.[1][2] During inflammation, activated neutrophils release MPO, which catalyzes the formation of hypochlorous acid (HOCl) from hydrogen peroxide and chloride ions.[2][3] This potent oxidizing agent reacts with L-tyrosine residues in proteins and free L-tyrosine to form the stable end-product, 3-Chloro-L-Tyrosine.[2][4]

Consequently, the presence and concentration of 3-Cl-Tyr in biological samples serve as a specific and reliable biomarker for MPO-catalyzed oxidative stress and neutrophil activation.[2][4][5] Elevated levels of 3-Cl-Tyr are associated with numerous inflammatory diseases, including cardiovascular conditions like atherosclerosis, colorectal cancer, and lung diseases.[2][6] It is also a critical biomarker in forensic toxicology for confirming exposure to chlorine gas.[2][7] In drug development, 3-Cl-Tyr is utilized as a tool to evaluate the efficacy of MPO inhibitors and as a building block for synthesizing novel peptides with modified pharmacological properties.[2][8]

This guide provides a comprehensive overview of the core physicochemical properties of 3-Chloro-L-Tyrosine, detailed experimental protocols for its synthesis and analysis, and visualizations of key biological and experimental workflows.

Physicochemical Properties

The unique properties of 3-Chloro-L-Tyrosine stem from the addition of a chlorine atom to the phenolic ring of L-tyrosine, which alters its electronic and steric characteristics.

General and Physical Properties

The fundamental identifying and physical characteristics of 3-Chloro-L-Tyrosine are summarized below.

PropertyValueReference(s)
IUPAC Name (2S)-2-amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid[1][3]
Synonyms 3-Chlorotyrosine, 3-CT, m-Chloro-L-Tyr-OH[1][6][9]
CAS Number 7423-93-0[1][9]
Molecular Formula C₉H₁₀ClNO₃[1][9][10]
Molecular Weight 215.63 g/mol [1][3]
Appearance White to off-white crystalline powder[1][9]
Melting Point 246-252 °C (decomposes)[1][9]
Optical Rotation [α]²⁴/D −2° (c = 1 in 1 M HCl)[1]
Solubility Data

3-Chloro-L-Tyrosine exhibits low solubility in aqueous solutions at neutral pH, a critical consideration for experimental design.[11]

SolventSolubilityReference(s)
PBS (pH 7.2) ~1 mg/mL[6][11]
DMSO Slightly soluble[6][11]
Ethanol (B145695) Slightly soluble[6][11]
Aqueous Acid (pH < 2) Increased solubility[11]
Aqueous Base (pH > 9) Increased solubility[11]
Predicted Molecular Properties

Computational models provide additional insights into the chemical behavior of 3-Chloro-L-Tyrosine.

PropertyValueReference(s)
pKa (Strongest Acidic) 1.56[10]
pKa (Strongest Basic) 9.47[10]
logP -1.6 to -0.89[10]
Polar Surface Area 83.55 Ų[10]
Hydrogen Bond Donors 3[10]
Hydrogen Bond Acceptors 4[10]
Rotatable Bond Count 3[10]

Biochemical Formation and Signaling Pathway

The formation of 3-Cl-Tyr in biological systems is a specific outcome of the inflammatory cascade involving neutrophils and the enzyme myeloperoxidase.

  • Neutrophil Activation : Inflammatory stimuli, such as pathogens or tissue damage, trigger the activation of neutrophils.[2]

  • Respiratory Burst : Activated neutrophils assemble the NADPH oxidase (NOX) enzyme complex, which produces superoxide (B77818) radicals (O₂⁻).[2]

  • H₂O₂ Production : Superoxide is rapidly converted to hydrogen peroxide (H₂O₂).

  • MPO Release & HOCl Formation : MPO is released from neutrophil granules. In the presence of chloride ions (Cl⁻), MPO utilizes H₂O₂ to generate hypochlorous acid (HOCl).[2][3]

  • Tyrosine Chlorination : HOCl, a powerful chlorinating agent, reacts with the electron-rich phenolic ring of L-tyrosine to form 3-Chloro-L-Tyrosine.[2]

G cluster_neutrophil Neutrophil Activation cluster_extracellular Extracellular Space stimuli Inflammatory Stimuli (Pathogen, Damage) activation Neutrophil Activation stimuli->activation nox NADPH Oxidase (NOX) Assembly activation->nox mpo_release MPO Release activation->mpo_release superoxide Superoxide (O₂⁻) Production nox->superoxide h2o2 Hydrogen Peroxide (H₂O₂) Formation superoxide->h2o2 SOD hocl Hypochlorous Acid (HOCl) Formation h2o2->hocl mpo_release->hocl MPO, Cl⁻ cl_tyr 3-Chloro-L-Tyrosine (Biomarker) hocl->cl_tyr tyrosine L-Tyrosine tyrosine->cl_tyr

Myeloperoxidase-mediated formation of 3-Chloro-L-Tyrosine.

Experimental Protocols

Synthesis of 3-Chloro-L-Tyrosine

A common and effective method for synthesizing 3-Cl-Tyr is the direct electrophilic chlorination of L-tyrosine using N-Chlorosuccinimide (NCS).[8]

Materials:

Procedure:

  • Dissolution : Dissolve L-Tyrosine in methanol in a round-bottom flask. Stir the solution until the L-Tyrosine is fully dissolved.

  • Chlorination : Slowly add N-Chlorosuccinimide (NCS) to the solution in stoichiometric equivalent (1:1 molar ratio).

  • Reaction : Stir the reaction mixture at room temperature. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Solvent Removal : Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Precipitation : Re-dissolve the residue in a minimal amount of hot distilled water. Allow the solution to cool, which will cause the crude 3-Chloro-L-Tyrosine to precipitate.

  • Isolation : Collect the solid product by vacuum filtration.

  • Washing : Wash the collected solid with cold distilled water, followed by a small amount of cold ethanol to remove residual impurities.[8]

  • Drying : Dry the final product under vacuum to yield crude 3-Chloro-L-Tyrosine.

G start Start dissolve 1. Dissolve L-Tyrosine in Methanol start->dissolve add_ncs 2. Add N-Chlorosuccinimide (NCS) dissolve->add_ncs react 3. Stir at Room Temperature (Monitor via TLC/HPLC) add_ncs->react evaporate 4. Remove Solvent (Rotary Evaporation) react->evaporate purify Purification evaporate->purify recrystallize 5a. Recrystallization purify->recrystallize Method 1 chromatography 5b. Column Chromatography purify->chromatography Method 2 isolate 6. Isolate & Dry Product recrystallize->isolate chromatography->isolate end End: Pure 3-Cl-Tyr isolate->end

Workflow for the chemical synthesis and purification of 3-Cl-Tyr.
Purification by Recrystallization

To achieve the high purity required for most applications, the crude product must be purified. Recrystallization is a common technique.[8]

Materials:

  • Crude 3-Chloro-L-Tyrosine

  • Recrystallization solvent (e.g., water or an ethanol/water mixture)

  • Heating mantle or hot plate

  • Ice bath

Procedure:

  • Solvent Addition : Place the crude 3-Cl-Tyr in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.

  • Dissolution : Gently heat the mixture while stirring until all the solid has dissolved.

  • Hot Filtration (Optional) : If any insoluble impurities remain, perform a hot filtration to remove them.

  • Crystallization : Allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[8]

  • Isolation : Collect the purified crystals via vacuum filtration.

  • Washing : Wash the crystals with a small volume of the cold recrystallization solvent.

  • Drying : Dry the purified crystals under vacuum.

Quantification in Biological Samples by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying 3-Cl-Tyr in complex biological matrices like plasma.[12][13]

Materials:

  • Plasma sample (e.g., 100 µL)

  • Internal standard (e.g., ¹³C₆-labeled 3-Cl-Tyr)

  • 0.2% Trifluoroacetic acid (TFA)

  • Acetone (ice-cold)

  • 0.1% Formic acid in water (Mobile Phase A)

  • 0.1% Formic acid in methanol (Mobile Phase B)

Procedure:

  • Sample Preparation :

    • To 100 µL of plasma, add 10 µL of the internal standard solution.[12]

    • Add 10 µL of 0.2% TFA and vortex for 1 minute.[13]

    • Induce protein precipitation by adding 200 µL of ice-cold acetone. Incubate for 10 minutes at 4°C.[12]

    • Centrifuge the sample (e.g., 12,500 RPM for 5 minutes at 4°C) to pellet the precipitated proteins.[2]

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness in a vacuum evaporator.[13]

    • Reconstitute the residue in 30-50 µL of Mobile Phase A.[13]

  • LC-MS/MS Analysis :

    • LC System : HPLC system (e.g., Agilent 1100).[13]

    • Column : A suitable C18 reversed-phase column (e.g., ODS-HG-3, 2 x 50 mm).[13]

    • Gradient : Employ a suitable gradient elution using Mobile Phases A and B to achieve chromatographic separation.

    • MS System : A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[13]

    • Ionization Mode : Positive.[12]

    • Detection : Use Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transition for 3-Cl-Tyr (e.g., m/z 216.0 → 135.1) and its corresponding labeled internal standard.[13]

G start Biological Sample (e.g., Plasma) prep 1. Sample Preparation start->prep precip Protein Precipitation (Acetone) prep->precip centrifuge Centrifugation precip->centrifuge extract Supernatant Extraction & Evaporation centrifuge->extract reconstitute Reconstitution in Mobile Phase extract->reconstitute analysis 2. LC-MS/MS Analysis reconstitute->analysis hplc HPLC Separation (C18 Column) analysis->hplc esi Electrospray Ionization (ESI) hplc->esi msms Tandem MS Detection (MRM Mode) esi->msms end Quantification of 3-Chloro-L-Tyrosine msms->end

General experimental workflow for 3-Cl-Tyr analysis by LC-MS/MS.

References

An In-depth Technical Guide to the Synthesis of 3-Chloro-L-Tyrosine for Research Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Chloro-L-Tyrosine (3-Cl-Tyr), a halogenated derivative of the amino acid L-tyrosine. This compound is of significant interest to the scientific community, primarily as a specific biomarker for inflammation and oxidative stress mediated by the enzyme myeloperoxidase (MPO).[1][2] Its unique chemical properties also make it a valuable tool in drug development and peptide synthesis.[3][4][5] This document details established synthetic methodologies, presents quantitative data in a structured format, and includes visualizations of key experimental workflows and biological pathways to facilitate understanding and application in a research setting.

Introduction

3-Chloro-L-tyrosine is a non-proteinogenic amino acid characterized by the substitution of a chlorine atom at the third position of the phenolic ring of L-tyrosine.[3][6] First chemically synthesized in 1955, its biological significance as a product of the myeloperoxidase-catalyzed reaction in neutrophils was recognized much later.[7] This discovery established 3-Cl-Tyr as a stable and specific marker of MPO-driven oxidative stress in vivo.[7] Elevated levels of 3-Cl-Tyr are associated with various inflammatory conditions, including cardiovascular diseases and certain cancers.[2][7] It also serves as a reliable biomarker for chlorine gas poisoning.[2][7] In the realm of drug development, 3-Cl-Tyr is utilized in the evaluation of MPO inhibitors and as a building block for novel peptides with potentially enhanced pharmacological profiles.[3][4][7]

Synthesis Methodologies

Two primary routes for the synthesis of 3-Chloro-L-Tyrosine for research purposes are chemical synthesis and enzymatic synthesis.

1. Chemical Synthesis: Direct Chlorination of L-Tyrosine

The most common approach for synthesizing 3-Cl-Tyr is the direct electrophilic chlorination of L-tyrosine.[3] This method utilizes a chlorinating agent, such as N-Chlorosuccinimide (NCS) or hypochlorous acid (HOCl), to introduce a chlorine atom onto the electron-rich aromatic ring of tyrosine, predominantly at the ortho position to the hydroxyl group.[3][6]

2. Enzymatic Synthesis

An alternative, highly regioselective method involves the use of a recombinant tyrosine phenol-lyase (TPL).[7] This enzymatic approach offers excellent control over the position of chlorination.[7]

Experimental Protocols

Protocol 1: Chemical Synthesis using N-Chlorosuccinimide (NCS)

This protocol is adapted from established halogenation procedures for tyrosine derivatives.[3][6]

Materials:

Procedure:

  • Suspension: Suspend L-tyrosine in methanol in a round-bottom flask and cool the suspension in an ice bath.[6]

  • Addition of NCS: Add N-chlorosuccinimide (1.0 equivalent) portion-wise to the stirred suspension over 30 minutes.[6]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[3][6]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., n-butanol:acetic acid:water, 4:1:1).[3]

  • Solvent Removal: Upon completion, remove the methanol under reduced pressure.[3][6]

  • Redissolution: Redissolve the residue in a minimal amount of dilute hydrochloric acid.[3]

  • Precipitation: Adjust the pH of the solution to the isoelectric point of 3-Chloro-L-Tyrosine (around pH 5-6) using a dilute sodium hydroxide solution to precipitate the product.[3]

  • Isolation: Collect the precipitated solid by vacuum filtration.[3]

  • Washing: Wash the solid with cold distilled water and then with a small amount of cold ethanol (B145695) to remove any remaining impurities.[3]

  • Drying: Dry the product under vacuum to obtain the crude 3-Chloro-L-Tyrosine.[3]

Protocol 2: Enzymatic Synthesis using Recombinant Tyrosine Phenol-Lyase

This method provides high regioselectivity.[7]

Materials:

Procedure:

  • Reaction Mixture Preparation: Prepare an aqueous phosphate buffer solution. Dissolve 3-Chlorophenol, sodium pyruvate, and ammonium chloride in the phosphate buffer.[7]

  • Enzyme Addition: Add the recombinant tyrosine phenol lyase to the reaction mixture.[7]

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 21°C) for 24 hours.[7]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as HPLC.[7]

  • Purification: Upon completion, purify the 3-Chloro-L-Tyrosine from the reaction mixture using standard chromatographic techniques, such as ion-exchange chromatography.[6][7]

Purification of 3-Chloro-L-Tyrosine

Purification of the crude product is crucial to achieve the high purity required for research applications. The two primary methods are recrystallization and column chromatography.[3]

Protocol 3: Purification by Recrystallization

Materials:

  • Crude 3-Chloro-L-Tyrosine

  • Suitable solvent (e.g., hot water or an ethanol/water mixture)[3]

Procedure:

  • Dissolution: Dissolve the crude 3-Chloro-L-Tyrosine in a minimal amount of the hot solvent in an Erlenmeyer flask.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[3]

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath will promote crystallization.[3]

  • Isolation: Collect the purified crystals by vacuum filtration.[3]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.[3]

  • Drying: Dry the purified crystals under vacuum.[3]

Protocol 4: Purification by Flash Column Chromatography

Stationary Phase: Silica gel Mobile Phase (Eluent): A solvent system that provides good separation on a TLC plate. A common starting point for amino acids is a mixture of n-butanol, acetic acid, and water. A gradient elution may be necessary.[3]

Quantitative Data

The following tables summarize key quantitative data for the synthesis and properties of 3-Chloro-L-Tyrosine.

Table 1: Synthesis Yield and Purity

Synthesis MethodKey ReagentsReported YieldReported PurityReference(s)
Chemical SynthesisL-Tyrosine, N-Chlorosuccinimide-≥97%[6]
Enzymatic Synthesis3-Chlorophenol, Sodium pyruvate, TPL~50%High (not specified)[7]

Table 2: Physicochemical Properties of 3-Chloro-L-Tyrosine

PropertyValueSource(s)
Molecular FormulaC₉H₁₀ClNO₃[6][8]
Molecular Weight215.63 g/mol [6][8]
AppearanceWhite to off-white powder[6]
Melting Point249 °C[6]
Optical Rotation[α]24/D −2°, c = 1 in 1 M HCl[6]
CAS Number7423-93-0[6][8]

Table 3: Spectroscopic Data for 3-Chloro-L-Tyrosine

Spectroscopic TechniqueKey FeaturesReference(s)
Mass Spectrometry (LC-MS)Precursor [M-H]⁻ at m/z 214.0271[9]
Mass Spectrometry (Flow-injection QqQ/MS)Precursor [M+H]⁺ at m/z 216.21[9]

Visualizations

Diagram 1: Chemical Synthesis Workflow

cluster_synthesis Chemical Synthesis cluster_purification Purification A L-Tyrosine in Methanol B Add N-Chlorosuccinimide (NCS) A->B C Reaction (12-24h, RT) B->C D Solvent Removal C->D E Redissolve in dilute HCl D->E F Precipitation (pH 5-6) E->F G Crude 3-Cl-Tyr F->G H Recrystallization or Column Chromatography G->H Purify I Pure 3-Chloro-L-Tyrosine H->I

Caption: Workflow for the chemical synthesis and purification of 3-Chloro-L-Tyrosine.

Diagram 2: Biological Formation of 3-Chloro-L-Tyrosine

cluster_inflammation Inflammatory Response cluster_mpo_pathway Myeloperoxidase (MPO) Pathway cluster_chlorination Tyrosine Chlorination A Inflammatory Stimuli B Neutrophil Activation A->B C NADPH Oxidase Assembly B->C E Myeloperoxidase (MPO) Release B->E D Superoxide (O₂⁻) Production C->D F Hydrogen Peroxide (H₂O₂) D->F H Hypochlorous Acid (HOCl) Production E->H F->H G Chloride Ions (Cl⁻) G->H J 3-Chloro-L-Tyrosine Formation H->J I L-Tyrosine I->J

Caption: Myeloperoxidase-mediated formation of 3-Chloro-L-Tyrosine in biological systems.[7]

Conclusion

This technical guide provides essential information for the synthesis of 3-Chloro-L-Tyrosine for research purposes. The detailed protocols for both chemical and enzymatic synthesis, along with purification methods, offer researchers practical guidance for obtaining this valuable compound. The summarized quantitative data and visualizations of the synthesis workflow and biological pathway serve to enhance the understanding and application of this important biomarker in scientific investigation and drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Peptides Containing 3-Chloro-L-tyrosine-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-L-tyrosine (Cl-Tyr) is a halogenated, non-proteinogenic amino acid recognized as a biomarker for inflammation and oxidative stress.[1] Its formation in biological systems is a result of the myeloperoxidase (MPO)-catalyzed chlorination of tyrosine residues by hypochlorous acid.[1][2][3] The deliberate incorporation of 3-Chloro-L-tyrosine, and its stable isotope-labeled counterpart 3-Chloro-L-tyrosine-¹³C₆, into synthetic peptides provides a powerful tool for various research applications. The introduction of a chloro group can modulate a peptide's chemical properties, potentially enhancing its biological activity, stability, and pharmacokinetic profile.[1]

The ¹³C₆-labeled version of 3-Chloro-L-tyrosine serves as an ideal internal standard for mass spectrometry-based quantification of this biomarker in biological samples, enabling precise and accurate measurements.[1] Furthermore, synthesizing peptides with site-specific incorporation of 3-Chloro-L-tyrosine allows for in-depth investigation into the functional consequences of this post-translational modification on protein structure and activity.[1] These application notes provide detailed protocols for the synthesis, purification, and characterization of peptides containing 3-Chloro-L-tyrosine-¹³C₆ using Fmoc-based solid-phase peptide synthesis (SPPS).

Applications in Peptide Synthesis

The incorporation of 3-Chloro-L-tyrosine into peptide sequences offers several key advantages for researchers:

  • Probing Protein-Protein Interactions: The modified phenolic side chain can alter binding affinities and specificities, offering insights into the role of specific tyrosine residues in molecular recognition.[1]

  • Developing Novel Therapeutic Peptides: The enhanced stability and altered electronic properties imparted by the chlorine atom can lead to the development of peptide-based drugs with improved efficacy.[1]

  • Biomarker and Internal Standard Development: Peptides containing 3-Chloro-L-tyrosine-¹³C₆ are invaluable as stable, isotopically labeled internal standards for the accurate quantification of this biomarker in biological samples using mass spectrometry.[1]

  • Investigating Oxidative Stress Mechanisms: Synthesizing peptides with site-specific chlorination allows for the study of the functional consequences of this post-translational modification on protein structure and activity.[1]

Physicochemical Properties of Fmoc-3-Chloro-L-tyrosine-¹³C₆

A summary of the key physicochemical properties of the commercially available Fmoc-protected 3-Chloro-L-tyrosine-¹³C₆ is presented in Table 1. This information is crucial for planning and executing its use in peptide synthesis.

PropertyValue
Molecular Formula C₂₁¹³C₃H₁₈ClNO₅
Molecular Weight ~445.8 g/mol (exact mass will vary based on isotopic purity)
Appearance White to off-white solid
Purity (HPLC) ≥97%
Solubility Soluble in DMF, NMP, and other common SPPS solvents

Table 1. Physicochemical properties of Fmoc-3-Chloro-L-tyrosine-¹³C₆.

Experimental Protocols

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The general workflow for the solid-phase synthesis of a peptide containing 3-Chloro-L-tyrosine-¹³C₆ is depicted below.

G Resin Resin Swelling FirstAA First Amino Acid Coupling Resin->FirstAA Deprotection1 Fmoc Deprotection FirstAA->Deprotection1 Coupling Coupling of Fmoc-3-Chloro-L-tyrosine-¹³C₆ Deprotection1->Coupling Wash1 Washing Coupling->Wash1 Elongation Chain Elongation (Repeat Deprotection, Coupling, Washing) Wash1->Elongation FinalDeprotection Final Fmoc Deprotection Elongation->FinalDeprotection Cleavage Cleavage and Side-Chain Deprotection FinalDeprotection->Cleavage Precipitation Peptide Precipitation Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Caption: General workflow for the solid-phase synthesis of a peptide containing 3-Chloro-L-tyrosine-¹³C₆.

Detailed Protocol for Manual SPPS (0.1 mmol scale)

This protocol outlines the manual synthesis of a peptide containing 3-Chloro-L-tyrosine-¹³C₆ on a Rink Amide MBHA resin.

1. Resin Swelling:

  • Place 0.1 mmol of Rink Amide MBHA resin in a fritted syringe reaction vessel.

  • Add 5 mL of DMF and allow the resin to swell for 30-60 minutes with gentle agitation.[1]

  • Drain the DMF.[1]

2. First Amino Acid Coupling (if applicable):

  • Follow a standard Fmoc-SPPS protocol to couple the first amino acid to the resin.[1]

3. Fmoc Deprotection:

  • Add 5 mL of 20% piperidine (B6355638) in DMF to the resin.

  • Agitate for 5 minutes and drain.[1]

  • Repeat with a fresh 5 mL of 20% piperidine in DMF and agitate for 15 minutes.[1]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).[1]

4. Coupling of Fmoc-3-Chloro-L-tyrosine-¹³C₆:

  • Activation Solution: In a separate vial, dissolve Fmoc-3-Chloro-L-tyrosine-¹³C₆ (0.4 mmol, 4 eq.), HCTU (0.4 mmol, 4 eq.), and DIPEA (0.8 mmol, 8 eq.) in 2 mL of DMF. Allow the solution to pre-activate for 2 minutes.

  • Coupling Reaction: Add the activation solution to the deprotected resin. Agitate the reaction vessel at room temperature for 2-4 hours. An extended coupling time is recommended to ensure high coupling efficiency due to the modified nature of the amino acid.[1]

  • Monitoring: Perform a Kaiser test (or other ninhydrin-based test) to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), extend the coupling time or perform a double coupling.[1]

5. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (5 x 5 mL) to remove excess reagents and byproducts.[1]

6. Chain Elongation:

  • Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.[1]

7. Final Fmoc Deprotection:

  • Once the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 3.[1]

8. Cleavage and Side-Chain Deprotection:

  • Wash the deprotected peptide-resin with DCM (5 x 5 mL) and dry the resin under a stream of nitrogen.[1]

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment. [4]

  • Add 5 mL of the cleavage cocktail to the resin.[1]

  • Agitate at room temperature for 2-3 hours.[1][4]

  • Filter the cleavage mixture into a clean collection tube.

  • Wash the resin with an additional 1-2 mL of TFA and combine the filtrates.[1]

9. Peptide Precipitation:

  • Add the TFA filtrate dropwise to a 50 mL conical tube containing 40 mL of cold diethyl ether. A white precipitate of the crude peptide should form.[1]

  • Centrifuge the tube at 3000 rpm for 10 minutes to pellet the peptide.[1]

  • Carefully decant the ether.[1]

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization

1. Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724)/water).

  • Purify the peptide using a preparative C18 RP-HPLC column.[1][5] A typical gradient is a linear gradient of mobile phase B (acetonitrile with 0.1% TFA) into mobile phase A (water with 0.1% TFA).[1][5]

  • Monitor the elution at 210-220 nm.[5]

  • Collect fractions corresponding to the major peak.

2. Characterization:

  • Analyze the purified fractions by analytical RP-HPLC to assess purity.

  • Confirm the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight, confirming the incorporation of 3-Chloro-L-tyrosine-¹³C₆.[1]

Quantitative Data and Expected Outcomes

The efficiency of incorporating modified amino acids can vary. The following table provides expected outcomes and parameters for the synthesis of a peptide containing 3-Chloro-L-tyrosine-¹³C₆.

ParameterExpected OutcomeNotes
Coupling Efficiency >98%Monitored by Kaiser test. Double coupling may be required for difficult sequences.[1]
Crude Peptide Purity (by HPLC) 50-80%Highly dependent on the peptide sequence and length.[1]
Purified Peptide Purity (by HPLC) >95%Achievable with standard RP-HPLC purification.[1]
Overall Yield (Purified Peptide) 10-30%Dependent on the number of coupling cycles and purification efficiency.[1]

Table 2. Expected outcomes for the synthesis of a peptide containing 3-Chloro-L-tyrosine-¹³C₆.

Potential Side Reactions and Mitigation

While Fmoc-SPPS is a robust method, the incorporation of a halogenated amino acid may present specific challenges.

  • Incomplete Coupling: The chloro-substituent may slightly hinder the coupling reaction.

    • Mitigation: Use a longer coupling time (2-4 hours), a higher excess of reagents (4-5 equivalents), and a potent coupling agent like HATU or HCTU. Consider double coupling if necessary.[1]

  • Side-Chain Reactivity: The phenolic hydroxyl group of 3-Chloro-L-tyrosine is generally considered stable under standard Fmoc-SPPS conditions and does not typically require protection.[1] However, for particularly sensitive sequences or prolonged synthesis, side-chain protection with a tert-butyl (tBu) group can be considered.[1]

  • Degradation during Cleavage: Strong acidic conditions during cleavage can potentially lead to side reactions.

    • Mitigation: Use a scavenger cocktail (e.g., TFA/TIS/water) to quench reactive carbocations generated during deprotection.[1]

Signaling Pathways and Biological Activity

The primary established role of 3-Chloro-L-tyrosine is as a biomarker of myeloperoxidase-mediated oxidative stress in inflammatory diseases such as atherosclerosis.[1][3] The presence of 3-chlorotyrosine in proteins is an indicator of neutrophil and monocyte activation.[1]

G Neutrophil Activated Neutrophil MPO Myeloperoxidase (MPO) Release Neutrophil->MPO HOCl Hypochlorous Acid (HOCl) Production MPO->HOCl H₂O₂, Cl⁻ H2O2 H₂O₂ Cl Cl⁻ Chlorination Chlorination HOCl->Chlorination Tyrosine Tyrosine Residue in Peptide Tyrosine->Chlorination ClTyr 3-Chloro-L-tyrosine Residue Chlorination->ClTyr

Caption: Formation of 3-Chloro-L-tyrosine in biological systems.

The intentional synthesis of peptides containing 3-Chloro-L-tyrosine to directly study or modulate specific signaling pathways is a novel and less explored area.[1] However, the altered electronic and steric properties of the chlorinated tyrosine residue could potentially:

  • Mimic or block phosphotyrosine binding: The electron-withdrawing nature of the chlorine atom can alter the pKa of the phenolic hydroxyl group, potentially influencing interactions with protein tyrosine phosphatases or kinases.

  • Modulate receptor activation: Peptides designed as receptor ligands could have altered binding and activation properties due to the presence of 3-Chloro-L-tyrosine.

Mass Spectrometry Analysis for Quantification

The ¹³C₆-label on the tyrosine ring provides a 6 Dalton mass shift, allowing for the synthesized peptide to be used as an internal standard for the accurate quantification of the endogenous, unlabeled peptide in biological samples by LC-MS/MS.

Protocol for Quantitative Analysis
  • Sample Preparation: Spike a known amount of the purified ¹³C₆-labeled peptide into the biological sample (e.g., plasma, tissue homogenate) prior to protein precipitation or extraction.

  • LC Separation: Separate the peptides using a C18 RP-HPLC column with a gradient of acetonitrile in water containing 0.1% formic acid.

  • MS/MS Analysis: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Define MRM transitions for both the light (endogenous) and heavy (¹³C₆-labeled) peptides. The precursor ion for the heavy peptide will be +6 Da compared to the light peptide. The fragment ions containing the tyrosine residue will also show a +6 Da shift.

    • Optimize collision energies for each transition.

  • Quantification: The concentration of the endogenous peptide is determined by the ratio of the peak areas of the light and heavy peptides.

PeptidePrecursor Ion (m/z)Fragment Ion (m/z)
Endogenous (Light) Peptide [M+nH]ⁿ⁺y/b ions
¹³C₆-labeled (Heavy) Peptide [(M+6)+nH]ⁿ⁺y/b ions containing ¹³C₆-Cl-Tyr (+6 Da)

Table 3. Example of MRM setup for quantitative analysis.

Conclusion

The incorporation of 3-Chloro-L-tyrosine-¹³C₆ into synthetic peptides is a valuable technique for researchers in chemistry, biology, and drug discovery.[1] While presenting some synthetic considerations that can be addressed with optimized protocols, the ability to site-specifically introduce this stable isotope-labeled, modified amino acid opens up new avenues for probing biological systems and developing novel therapeutic agents.[1] These application notes provide a solid foundation for the successful synthesis and application of peptides containing 3-Chloro-L-tyrosine-¹³C₆.

References

Application Notes and Protocols for 3-Chloro-L-tyrosine-¹³C₆ Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloro-L-tyrosine (3-Cl-Tyr) is a modified amino acid produced by the reaction of hypochlorous acid (HOCl) with L-tyrosine residues in proteins.[1] This reaction is primarily catalyzed by the enzyme myeloperoxidase (MPO), which is released by neutrophils during inflammation.[1] Consequently, 3-Cl-Tyr has become a significant biomarker for MPO-catalyzed oxidative stress, implicated in a variety of pathological conditions such as cardiovascular diseases, chlorine gas exposure, and colorectal cancer.[1][2] Accurate and sensitive quantification of 3-Cl-Tyr in biological matrices is crucial for both clinical diagnostics and toxicological assessments.[1]

The use of a stable isotope-labeled internal standard, such as 3-Chloro-L-tyrosine-¹³C₆, is the gold standard for correcting matrix effects in mass spectrometry-based quantification.[3] This internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, enabling precise and accurate ratiometric quantification.[3] This document provides detailed application notes and protocols for the use of 3-Chloro-L-tyrosine-¹³C₆ as an internal standard for the mass spectrometric analysis of 3-Cl-Tyr in biological samples.

Biological Pathway: Formation of 3-Chloro-L-Tyrosine

The generation of 3-Cl-Tyr is intrinsically linked to the inflammatory response and the activation of phagocytic cells like neutrophils. The signaling pathway leading to its formation is a critical component of the innate immune response; however, its over-activation can lead to tissue damage.[4]

cluster_0 Neutrophil Activation cluster_1 Myeloperoxidase (MPO) Cycle cluster_2 Protein Modification A Inflammatory Stimuli B NADPH Oxidase Activation A->B C Superoxide (O₂⁻) Production B->C D Superoxide Dismutase C->D E Hydrogen Peroxide (H₂O₂) D->E F Myeloperoxidase (MPO) E->F H Hypochlorous Acid (HOCl) F->H H₂O₂ G Chloride Ions (Cl⁻) G->F I Tyrosine Residues in Proteins H->I J 3-Chloro-L-tyrosine I->J Chlorination

Myeloperoxidase pathway leading to 3-Chloro-L-Tyrosine formation.

Quantitative Data Summary

The following tables summarize the quantitative performance of various mass spectrometry-based methods for the detection of 3-Cl-Tyr utilizing an internal standard.

Table 1: Performance of LC-MS/MS Methods for 3-Chloro-L-Tyrosine Quantification

ParameterMethod 1[5][6]Method 2[6][7]Method 3[8][9]
Limit of Detection (LOD) 0.030 ng/mLNot Reported0.443 ng/mL
Limit of Quantitation (LOQ) 0.098 ng/mL2.0 ng/mL (blood), 4.0 ng/g (tissue)2.50 ng/mL
Linearity Range 0.1 - 3.0 ng/mL2.0 - 200 ng/mL (blood), 4.0 - 400 ng/g (tissue)2.50 - 1000 ng/mL
Intra-assay Precision (%CV) <10%<7.73%≤7.0%
Inter-assay Precision (%CV) <10%<6.94%≤10%
Accuracy 95-105%Not Reported≥93%

Table 2: Performance of GC-MS Method for 3-Chloro-L-Tyrosine Quantification

ParameterValue[6][10][11]
Limit of Detection (LOD) 5 ng/mL
Limit of Quantitation (LOQ) 10 ng/mL
Linearity Range 10 - 200 ng/mL
Intra-assay Precision (%CV) Not Reported
Inter-assay Precision (%CV) Not Reported
Accuracy Not Reported

Experimental Protocols

Accurate and reproducible quantification of 3-Cl-Tyr is essential for its use as a biomarker.[4] The following are detailed methodologies for LC-MS/MS and GC-MS analysis.

Protocol 1: LC-MS/MS Analysis of 3-Chloro-L-Tyrosine in Human Plasma

This protocol allows for the simultaneous quantification of free 3-Cl-Tyr in human plasma without a solid-phase extraction step.[6]

1. Sample Preparation

  • To 100 µL of plasma, add 10 µL of the internal standard solution (3-Chloro-L-tyrosine-¹³C₆ in methanol).[12]

  • Add 10 µL of 0.2% trifluoroacetic acid (TFA) and vortex for 1 minute at 25°C.[12]

  • Perform protein precipitation and extraction by adding 200 µL of acetone, incubating for 10 minutes at 25°C, and then centrifuging at 12,500 RPM for 5 minutes at 4°C.[6][12]

  • Transfer the supernatant to a new tube and dry it in a vacuum evaporator at 35°C for 180 minutes.[12]

  • Re-dissolve the resulting precipitate in 30 µL of 0.1% formic acid in water for LC-MS/MS analysis.[12][13]

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[14]

    • Mobile Phase A: 0.1% formic acid in water.[14]

    • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or methanol.[4][14]

    • Gradient: A suitable gradient to separate the analyte from matrix interferences.[13]

  • Mass Spectrometry:

    • System: Triple quadrupole mass spectrometer.[4]

    • Ionization Mode: Positive electrospray ionization (ESI).[4]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).[4]

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for 3-Cl-Tyr (e.g., m/z 216.0 → 135.1) and its ¹³C₆-labeled internal standard.[4][13]

A Plasma Sample (100 µL) B Add Internal Standard (3-Cl-Tyr-¹³C₆) A->B C Add 0.2% TFA, Vortex B->C D Protein Precipitation (Acetone) C->D E Centrifuge D->E F Collect Supernatant E->F G Evaporate to Dryness F->G H Reconstitute in 0.1% Formic Acid G->H I LC-MS/MS Analysis H->I

Workflow for the analysis of 3-Chloro-L-Tyrosine using LC-MS/MS.

Protocol 2: GC-MS Analysis of 3-Chloro-L-Tyrosine in Biological Samples

This protocol requires a derivatization step to increase the volatility of the analyte for GC analysis.[10]

1. Sample Preparation

  • To a 100 µL aliquot of blood or other biological fluid, add the internal standard (3-Chloro-L-tyrosine-¹³C₆).[11]

  • Add 400 µL of acetonitrile to precipitate proteins.[10][11]

  • Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.[10][11]

  • Transfer the supernatant to a new tube.[10]

  • Purify the sample using a cation-exchange Solid-Phase Extraction (SPE) cartridge.[13][15]

  • Elute 3-Cl-Tyr and the internal standard from the SPE cartridge.[10]

  • Evaporate the eluate to dryness under a stream of nitrogen.[14]

2. Derivatization

  • To the dried sample extract, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).[13]

  • Seal the reaction vial and heat to ensure complete derivatization.[10]

3. GC-MS Analysis

  • Gas Chromatography:

    • System: Agilent 6890N or equivalent.[13]

    • Column: Use a suitable capillary column for amino acid analysis.[11]

    • Injector: Operate in splitless mode.[11]

    • Oven Program: Develop a temperature gradient to separate the derivatized 3-Cl-Tyr.[11]

  • Mass Spectrometry:

    • Ionization: Electron Impact (EI).[11]

    • Acquisition Mode: Selected Ion Monitoring (SIM) to detect the characteristic ions of the derivatized 3-Cl-Tyr and its internal standard.[11][16]

A Biological Sample B Add Internal Standard (3-Cl-Tyr-¹³C₆) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifuge & Collect Supernatant C->D E Solid-Phase Extraction (SPE) D->E F Elute & Evaporate to Dryness E->F G Derivatization (Silylating Agent) F->G H GC-MS Analysis G->H

Workflow for the analysis of 3-Chloro-L-Tyrosine using GC-MS.

Troubleshooting

This diagram outlines the decision-making process for common issues encountered during the analysis of 3-Cl-Tyr.

Start Analysis Issue Q1 Low Signal Intensity? Start->Q1 S1 Optimize Sample Cleanup (SPE) Improve Derivatization (GC-MS) Check Instrument Sensitivity Q1->S1 Yes Q2 High Background Noise? Q1->Q2 No End Resolved S1->End S2 Optimize Chromatography Use More Specific MRM Transition Improve Sample Cleanup Q2->S2 Yes Q3 Poor Reproducibility? Q2->Q3 No S2->End S3 Ensure Consistent Sample Prep Use Stable Isotope-Labeled IS Check for Instrument Instability Q3->S3 Yes Q3->End No S3->End

Troubleshooting Decision Tree for 3-Cl-Tyr Analysis.

References

Application Notes and Protocols for the LC-MS/MS Analysis of 3-Chloro-L-tyrosine-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-L-tyrosine (3-Cl-Tyr) is a specific biomarker for myeloperoxidase (MPO)-catalyzed oxidation, which is indicative of inflammation and oxidative stress.[1][2] Accurate and sensitive quantification of 3-Cl-Tyr in biological matrices is crucial for research in various fields, including chlorine poisoning, cardiovascular disease, and colorectal cancer.[1][2] This document provides detailed protocols for the analysis of 3-Cl-Tyr using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 3-Chloro-L-tyrosine-13C6 as an internal standard.

Experimental Protocols

Protocol 1: Quantification of 3-Chloro-L-Tyrosine in Human Plasma

This protocol is adapted from a validated method for the simultaneous analysis of 3-Cl-Tyr and other modified tyrosines.[3]

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of the internal standard solution (this compound).[3]

  • Add 10 µL of 0.2% trifluoroacetic acid and vortex for 1 minute.[3]

  • Perform protein precipitation by adding 200 µL of acetone (B3395972) and incubating for 10 minutes at 25°C.[3]

  • Centrifuge the sample to pellet the precipitated proteins.[1]

  • Transfer the supernatant to a new tube and evaporate to dryness using a vacuum evaporator.[3][4]

  • Reconstitute the residue in 30 µL of 0.1% formic acid in water.[3][4]

2. LC-MS/MS Analysis:

  • LC System: Agilent 1100 HPLC system or equivalent.[3]

  • Column: ODS-HG-3 (2 x 50 mm) or equivalent reversed-phase C18 column.[3][5]

  • Mobile Phase A: 0.1% formic acid in water.[3][4][5]

  • Mobile Phase B: 0.1% formic acid in methanol (B129727) or acetonitrile (B52724).[3][4][5]

  • Gradient: A suitable gradient to ensure separation of 3-Cl-Tyr from matrix components.

  • Flow Rate: 0.2-0.4 mL/min.[5]

  • Injection Volume: 5-10 µL.[5]

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]

  • Ionization Mode: Positive.[3][5]

  • MRM Transitions:

    • 3-Chloro-L-Tyrosine: m/z 216.0 → 135.1 (loss of HCOOH and Cl, more specific) or m/z 216.0 → 170.0 (loss of HCOOH).[3]

    • This compound: Monitor the corresponding transition for the internal standard.[3]

Protocol 2: Analysis of 3-Chloro-L-Tyrosine in Tissue Samples

This protocol is a composite based on several published methods and may require optimization for specific tissue types.[5]

1. Sample Preparation:

  • Homogenization: Weigh approximately 50 mg of frozen tissue and homogenize in a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) on ice.[5][6]

  • Protein Digestion: Add pronase to the tissue homogenate to a final concentration of 1 mg/mL. Add the internal standard (this compound). Incubate at 37°C for 16-24 hours.[5]

  • Protein Precipitation: Add three volumes of ice-cold acetonitrile to the digested sample to precipitate proteins.[5]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.[5]

    • Load the supernatant from the protein precipitation step onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.[5]

    • Elute 3-Cl-Tyr with methanol.[5]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.[5]

2. LC-MS/MS Analysis:

  • Follow the LC-MS/MS parameters as described in Protocol 1, with potential modifications to the gradient profile to optimize separation for the specific tissue matrix.

Quantitative Data Summary

The following tables summarize the performance metrics of various validated LC-MS/MS methods for the quantification of 3-Chloro-L-Tyrosine.

ParameterLC-MS/MS Method 1[1][7]LC-MS/MS Method 2[8]LC-MS/MS Method 3[6]
Limit of Detection (LOD) 0.030 ng/mLNot Reported0.562 ng/mL
Limit of Quantification (LOQ) 0.098 ng/mL2.0 ng/mL (blood), 4.0 ng/g (tissue)2.50 ng/mL
Linearity Range 0.1 - 3.0 ng/mL2.0 - 200 ng/mL (blood), 4.0 - 400 ng/g (tissue)2.50 - 500.0 ng/mL
Intra-assay Precision (%CV) <10%<7.73%Not explicitly stated
Inter-assay Precision (%CV) <10%<6.94%Not explicitly stated
Accuracy 95-105%Not explicitly statedNot explicitly stated

Method Validation Considerations

A comprehensive validation of the analytical method should be performed to ensure reliable results. Key validation parameters include:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Chromatographic separation of 3-Cl-Tyr from its isomers is crucial.[9]

  • Linearity: The range over which the instrument response is directly proportional to the analyte concentration.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting substances from the sample matrix.[9]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions, including freeze-thaw cycles. 3-Cl-Tyr has been shown to be stable for at least three freeze-thaw cycles.[3]

Visualizations

experimental_workflow_plasma cluster_sample_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma add_is Add Internal Standard (3-Cl-Tyr-13C6) plasma->add_is add_tfa Add 0.2% TFA & Vortex add_is->add_tfa precipitate Protein Precipitation (Acetone) add_tfa->precipitate centrifuge Centrifuge precipitate->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in 0.1% Formic Acid evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis experimental_workflow_tissue cluster_sample_prep Sample Preparation (Tissue) cluster_analysis LC-MS/MS Analysis tissue ~50 mg Tissue homogenize Homogenize tissue->homogenize digest Protein Digestion (Pronase + IS) homogenize->digest precipitate Protein Precipitation (Acetonitrile) digest->precipitate spe Solid-Phase Extraction (C18) precipitate->spe evaporate Evaporate Eluate spe->evaporate reconstitute Reconstitute evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

References

Application Notes and Protocols for the Analysis of 3-Chloro-L-tyrosine-13C6 in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloro-L-tyrosine (3-Cl-Tyr) is a specific biomarker for myeloperoxidase (MPO)-catalyzed oxidative stress and inflammation.[1][2][3] MPO, an enzyme abundant in neutrophils, utilizes hydrogen peroxide and chloride ions to produce hypochlorous acid (HOCl), which can subsequently chlorinate tyrosine residues on proteins to form 3-Cl-Tyr.[1][3][4] Consequently, the quantification of 3-Cl-Tyr in biological matrices such as plasma serves as a valuable tool for investigating the role of neutrophil-mediated inflammation in various pathologies, including cardiovascular disease, chronic kidney disease, and inflammatory lung diseases.[4][5]

Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and precise quantification of 3-Cl-Tyr.[6][7][8] This method employs a stable isotope-labeled internal standard, such as 3-Chloro-L-tyrosine-13C6, to account for matrix effects and variations in sample preparation and instrument response.[9][10] This document provides a detailed protocol for the analysis of 3-Cl-Tyr in human plasma using this compound as an internal standard.

Signaling Pathway of 3-Chloro-L-tyrosine Formation

The formation of 3-Chloro-L-tyrosine is intricately linked to the inflammatory response and the activation of neutrophils. The following diagram illustrates the key steps in this signaling pathway.

G cluster_0 Neutrophil Activation cluster_1 MPO Catalytic Cycle cluster_2 Protein Modification Inflammatory Stimuli Inflammatory Stimuli Neutrophil Activation Neutrophil Activation Inflammatory Stimuli->Neutrophil Activation MPO Release MPO Release Neutrophil Activation->MPO Release Myeloperoxidase (MPO) Myeloperoxidase (MPO) H2O2 + Cl- H2O2 + Cl- Myeloperoxidase (MPO)->H2O2 + Cl- utilizes Hypochlorous Acid (HOCl) Hypochlorous Acid (HOCl) H2O2 + Cl-->Hypochlorous Acid (HOCl) produces Tyrosine Residues Tyrosine Residues Hypochlorous Acid (HOCl)->Tyrosine Residues reacts with 3-Chloro-L-tyrosine 3-Chloro-L-tyrosine Tyrosine Residues->3-Chloro-L-tyrosine forms

Caption: Myeloperoxidase-catalyzed formation of 3-Chloro-L-tyrosine.

Experimental Protocol: Quantification of 3-Chloro-L-tyrosine in Human Plasma by LC-MS/MS

This protocol details a sensitive and specific method for the simultaneous quantification of free 3-Chloro-L-tyrosine in human plasma using this compound as an internal standard.

Materials and Reagents
  • 3-Chloro-L-tyrosine (3-Cl-Tyr) standard

  • This compound (3-Cl-Tyr-13C6) internal standard[9][11]

  • HPLC-grade water

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetone

  • Formic acid (≥98%)

  • Trifluoroacetic acid (TFA)

  • Human plasma (EDTA)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Vacuum evaporator

  • LC-MS/MS system (Triple quadrupole mass spectrometer with an electrospray ionization source)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 3-Cl-Tyr and 3-Cl-Tyr-13C6 in HPLC-grade water.

  • Working Standard Solutions: Combine the native stock solutions and dilute with HPLC-grade water to prepare a series of working standard solutions for the calibration curve. A typical calibration range is 0.1 to 3.0 ng/mL.[12]

  • Internal Standard Working Solution: Dilute the 3-Cl-Tyr-13C6 stock solution with methanol to a final concentration of 12.5 ng/mL.[12]

Sample Preparation
  • To 100 µL of plasma, calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (12.5 ng/mL of 3-Cl-Tyr-13C6).[12]

  • Add 10 µL of 0.2% trifluoroacetic acid and vortex for 1 minute.[10][12]

  • Perform protein precipitation by adding 200 µL of acetone.[10][12]

  • Incubate the mixture for 10 minutes at 25°C.[10]

  • Centrifuge at 12,500 RPM for 5 minutes at 4°C.[12]

  • Transfer the supernatant to a new tube and dry it in a vacuum evaporator.[10]

  • Reconstitute the residue in 30 µL of 0.1% formic acid in water.[10]

LC-MS/MS Analysis
  • LC System: Agilent 1100 HPLC system or equivalent.[10]

  • Column: ODS-HG-3 (2 x 50 mm) or a reverse-phase C18 column.[1][10]

  • Mobile Phase A: 0.1% formic acid in water.[1][10]

  • Mobile Phase B: 0.1% formic acid in methanol.[10]

  • Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1][10]

  • Ionization Mode: Positive.[1][10]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

  • MRM Transitions:

    • 3-Chloro-L-tyrosine: m/z 216.0 → 135.1[10]

    • This compound: Monitor the corresponding transition for the internal standard.

Data Analysis

Generate a calibration curve by plotting the peak area ratio of 3-Cl-Tyr to 3-Cl-Tyr-13C6 against the concentration of the calibration standards. Determine the concentration of 3-Cl-Tyr in the plasma samples from the calibration curve.

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for the analysis of 3-Chloro-L-tyrosine in plasma samples.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Plasma Sample (100 µL) B Add Internal Standard (3-Cl-Tyr-13C6) A->B C Add 0.2% TFA B->C D Protein Precipitation (Acetone) C->D E Centrifugation D->E F Supernatant Collection E->F G Evaporation to Dryness F->G H Reconstitution G->H I Injection onto LC Column H->I J Chromatographic Separation I->J K Electrospray Ionization (ESI) J->K L Mass Spectrometric Detection (MRM) K->L M Peak Integration L->M N Calibration Curve Generation M->N O Quantification of 3-Cl-Tyr N->O

Caption: Workflow for the analysis of 3-Chloro-L-tyrosine.

Quantitative Data Summary

The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of 3-Chloro-L-tyrosine in plasma and other biological fluids.

Table 1: Method Validation Parameters
ParameterValueReference
Calibration Range2.50–1,000 ng/mL[6][7][8]
Linearity (R²)≥ 0.998[6][7][8]
Lowest Reportable Limit (LRL)2.50 ng/mL[6][7][8]
Limit of Detection (LOD)0.443 ng/mL[6][7][8]
Accuracy≥ 93%[6][7][8]
Inter-day Precision (CV)≤ 10%[6][7][8]
Intra-day Precision (CV)≤ 7.0%[6][7][8]
Table 2: Reported Levels of 3-Chloro-L-tyrosine in Human Plasma
Population3-Cl-Tyr ConcentrationReference
Healthy Individuals[6][7][8]
Patients with Inflammatory Disease[6][7][8]
Colorectal Cancer Patients1.20 ng/mL[2]
Healthy Controls (Colorectal Cancer Study)0.52 ng/mL[2]

Stability of 3-Chloro-L-tyrosine

The stability of 3-Cl-Tyr in quality control materials under various storage conditions is summarized below.

Table 3: Stability of 3-Chloro-L-tyrosine
Storage ConditionDurationStabilityReference
-70°CAt least 5 monthsStable[10]
-20°CTwo weeksWithin characterized limits[10]
4°CTwo weeksWithin characterized limits[10]
23°CTwo weeksWithin characterized limits[10]
37°CTwo weeks25% decrease in concentration[10]
3 Freeze-Thaw Cycles-No significant change[10]

Conclusion

The provided protocol offers a robust and sensitive method for the quantification of 3-Chloro-L-tyrosine in human plasma using this compound as an internal standard. This analytical approach is essential for researchers and drug development professionals investigating the role of MPO-driven oxidative stress in various disease states. The high specificity and sensitivity of the LC-MS/MS method, combined with the use of a stable isotope-labeled internal standard, ensure accurate and reliable results. The quantitative data and stability information presented herein provide a solid foundation for the implementation and validation of this important biomarker analysis.

References

Application Notes and Protocols: 3-Chloro-L-tyrosine-¹³C₆ in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-L-tyrosine (3-Cl-Tyr) is a post-translationally modified amino acid produced by the reaction of hypochlorous acid (HOCl) with tyrosine residues in proteins.[1] This reaction is chiefly catalyzed by the enzyme myeloperoxidase (MPO), which is released by neutrophils and other phagocytes during inflammatory responses.[2] Consequently, 3-Cl-Tyr has been established as a highly specific biomarker for MPO-catalyzed oxidative stress and is associated with a variety of inflammatory diseases, including atherosclerosis, colorectal cancer, and lung diseases.[3][4]

The accurate quantification of 3-Cl-Tyr in biological samples is crucial for its utility as a biomarker.[5] Stable isotope-labeled 3-Chloro-L-tyrosine-¹³C₆ serves as an ideal internal standard for mass spectrometry-based quantification.[5][6] Its use allows for the correction of sample loss during preparation and variations in instrument response, thereby enabling highly accurate and precise measurements.[6] These application notes provide detailed protocols for the use of 3-Chloro-L-tyrosine-¹³C₆ in the targeted quantification of 3-Cl-Tyr in proteomics research.

Core Applications

The primary application of 3-Chloro-L-tyrosine-¹³C₆ in proteomics is its use as an internal standard for the accurate quantification of endogenous 3-Cl-Tyr in biological samples via isotope dilution mass spectrometry.[5][6] This technique is essential for studies investigating the role of MPO-driven oxidative stress in various pathological conditions.

While its use in broader proteomics applications such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for protein turnover studies is not extensively documented, its utility as a tracer in metabolic flux analysis is a potential area of research.[6]

Signaling Pathway: Formation of 3-Chloro-L-Tyrosine

The formation of 3-Cl-Tyr is a direct result of the inflammatory cascade involving neutrophil activation and MPO activity. The following diagram illustrates this pathway.

G Myeloperoxidase-Catalyzed Formation of 3-Chloro-L-Tyrosine cluster_neutrophil Activated Neutrophil cluster_extracellular Extracellular Space Neutrophil_Activation Neutrophil Activation (e.g., by pathogens, cytokines) MPO_Release Myeloperoxidase (MPO) Release Neutrophil_Activation->MPO_Release NADPH_Oxidase NADPH Oxidase Activation Neutrophil_Activation->NADPH_Oxidase MPO_Catalysis MPO-Catalyzed Reaction MPO_Release->MPO_Catalysis Superoxide Superoxide (O₂⁻) Production NADPH_Oxidase->Superoxide H2O2_Formation Hydrogen Peroxide (H₂O₂) Formation Superoxide->H2O2_Formation H2O2_Formation->MPO_Catalysis HOCl_Formation Hypochlorous Acid (HOCl) Formation MPO_Catalysis->HOCl_Formation Cl⁻ Cl_Tyr_Formation 3-Chloro-L-tyrosine Formation HOCl_Formation->Cl_Tyr_Formation Protein_Tyrosine Protein-Tyrosine Residue Protein_Tyrosine->Cl_Tyr_Formation

Caption: Myeloperoxidase-catalyzed formation of 3-Chloro-L-Tyrosine.

Experimental Protocols

Accurate quantification of 3-Cl-Tyr using 3-Chloro-L-tyrosine-¹³C₆ as an internal standard can be achieved using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Experimental Workflow

The general workflow for the analysis of 3-Cl-Tyr in biological samples is depicted below.

G General Workflow for 3-Cl-Tyr Analysis Sample_Collection 1. Sample Collection (Plasma, Tissue, etc.) Internal_Standard 2. Addition of 3-Chloro-L-tyrosine-¹³C₆ Sample_Collection->Internal_Standard Protein_Hydrolysis 3. Protein Hydrolysis (Acid or Enzymatic) Internal_Standard->Protein_Hydrolysis Purification 4. Solid-Phase Extraction (SPE) Protein_Hydrolysis->Purification Derivatization 5. Derivatization (for GC-MS) Purification->Derivatization Analysis 6. MS Analysis (LC-MS/MS or GC-MS) Purification->Analysis LC-MS/MS Derivatization->Analysis GC-MS Data_Analysis 7. Data Analysis and Quantification Analysis->Data_Analysis

Caption: General workflow for 3-Cl-Tyr analysis.

Protocol 1: Quantification of 3-Chloro-L-Tyrosine by LC-MS/MS

This protocol is adapted from various sources for the analysis of 3-Cl-Tyr in plasma or tissue homogenates.[5][7]

1. Sample Preparation and Protein Hydrolysis:

  • To 50 µL of plasma or tissue homogenate, add a known amount of 3-Chloro-L-tyrosine-¹³C₆ internal standard.[5]

  • For the analysis of free 3-Cl-Tyr, perform protein precipitation by adding 3 volumes of ice-cold acetone. Centrifuge at high speed (e.g., 12,500 RPM for 5 minutes at 4°C) to pellet the protein and collect the supernatant.[3]

  • For the analysis of protein-bound 3-Cl-Tyr, subject the protein pellet to acid hydrolysis using 6 M HCl at 110°C for 24 hours under an inert atmosphere.[5] Alternatively, enzymatic hydrolysis can be performed using pronase.[8]

  • Neutralize the hydrolysate.[5]

2. Solid-Phase Extraction (SPE):

  • Condition a cation-exchange SPE cartridge.[9]

  • Load the supernatant from protein precipitation or the neutralized hydrolysate onto the cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the 3-Cl-Tyr and the internal standard with an appropriate solvent (e.g., 5% ammonia (B1221849) in methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.[3]

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or methanol.

    • Gradient: A suitable gradient to separate 3-Cl-Tyr from other components.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI).[7]

    • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both native 3-Cl-Tyr and ¹³C₆-labeled internal standard.[5]

4. Data Analysis:

  • Quantify the amount of 3-Cl-Tyr by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Protocol 2: Quantification of 3-Chloro-L-Tyrosine by GC-MS

This method offers high sensitivity and is an alternative to LC-MS/MS.[9]

1. Sample Preparation, Hydrolysis, and Purification:

  • Follow steps 1 and 2 as described in the LC-MS/MS protocol.

2. Derivatization:

  • To the dried, purified sample, add a silylating agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) and a suitable solvent.[9]

  • Heat the mixture to facilitate the derivatization reaction, which increases the volatility of the amino acids for GC analysis.

3. GC-MS Analysis:

  • Gas Chromatography (GC):

    • Column: A suitable capillary column (e.g., HP-5MS).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient to separate the derivatized amino acids.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 3-Cl-Tyr and its ¹³C₆-labeled internal standard.[3]

4. Data Analysis:

  • Similar to the LC-MS/MS method, quantify 3-Cl-Tyr based on the peak area ratio of the analyte to the internal standard against a calibration curve.

Quantitative Data Summary

The following tables summarize the performance of various mass spectrometry-based methods for the quantification of 3-Cl-Tyr.

Table 1: Performance of 3-Cl-Tyr Quantification Methods

MethodSample MatrixLinearity RangeLimit of Detection (LOD)Precision (CV%)Reference
LC-MS/MSWhole Blood, Serum, Plasma2.50–1,000 ng/mL0.443 ng/mLIntra-day: ≤7.0%, Inter-day: ≤10%[8]
GC-MSHuman Aortic TissueNot specifiedAttomole levelsInter- and intra-sample: < 3%

Table 2: Reported Levels of 3-Chloro-L-Tyrosine in Disease States

Disease/ConditionSample TypePatient 3-Cl-Tyr LevelsControl 3-Cl-Tyr LevelsReference
Inflammatory DiseaseBlood, Serum[8]
Chlorine Gas Exposure (2.02 ppm for 15 min)Blood941 ng/mLN/A[8]
Chlorine Gas Exposure (2.02 ppm for 15 min)Plasma593 ng/mLN/A[8]
Chlorine Gas Exposure (2.02 ppm for 15 min)Serum~2,580 ng/mLN/A[8]

LRL: Lowest Reportable Limit (2.50 ng/mL)

Conclusion

3-Chloro-L-tyrosine-¹³C₆ is an indispensable tool for the accurate and precise quantification of 3-Cl-Tyr, a key biomarker of myeloperoxidase-catalyzed oxidative stress. The detailed protocols provided herein for LC-MS/MS and GC-MS analysis offer robust methods for researchers investigating the role of inflammation and oxidative damage in a wide array of diseases. The use of this stable isotope-labeled internal standard is critical for obtaining reliable quantitative data, which is essential for advancing our understanding of disease pathogenesis and for the development of novel therapeutic interventions.

References

Application of 3-Chloro-L-tyrosine in Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-L-tyrosine (3-Cl-Tyr) is a halogenated, non-proteinogenic amino acid that has emerged as a significant molecule in the landscape of drug development and biomedical research.[1] Primarily recognized as a specific biomarker for inflammation and oxidative stress, its formation in biological systems is intimately linked to the activity of myeloperoxidase (MPO), an enzyme pivotal in neutrophil-mediated inflammatory responses.[2][3] Beyond its critical role as a biomarker for assessing disease activity and the efficacy of anti-inflammatory therapies, 3-Cl-Tyr is also gaining attention as a unique building block in the synthesis of novel therapeutic peptides, offering a strategy to modulate their biological activity and pharmacokinetic profiles.[1][4]

This document provides detailed application notes and experimental protocols for the utilization of 3-Chloro-L-tyrosine in drug development, catering to researchers, scientists, and drug development professionals.

Section 1: 3-Chloro-L-tyrosine as a Biomarker in Drug Development

The most established application of 3-Cl-Tyr in drug development is its use as a specific biomarker of MPO-catalyzed oxidative stress.[5] Elevated levels of 3-Cl-Tyr are associated with a multitude of inflammatory diseases, making it an invaluable tool for diagnosing and monitoring disease progression, as well as for evaluating the efficacy of novel MPO inhibitors and other anti-inflammatory agents.[1][5]

Biochemical Formation and Signaling Pathway

The formation of 3-Cl-Tyr is a hallmark of neutrophil activation during an inflammatory response. The key enzyme, myeloperoxidase (MPO), is released from the azurophilic granules of these immune cells. The pathway involves the following key steps:

  • Neutrophil Activation: Inflammatory stimuli, such as pathogens or tissue damage, trigger the activation of neutrophils.[5]

  • Respiratory Burst: Activated neutrophils undergo a respiratory burst, leading to the assembly and activation of the NADPH oxidase (NOX) enzyme complex on the cell membrane.[3]

  • Production of Reactive Oxygen Species (ROS): NADPH oxidase catalyzes the production of superoxide (B77818) radicals (O₂⁻), which are subsequently converted to hydrogen peroxide (H₂O₂).[3]

  • Hypochlorous Acid (HOCl) Formation: In the presence of chloride ions (Cl⁻), MPO utilizes H₂O₂ to generate the highly reactive and potent oxidizing agent, hypochlorous acid (HOCl).[2][3]

  • Tyrosine Chlorination: HOCl readily reacts with the phenolic ring of L-tyrosine residues in proteins and free L-tyrosine to form the stable end-product, 3-Chloro-L-tyrosine.[2][3]

formation_pathway cluster_neutrophil Activated Neutrophil cluster_extracellular Extracellular Space / Tissue Inflammatory_Stimuli Inflammatory Stimuli (e.g., pathogens, tissue damage) Neutrophil_Activation Neutrophil Activation Inflammatory_Stimuli->Neutrophil_Activation Respiratory_Burst Respiratory Burst Neutrophil_Activation->Respiratory_Burst MPO Myeloperoxidase (MPO) (released from granules) Neutrophil_Activation->MPO NADPH_Oxidase NADPH Oxidase (NOX) Activation Respiratory_Burst->NADPH_Oxidase Superoxide O₂⁻ (Superoxide) NADPH_Oxidase->Superoxide O₂ H2O2 H₂O₂ (Hydrogen Peroxide) Superoxide->H2O2 SOD HOCl HOCl (Hypochlorous Acid) H2O2->HOCl MPO->HOCl + H₂O₂ + Cl⁻ Tyrosine L-Tyrosine (free or in proteins) Three_Cl_Tyr 3-Chloro-L-tyrosine Tyrosine->Three_Cl_Tyr Chlorination

Biochemical pathway of 3-Chloro-L-tyrosine formation.
Data Presentation: 3-Cl-Tyr Levels in Pathological Conditions

The quantification of 3-Cl-Tyr in various biological matrices serves as a reliable indicator of MPO activity and associated disease states.

Disease StateBiological MatrixConcentration of 3-Cl-TyrReference
Colorectal CancerPlasma1.20 ng/mL (patients) vs. 0.52 ng/mL (healthy controls)[6]
Chlorine PoisoningLeft Heart Blood59.7 ng/mL[6]
AtherosclerosisAtherosclerotic PlaquesMarkedly elevated compared to healthy tissue[2]
Chronic Lung Disease (preterm infants)Tracheal AspiratesHigher levels associated with disease development[2]
Chronic Kidney DiseasePlasmaLevels increase with disease progression[2]
Experimental Protocols

This protocol outlines a sensitive method for the simultaneous quantification of free 3-Cl-Tyr in human plasma.

Materials:

  • Human plasma samples

  • Internal standard solution (e.g., ¹³C₆-labeled 3-Cl-Tyr in methanol)

  • 0.2% Trifluoroacetic acid (TFA)

  • Acetone

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of the internal standard solution.

    • Add 10 µL of 0.2% TFA and vortex for 1 minute at 25°C.

    • Perform protein precipitation and extraction by adding 200 µL of acetone.

    • Incubate for 10 minutes at 25°C.

    • Centrifuge at 12,500 RPM for 5 minutes at 4°C.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Inject an appropriate volume onto the LC-MS/MS system.

    • Utilize a suitable chromatographic column for separation (e.g., a C18 column).

    • Employ a gradient elution method with mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific precursor and product ions for both 3-Cl-Tyr and the internal standard.

  • Quantification:

    • Construct a calibration curve using known concentrations of 3-Cl-Tyr standards.

    • Calculate the concentration of 3-Cl-Tyr in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Section 2: Application in the Synthesis of Novel Therapeutic Peptides

An emerging and innovative application of 3-Cl-Tyr is its incorporation into synthetic peptides to develop novel therapeutics. The introduction of a chlorine atom onto the tyrosine ring can modulate the chemical and biological properties of a peptide, potentially enhancing its stability, binding affinity, and overall pharmacological profile.[1][4]

Rationale for Incorporating 3-Cl-Tyr into Peptides:
  • Probing Protein-Protein Interactions: The modified phenolic side chain can alter binding affinities and specificities, providing valuable insights into the role of specific tyrosine residues in molecular recognition.[1]

  • Developing Novel Therapeutic Peptides: The enhanced stability and altered electronic properties imparted by the chlorine atom can lead to the development of peptide-based drugs with improved efficacy and pharmacokinetic properties.[1]

  • Investigating Oxidative Stress Mechanisms: Synthesizing peptides with site-specific chlorination allows for the detailed study of the functional consequences of this post-translational modification on protein structure and activity.[1]

peptide_synthesis_workflow Resin_Preparation Resin Swelling and Preparation Fmoc_Deprotection_1 Fmoc Deprotection of Resin Resin_Preparation->Fmoc_Deprotection_1 First_AA_Coupling Coupling of First Amino Acid Fmoc_Deprotection_1->First_AA_Coupling Fmoc_Deprotection_2 Fmoc Deprotection First_AA_Coupling->Fmoc_Deprotection_2 Next_AA_Coupling Coupling of Next Amino Acid Fmoc_Deprotection_2->Next_AA_Coupling Repeat_Cycle Repeat Deprotection and Coupling Cycles Next_AA_Coupling->Repeat_Cycle Fmoc_3ClTyr_Coupling Coupling of Fmoc-3-Cl-Tyr-OH Repeat_Cycle->Fmoc_3ClTyr_Coupling At desired position Final_Deprotection Final Fmoc Deprotection Fmoc_3ClTyr_Coupling->Final_Deprotection Cleavage Cleavage from Resin and Deprotection of Side Chains Final_Deprotection->Cleavage Purification Purification of Crude Peptide (e.g., by HPLC) Cleavage->Purification Analysis Analysis and Characterization (e.g., Mass Spectrometry) Purification->Analysis Final_Peptide Purified 3-Cl-Tyr Containing Peptide Analysis->Final_Peptide

General workflow for solid-phase synthesis of a peptide containing 3-Cl-Tyr.
Experimental Protocols

This protocol provides a general methodology for the incorporation of Fmoc-3-chloro-L-tyrosine into a peptide sequence using manual solid-phase peptide synthesis.

Materials:

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine (B6355638) in DMF

  • Fmoc-protected amino acids

  • Fmoc-3-chloro-L-tyrosine (Fmoc-3-Cl-Tyr-OH)

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)

  • Diethyl ether

  • HPLC system for purification

  • Mass spectrometer for analysis

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (or Fmoc-3-Cl-Tyr-OH) in DMF.

    • Add coupling reagents (e.g., HBTU, HOBt) and DIPEA to activate the carboxylic acid group.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling efficiency using a Kaiser test.

    • Wash the resin with DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence. Incorporate Fmoc-3-Cl-Tyr-OH at the desired position in the sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether, centrifuge, and decant the ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final 3-Cl-Tyr-containing peptide by mass spectrometry and analytical HPLC.

Data Presentation: Expected Outcomes for Peptide Synthesis
ParameterExpected OutcomeNotes
Coupling Efficiency of Fmoc-3-Cl-Tyr-OH >95%Monitored by Kaiser test. Double coupling may be required in some cases.
Crude Peptide Purity (by HPLC) 50-85%Highly dependent on the peptide sequence and length.
Purified Peptide Purity (by HPLC) >95%Achievable with standard RP-HPLC purification protocols.
Overall Yield (Purified Peptide) 10-40%Dependent on the number of coupling cycles and purification efficiency.

Conclusion

3-Chloro-L-tyrosine stands as a versatile tool in the drug development pipeline. Its well-established role as a specific biomarker of MPO activity provides a robust method for assessing inflammatory diseases and the effectiveness of targeted therapies. Furthermore, the emerging application of 3-Cl-Tyr in the synthesis of novel therapeutic peptides opens up exciting new avenues for drug discovery, enabling the rational design of peptides with enhanced pharmacological properties. The detailed protocols and data presented herein offer a foundational resource for researchers and scientists to effectively harness the potential of 3-Chloro-L-tyrosine in their drug development endeavors.

References

Application Note: Quantification of 3-Chloro-L-Tyrosine in Biological Samples using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-L-tyrosine (B556623) (Cl-Tyr) has been identified as a significant biomarker for protein oxidation mediated by the myeloperoxidase (MPO) enzyme.[1][2] MPO is released by immune cells like neutrophils and monocytes during inflammatory responses, where it catalyzes the production of hypochlorous acid (HOCl).[2] This highly reactive species can then chlorinate tyrosine residues on proteins, leading to the formation of 3-chloro-L-tyrosine.[2] Consequently, elevated concentrations of 3-chloro-L-tyrosine in biological samples are associated with a range of pathological conditions, including inflammatory diseases, cardiovascular disorders, and exposure to chlorine gas.[2][3] The accurate and sensitive quantification of this modified amino acid is therefore crucial for advancing our understanding of its role in disease pathogenesis and for the development of novel diagnostic and therapeutic strategies.[2]

Gas chromatography-mass spectrometry (GC-MS) offers a robust and highly sensitive platform for the quantification of 3-chloro-L-tyrosine.[2][4] However, due to the polar and non-volatile nature of amino acids, a critical derivatization step is required to convert 3-chloro-L-tyrosine into a thermally stable and volatile compound suitable for GC analysis.[1][4] This application note provides a detailed protocol for the quantification of 3-chloro-L-tyrosine in biological matrices using GC-MS, covering sample preparation, derivatization, and instrument parameters.

Biochemical Pathway: Formation of 3-Chloro-L-Tyrosine

The formation of 3-chloro-L-tyrosine is a direct consequence of enzymatic activity during an inflammatory response. The pathway, as illustrated below, highlights the central role of myeloperoxidase.

G Neutrophil Activated Neutrophil MPO Myeloperoxidase (MPO) Neutrophil->MPO releases HOCl Hypochlorous Acid (HOCl) MPO->HOCl catalyzes reaction of H2O2 Hydrogen Peroxide (H₂O₂) H2O2->HOCl Chloride Chloride Ions (Cl⁻) Chloride->HOCl ClTyr 3-Chloro-L-Tyrosine Residue HOCl->ClTyr reacts with Tyrosine Tyrosine Residue (in Protein) Tyrosine->ClTyr

Myeloperoxidase-catalyzed formation of 3-Chloro-L-Tyrosine.

Experimental Workflow

The overall workflow for the quantification of 3-chloro-L-tyrosine by GC-MS involves several key stages, from sample collection to data analysis. This process is designed to isolate the analyte, enhance its detectability, and ensure accurate measurement.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_quantification Quantification Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Spiking Spike with Internal Standard (¹³C₆-3-Chloro-L-Tyrosine) Sample->Spiking Precipitation Protein Precipitation (e.g., with Acetonitrile) Spiking->Precipitation SPE Solid-Phase Extraction (SPE) (Cation-Exchange) Precipitation->SPE Drying1 Evaporation to Dryness SPE->Drying1 Reaction Reaction with Derivatizing Agent Drying1->Reaction Injection GC Injection Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM Mode) Separation->Detection Data Data Acquisition Detection->Data Calibration Calibration Curve Generation Data->Calibration Quant Concentration Calculation Calibration->Quant

General workflow for 3-Chloro-L-Tyrosine analysis by GC-MS.

Detailed Experimental Protocols

Sample Preparation

Proper sample preparation is critical to remove interfering substances and enrich the analyte of interest.[5]

Materials:

  • Biological sample (e.g., 100 µL of plasma)[5]

  • Internal Standard (IS) solution (e.g., ¹³C₆-labeled 3-chloro-L-tyrosine)[5]

  • Acetonitrile (B52724), ice-cold[2]

  • Cation-exchange solid-phase extraction (SPE) cartridges[2][6]

  • SPE conditioning and elution solvents (e.g., methanol (B129727), deionized water, 5% ammonia (B1221849) in methanol)[2]

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.[5]

  • For protein precipitation, add 400 µL of ice-cold acetonitrile.[2] Vortex the mixture vigorously.

  • Centrifuge at a high speed (e.g., 12,500 RPM) for 5-10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[2]

  • Reconstitute the residue in a solution suitable for SPE loading (e.g., 0.1% formic acid in water).[2]

  • Condition a cation-exchange SPE cartridge by washing with methanol followed by deionized water.[2]

  • Load the reconstituted sample onto the SPE cartridge.

  • Wash the cartridge with deionized water and then methanol to remove potential interferences.[2]

  • Elute the 3-chloro-L-tyrosine and the internal standard with an appropriate solvent, such as 5% ammonia in methanol.[2]

  • Evaporate the eluate to complete dryness under nitrogen. The sample is now ready for derivatization.[2][4]

Derivatization

Derivatization is essential to increase the volatility and thermal stability of 3-chloro-L-tyrosine for GC-MS analysis.[1][2] Silylation is a common and effective method.[1][5]

Protocol: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

Materials:

  • Dried sample extract from the previous step

  • Silylating agent: BSTFA with 1% Trimethylchlorosilane (TMCS) or MTBSTFA[1][5]

  • Anhydrous solvent (e.g., acetonitrile or pyridine)[1]

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • To the dried sample extract in a GC vial, add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA.[1] Alternatively, for improved solubility, the residue can be reconstituted in 200 µL of anhydrous pyridine (B92270) followed by the addition of 200 µL of MTBSTFA.[1]

  • Tightly cap the vial.

  • Heat the reaction mixture to ensure complete derivatization. Typical conditions are 100°C for 4 hours when using MTBSTFA.[1][2]

  • After the vial has cooled to room temperature, the sample is ready for injection into the GC-MS system.

GC-MS Parameters

The following table summarizes typical GC-MS parameters for the analysis of derivatized 3-chloro-L-tyrosine. Optimization may be required for specific instrumentation.

ParameterSettingReference
Gas Chromatograph
GC SystemAgilent 6890N or equivalent[5]
Injection ModeSplitless[5]
Injection Volume1-2 µL
Injector Temperature250 - 280 °C
Carrier GasHelium[5]
Column TypeHP-5MS capillary column or equivalent non-polar/mid-polar column[5][6]
Column Dimensionse.g., 30 m x 0.25 mm ID x 0.25 µm film thickness
Oven ProgramInitial temp: ~100°C, ramp to ~300°C
Mass Spectrometer
MS SystemMass selective detector[5]
Ionization ModeElectron Ionization (EI)[5][6]
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Acquisition ModeSelected Ion Monitoring (SIM)[2]
Monitored IonsCharacteristic ions of the derivatized 3-chloro-L-tyrosine and internal standard[5][6]

Quantification and Data Summary

Quantification is achieved by constructing a calibration curve using known concentrations of 3-chloro-L-tyrosine standards that have undergone the same sample preparation and derivatization process. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the standards.

The following table summarizes quantitative performance data from a validated GC-MS method for 3-chloro-L-tyrosine analysis in blood.[3]

ParameterValueReference
Quantification Range10–200 ng/mL[3]
ReproducibilityGood[3]
ApplicationAnalysis of autopsy samples for chlorine poisoning[3]

Troubleshooting and Optimization

  • Poor Peak Shape/Reproducibility: This can often be attributed to incomplete derivatization or the presence of moisture.[5] Ensure all solvents and glassware are anhydrous and optimize derivatization time and temperature.[5] An excess of the silylating reagent is generally recommended.[5]

  • High Background Noise/Interference: Inadequate sample cleanup is a likely cause.[5] Ensure the SPE protocol is robust and effectively removes matrix components. Utilizing a more specific product ion for quantification in SIM mode can also enhance selectivity.[5]

  • Analyte Stability: 3-chloro-L-tyrosine is generally stable, but can be degraded by strong oxidizing conditions.[5] For long-term storage, plasma and serum samples should be kept at -70°C.[5] The analyte has been shown to be stable through at least three freeze-thaw cycles.[5]

Conclusion

This application note provides a comprehensive protocol for the quantification of 3-chloro-L-tyrosine in biological samples using GC-MS. The method, which involves robust sample preparation, effective derivatization, and sensitive MS detection, is well-suited for researchers, scientists, and drug development professionals investigating the role of MPO-driven oxidative stress in various disease states. Careful adherence to the detailed protocols and optimization of instrument parameters will ensure accurate and reproducible results.

References

High-Throughput Analysis of 3-Chlorotyrosine in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorotyrosine (3-Cl-Tyr) is a specific biomarker for protein oxidation mediated by the enzyme myeloperoxidase (MPO).[1] MPO is released by neutrophils and monocytes during inflammation and catalyzes the formation of hypochlorous acid (HOCl), which subsequently chlorinates tyrosine residues on proteins.[1][2] Consequently, elevated levels of 3-Cl-Tyr in biological samples serve as a specific indicator of MPO-catalyzed oxidative damage and neutrophilic inflammation.[2] Accurate and sensitive quantification of 3-Cl-Tyr is crucial for understanding its role in various pathological conditions, including inflammatory diseases, cardiovascular disorders, and exposure to chlorine gas, and for the development of novel diagnostic and therapeutic strategies.[1] This document provides detailed protocols for the high-throughput analysis of 3-Cl-Tyr in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Quantitative Data Summary

The following tables summarize the quantitative performance of various analytical methods for 3-Cl-Tyr and its reported levels in different biological samples and disease states.

Table 1: Performance Characteristics of Analytical Methods for 3-Chlorotyrosine

Analytical MethodSample MatrixLinearity RangeLimit of Detection (LOD)Precision (Coefficient of Variation, CV)Reference
LC-MS/MSBlood2.0 - 200 ng/mLNot ReportedIntra-assay: < 7.73%, Inter-assay: < 6.94%[3]
LC-MS/MSLung Tissue4.0 - 400 ng/gNot ReportedIntra-assay: < 7.73%, Inter-assay: < 6.94%[3]
LC-MS/MSWhole Blood, Serum, Plasma2.50 - 1,000 ng/mL0.443 ng/mLIntra-day: ≤ 7.0%, Inter-day: ≤ 10%[4]
GC-MSBlood10 - 200 ng/mLNot ReportedGood reproducibility reported[5][6]
GC-MSRespiratory Tissue50 - 500 pg/µL500 fg/µLNot explicitly stated[7]
GC-MSHuman Aortic TissueNot explicitly statedAttomole levelsInter- and intra-sample: < 3%[7][8]
DART-MS/MSHuman Plasma0.5 - 100 µg/mL0.2 µg/mLIntra- and inter-day: < 15%[7]

Table 2: Reported Levels of 3-Chlorotyrosine in Various Biological Samples and Conditions

Disease/ConditionSample TypePatient 3-Cl-Tyr LevelsControl 3-Cl-Tyr LevelsFold Change/DifferenceReference
Chlorine Poisoning (Autopsy)Left Heart Blood55.2 ng/mLAlmost not detected-[3]
Chlorine Poisoning (Autopsy)Lung206.6 ng/gAlmost not detected-[3]
AtherosclerosisLDL from Atherosclerotic IntimaMarkedly ElevatedCirculating LDL30-fold higher[2][9]
AtherosclerosisAortic TissueElevatedNormal Aortic Intima6-fold higher[2][9]
Chronic Kidney DiseasePlasma Proteins3.5 +/- 0.8 µmol/mol tyrosineUndetectable-[2]
Chronic Lung Disease (Preterm Infants)Tracheal Aspirate ProteinsMedian 88 µmol/mol tyrosineMedian 49 µmol/mol tyrosine1.8-fold higher[2][10]
Healthy IndividualsBlood/Serum--[4]
Individuals with Inflammatory DiseaseBlood/Serum--[4]
Chlorine Gas Exposure (2.02 ppm for 15 min)Blood941 ng/mL--[4]
Chlorine Gas Exposure (2.02 ppm for 15 min)Serum2,580 ng/mL (estimated)--[4]

Signaling Pathway and Experimental Workflows

Myeloperoxidase-Catalyzed Formation of 3-Chlorotyrosine

The formation of 3-Cl-Tyr is a direct result of the inflammatory response, specifically involving the activation of neutrophils and the enzymatic activity of myeloperoxidase.[2]

G Neutrophil Activated Neutrophil MPO Myeloperoxidase (MPO) Neutrophil->MPO releases HOCl Hypochlorous Acid (HOCl) MPO->HOCl catalyzes H2O2 H₂O₂ H2O2->MPO Cl Cl⁻ Cl->MPO Chlorotyrosine 3-Chlorotyrosine Residue HOCl->Chlorotyrosine reacts with Tyrosine Tyrosine Residue (in Protein) Tyrosine->Chlorotyrosine

Myeloperoxidase-catalyzed formation of 3-Chloro-L-Tyrosine (B556623).

General Experimental Workflow for 3-Cl-Tyr Analysis

The analysis of 3-Cl-Tyr from biological samples typically involves several key steps, from sample collection and preparation to instrumental analysis and data processing.[5]

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Collection Biological Sample Collection (Plasma, Tissue, etc.) Spiking Internal Standard Spiking Collection->Spiking Homogenization Homogenization (for tissues) Spiking->Homogenization Digestion Protein Digestion (e.g., Pronase) Homogenization->Digestion Precipitation Protein Precipitation (e.g., Acetone) Digestion->Precipitation SPE Solid-Phase Extraction (SPE) Precipitation->SPE Derivatization Derivatization (for GC-MS) SPE->Derivatization if GC-MS LCMS LC-MS/MS Analysis SPE->LCMS GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification LCMS->Quantification GCMS->Quantification

General experimental workflow for 3-Cl-Tyr analysis.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of 3-Cl-Tyr in Plasma/Serum

This protocol is a composite based on several published methods for the analysis of 3-Cl-Tyr in plasma or serum.[4][5][11][12]

1. Materials and Reagents

  • 3-Chlorotyrosine standard

  • Isotopically labeled internal standard (e.g., ¹³C₆-3-Chlorotyrosine)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Trifluoroacetic acid (TFA)

  • Acetone

  • Microcentrifuge tubes

  • LC-MS/MS system

2. Sample Preparation

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the internal standard solution.[5][11]

  • Add 10 µL of 0.2% trifluoroacetic acid and vortex for 1 minute.[5][11]

  • Perform protein precipitation by adding 200 µL of ice-cold acetone.[5][11]

  • Incubate the mixture for 10 minutes at 25°C.[5][11]

  • Centrifuge at 12,500 RPM for 5 minutes at 4°C.[5]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[11]

3. LC-MS/MS Analysis

  • LC System: Agilent 1100 HPLC system or equivalent.[11]

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[7]

  • Mobile Phase A: 0.1% formic acid in water.[4][5][11]

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol (B129727).[4][5][11]

  • Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., 2% B to 98% B over 3 minutes).[4]

  • Flow Rate: 0.2-0.4 mL/min.[7]

  • Injection Volume: 5-10 µL.[7]

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[11]

  • Ionization Mode: Positive.[5][11]

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both 3-Cl-Tyr and its internal standard.

4. Data Analysis

  • Quantify the amount of 3-Cl-Tyr in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the 3-Cl-Tyr standard.[7]

Protocol 2: LC-MS/MS Analysis of 3-Cl-Tyr in Tissue Samples

This protocol is a composite based on several published methods for the analysis of 3-Cl-Tyr in tissue samples.[3][7]

1. Materials and Reagents

  • All reagents from Protocol 1

  • Pronase (from Streptomyces griseus)

  • Ammonium (B1175870) bicarbonate

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Tissue homogenizer

2. Sample Preparation

  • Weigh a portion of the frozen tissue sample (e.g., 50 mg) and homogenize it in an appropriate buffer (e.g., 50 mM ammonium bicarbonate) on ice.[7]

  • Add the internal standard to the homogenate.[7]

  • Add pronase to the tissue homogenate to a final concentration of 1 mg/mL.[7]

  • Incubate the mixture at 37°C for 16-24 hours to digest the proteins.[7]

  • Add ice-cold acetonitrile (e.g., 3 volumes) to the digested sample to precipitate proteins.[7]

  • Centrifuge to pellet the precipitate and collect the supernatant.

  • Condition a C18 SPE cartridge with methanol followed by water.[7]

  • Load the supernatant onto the SPE cartridge.[7]

  • Wash the cartridge with water to remove salts and other polar impurities.[7]

  • Elute the 3-Cl-Tyr with methanol.[7]

  • Evaporate the eluate to dryness under a stream of nitrogen.[7]

  • Reconstitute the sample in the initial mobile phase.[7]

3. LC-MS/MS Analysis

  • Follow the LC-MS/MS parameters as described in Protocol 1.

4. Data Analysis

  • Follow the data analysis procedure as described in Protocol 1.

Protocol 3: GC-MS Analysis of 3-Cl-Tyr in Biological Samples

This protocol requires a derivatization step to increase the volatility of 3-Cl-Tyr for GC analysis.[1]

1. Materials and Reagents

  • 3-Chlorotyrosine standard

  • Isotopically labeled internal standard

  • Cation-exchange solid-phase extraction cartridges

  • Derivatizing agent (e.g., silylation agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), or N(O,S)-ethoxycarbonyltrifluoroethyl ester derivatives).[6][13]

  • GC-MS system

2. Sample Preparation

  • Perform protein precipitation on the sample (e.g., blood, tissue homogenate) as described in the previous protocols.[6]

  • Purify the supernatant using a cation-exchange solid-phase extraction (SPE) cartridge.[6][14]

  • Evaporate the purified extract to dryness.[14]

  • Derivatize the residue with a suitable agent. For silylation, add the silylating agent and heat at a specific temperature (e.g., 60-100°C) for a defined time.

3. GC-MS Analysis

  • Injector Temperature: 250 °C.[1]

  • Injection Mode: Splitless.[1]

  • Carrier Gas: Helium.[1]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.[1]

  • Transfer Line Temperature: 280 °C.[1]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).[1]

    • Ion Source Temperature: 230 °C.[1]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity, monitoring characteristic ions of the derivatized 3-Cl-Tyr.[1]

4. Data Analysis

  • Quantify the amount of 3-Cl-Tyr by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Precipitation Protein Precipitation SPE Cation-Exchange SPE Precipitation->SPE Evaporation Evaporation to Dryness SPE->Evaporation Derivatization Derivatization (e.g., Silylation) Evaporation->Derivatization GCMS GC-MS with SIM Derivatization->GCMS

Workflow for GC-MS analysis of 3-Cl-Tyr.

Conclusion

The high-throughput analysis of 3-chlorotyrosine in biological samples provides a valuable tool for investigating the role of myeloperoxidase-mediated oxidative stress in a variety of diseases. The detailed LC-MS/MS and GC-MS protocols presented here offer sensitive and specific methods for the accurate quantification of this important biomarker. The choice of method will depend on the specific research question, sample matrix, and available instrumentation. Proper validation of these methods is crucial for obtaining reliable and reproducible data.

References

Application Notes and Protocols for the Quantification of 3-Chlorotyrosine using Isotope Dilution HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorotyrosine (3-Cl-Tyr) is a specific biomarker for oxidative stress and inflammation mediated by the enzyme myeloperoxidase (MPO).[1][2] MPO, released by neutrophils during inflammatory responses, catalyzes the formation of hypochlorous acid (HOCl), which subsequently chlorinates tyrosine residues in proteins, forming 3-Cl-Tyr.[1][3] Elevated levels of 3-Cl-Tyr have been implicated in various pathological conditions, including cardiovascular diseases, inflammatory lung diseases, neurodegenerative disorders, and exposure to chlorine gas.[1][2] Consequently, the accurate and sensitive quantification of 3-Cl-Tyr in biological matrices is crucial for both clinical diagnostics and toxicological assessments.[1]

Isotope dilution High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) has emerged as the gold standard for the quantification of 3-Cl-Tyr due to its high sensitivity, specificity, and accuracy.[4][5] This method involves the use of a stable isotope-labeled internal standard (e.g., ¹³C₆-3-Chlorotyrosine) that is chemically identical to the analyte but has a different mass.[6][7] This allows for precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.

These application notes provide a comprehensive overview and detailed protocols for the measurement of 3-Cl-Tyr in various biological samples using isotope dilution HPLC-MS/MS.

Biological Pathway: Formation of 3-Chlorotyrosine

The formation of 3-Cl-Tyr is a critical event in inflammatory processes, initiated by the activity of myeloperoxidase in neutrophils. The pathway involves the generation of hypochlorous acid and its subsequent reaction with L-tyrosine residues in proteins.[1][2]

Formation of 3-Chlorotyrosine Myeloperoxidase-Catalyzed Formation of 3-Chlorotyrosine cluster_neutrophil Neutrophil cluster_extracellular Extracellular Space MPO Myeloperoxidase (MPO) HOCl HOCl (Hypochlorous Acid) MPO->HOCl catalyzes H2O2 H₂O₂ (Hydrogen Peroxide) H2O2->MPO Cl_ion Cl⁻ (Chloride ion) Cl_ion->MPO Chlorotyrosine 3-Chlorotyrosine Residue (in Protein) HOCl->Chlorotyrosine reacts with Tyrosine Tyrosine Residue (in Protein)

Caption: Myeloperoxidase-catalyzed formation of 3-Chloro-L-Tyrosine.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of 3-Cl-Tyr using HPLC-MS/MS and GC-MS methods as reported in the literature.

Table 1: HPLC-MS/MS Methods for 3-Chlorotyrosine Analysis

Sample MatrixLinearity (ng/mL)LOD (ng/mL)LOQ (ng/mL)Precision (CV%)Accuracy (%)Reference
Whole Blood, Serum, Plasma2.50–1,0000.4432.50Intra-day: ≤7.0, Inter-day: ≤10≥93[4][5]
Human Plasma0.5–100 µg/mL0.2 µg/mLNot ReportedIntra- and inter-day: <15Not Reported[2]
Blood and Lung Tissue2.0–200 (blood), 4.0-400 (tissue)Not ReportedNot ReportedIntra-assay: <7.73, Inter-assay: <6.94Not Reported[8]
Human PlasmaNot Reported0.0300.098<1095–105[9]

Table 2: GC-MS Methods for 3-Chlorotyrosine Analysis

Sample MatrixLinearity (pg/µL)LOD (fg/µL)LOQ (ng/mL)Precision (CV%)Accuracy (%)Reference
Respiratory Tissue50-500500Not ReportedNot explicitly statedNot Reported[2]
Human Aortic TissueNot explicitly statedAttomole levelsNot ReportedInter- and intra-sample: <3Not Reported[2][10]
Blood10 - 200 ng/mLNot Reported10 ng/mLGood reproducibility reportedNot Reported[11]

Experimental Workflow for LC-MS/MS Analysis

The general workflow for the quantification of 3-Cl-Tyr in biological samples by isotope dilution HPLC-MS/MS involves several key steps, from sample collection to data analysis.

LC-MS/MS Workflow General Workflow for 3-Cl-Tyr Analysis by HPLC-MS/MS cluster_prep Sample Preparation Options SampleCollection Sample Collection (e.g., Plasma, Tissue) InternalStandard Addition of Isotopically Labeled Internal Standard (e.g., ¹³C₆-3-Cl-Tyr) SampleCollection->InternalStandard SamplePrep Sample Preparation InternalStandard->SamplePrep LC_Separation HPLC Separation (Reversed-Phase C18 Column) SamplePrep->LC_Separation ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile (B52724), Acetone) SPE Solid-Phase Extraction (SPE) (e.g., C18, Cation-Exchange) EnzymaticDigestion Enzymatic Digestion (e.g., Pronase for total 3-Cl-Tyr) MS_Detection Tandem Mass Spectrometry (MS/MS) Detection (ESI+, MRM Mode) LC_Separation->MS_Detection DataAnalysis Data Analysis (Quantification using Calibration Curve) MS_Detection->DataAnalysis

Caption: General workflow for LC-MS/MS analysis of 3-Cl-Tyr.

Detailed Experimental Protocols

The following are generalized protocols for the analysis of 3-Cl-Tyr in biological samples. These may require optimization based on the specific sample matrix and available instrumentation.

Protocol 1: Analysis of Free 3-Cl-Tyr in Human Plasma

This protocol is adapted for the simultaneous analysis of free 3-Cl-Tyr and other modified amino acids in human plasma without solid-phase extraction.[7][11]

1. Materials and Reagents

  • 3-Chlorotyrosine standard

  • ¹³C₆-labeled 3-Chlorotyrosine internal standard

  • Acetonitrile (HPLC grade)

  • Acetone (HPLC grade)

  • Formic acid (LC-MS grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • Microcentrifuge tubes

  • Centrifuge

  • Vacuum evaporator

2. Sample Preparation

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution (containing ¹³C₆-labeled 3-Cl-Tyr).[6][7]

  • Add 10 µL of 0.2% trifluoroacetic acid and vortex for 1 minute.[6][7]

  • Perform protein precipitation by adding 200 µL of acetone, incubating for 10 minutes at 25°C, and then centrifuging at 12,500 RPM for 5 minutes at 4°C.[6][11]

  • Transfer the supernatant to a new tube.[6]

  • Evaporate the supernatant to dryness in a vacuum evaporator.[6]

  • Reconstitute the residue in 30 µL of 0.1% formic acid in water.[6][7]

3. HPLC-MS/MS Analysis

  • LC System: Agilent 1100 HPLC system or equivalent.[6]

  • Column: C18 reversed-phase column (e.g., ODS-HG-3, 2 x 50 mm).[6]

  • Mobile Phase A: 0.1% formic acid in water.[4][6]

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol (B129727).[4][6]

  • Gradient: A suitable gradient to separate the analyte from matrix interferences. A typical gradient would start with a low percentage of mobile phase B, which is then increased to elute 3-Cl-Tyr.[2][4]

  • Flow Rate: 0.2-0.4 mL/min.[2]

  • Injection Volume: 1-10 µL.[2][4]

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]

  • Ionization Mode: Positive.[6]

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both 3-Cl-Tyr and its internal standard.[2]

4. Data Analysis

  • Quantify the amount of 3-Cl-Tyr in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the 3-Cl-Tyr standard.[2]

Protocol 2: Analysis of Total 3-Cl-Tyr in Whole Blood, Serum, or Plasma with SPE

This protocol is for the simultaneous measurement of total (protein-bound and free) 3-Cl-Tyr and 3,5-Dichlorotyrosine and involves enzymatic digestion and solid-phase extraction.[4][5]

1. Materials and Reagents

  • 3-Chlorotyrosine standard

  • ¹³C₆-labeled 3-Chlorotyrosine internal standard

  • Pronase (from Streptomyces griseus)

  • Ammonium bicarbonate

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade)

  • Cation-exchange or C18 Solid-Phase Extraction (SPE) cartridges

  • Incubator

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

2. Sample Preparation

  • To 50 µL of the sample (whole blood, serum, or plasma), add the internal standard.[4]

  • Digest the sample with pronase to release protein-bound amino acids.[4]

  • Purify the digest using solid-phase extraction (SPE).[4]

    • Condition the SPE cartridge with methanol followed by deionized water.[3]

    • Load the sample onto the SPE cartridge.[3]

    • Wash the cartridge with deionized water and then with methanol to remove interferences.[3]

    • Elute the 3-Cl-Tyr and the internal standard with a suitable solvent (e.g., 5% ammonia (B1221849) in methanol).[3]

  • Evaporate the eluate to dryness under a stream of nitrogen.[3]

  • Reconstitute the residue in the initial mobile phase (e.g., 0.1% formic acid in water).[2]

3. HPLC-MS/MS Analysis

  • Follow the HPLC-MS/MS parameters as described in Protocol 1, optimizing as necessary for the specific sample matrix and analytes. A Hypercarb column (3 µm, 2.1 × 30 mm) has also been shown to be effective.[4]

4. Data Analysis

  • Quantify the amount of 3-Cl-Tyr in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[2]

Stability and Storage

Proper sample handling and storage are critical for accurate quantification of 3-Cl-Tyr.

  • Long-term storage: Plasma and serum samples should be stored at -70°C.[6]

  • Freeze-thaw cycles: 3-Cl-Tyr is reportedly stable through at least three freeze-thaw cycles, but it is best practice to minimize these cycles by aliquoting samples before freezing.[6]

  • Degradation: 3-Cl-Tyr can be degraded by hypochlorous acid (HOCl) to form 3,5-dichloro-L-tyrosine. Exposure to strong oxidizing conditions should be avoided during sample preparation and storage.[6]

Conclusion

Isotope dilution HPLC-MS/MS provides a robust, sensitive, and specific method for the quantification of 3-Cl-Tyr in a variety of biological matrices. The detailed protocols and data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to accurately measure this important biomarker of MPO-catalyzed oxidative stress and inflammation. The choice of a specific protocol will depend on the research question, sample type, and available instrumentation. Method validation is crucial to ensure reliable and reproducible results.

References

Application Note: Quantification of 3-chloro-L-tyrosine in Tissue by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-L-tyrosine (3-Cl-Tyr) is a specific biomarker for protein oxidation mediated by the myeloperoxidase (MPO) enzyme system.[1] MPO is released by phagocytes, such as neutrophils, at sites of inflammation.[1] The enzyme catalyzes the production of hypochlorous acid (HOCl), a potent oxidizing agent that can chlorinate tyrosine residues in proteins to form 3-Cl-Tyr.[1][2] Consequently, the detection and quantification of 3-Cl-Tyr in tissue samples serves as a valuable indicator of MPO-catalyzed oxidative damage and neutrophilic inflammation in various pathological conditions, including atherosclerosis, inflammatory lung diseases, and neurodegenerative disorders.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the accurate quantification of 3-Cl-Tyr in complex biological matrices like tissue.[1][2]

Biological Pathway: Formation of 3-chloro-L-tyrosine

The formation of 3-Cl-Tyr is intricately linked to the inflammatory response, specifically the activity of myeloperoxidase in neutrophils.[1] During inflammation, activated neutrophils release MPO, which utilizes hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl). HOCl then reacts with L-tyrosine residues in proteins to form 3-chloro-L-tyrosine.[2]

G Neutrophil Activated Neutrophil MPO Myeloperoxidase (MPO) Release Neutrophil->MPO HOCl Hypochlorous Acid (HOCl) Formation MPO->HOCl catalyzes H2O2 H₂O₂ H2O2->HOCl Cl Cl⁻ Cl->HOCl ThreeClTyr 3-chloro-L-tyrosine HOCl->ThreeClTyr reacts with Tyrosine L-Tyrosine Residues in Proteins Tyrosine->ThreeClTyr

Myeloperoxidase-catalyzed formation of 3-chloro-L-tyrosine.

Quantitative Data Summary

The following table summarizes typical quantitative parameters from validated LC-MS/MS methods for the analysis of 3-chloro-L-tyrosine in tissue and other biological fluids.

ParameterTissueBlood/PlasmaReference(s)
Linearity Range 4.0–400 ng/g2.0–1,000 ng/mL[3][4]
Limit of Detection (LOD) Not specified0.030–0.443 ng/mL[3][5][6]
Limit of Quantification (LOQ) Not specified0.098–2.50 ng/mL[3][6]
Intra-assay CV (%) < 7.73%< 7.0–10%[3][4]
Inter-assay CV (%) < 6.94%< 10%[3][4]
Accuracy Not specified≥93% to 95-105%[3][6]

Detailed Experimental Protocol: LC-MS/MS Quantification of 3-chloro-L-tyrosine in Tissue

This protocol provides a general methodology for the quantification of 3-Cl-Tyr in tissue samples. Optimization may be required for specific tissue types and instrumentation.

Sample Preparation
  • Homogenization: Weigh approximately 50 mg of frozen tissue and homogenize it on ice in a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).[1]

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard, such as ¹³C₆-3-chloro-L-tyrosine, to each sample for accurate quantification.[7]

  • Protein Digestion/Precipitation:

    • For total 3-Cl-Tyr (protein-bound and free): Add pronase to the tissue homogenate to a final concentration of 1 mg/mL and incubate at 37°C for 16-24 hours to digest proteins.[1][3]

    • For free 3-Cl-Tyr: Perform protein precipitation by adding a cold solvent like acetonitrile (B52724) or acetone (B3395972) (containing 0.1% formic acid) to the homogenate.[8][9] Vortex and centrifuge to pellet the proteins.[8][9] Collect the supernatant.

Solid-Phase Extraction (SPE)
  • Cartridge Conditioning: Condition a cation-exchange SPE cartridge with methanol (B129727) followed by deionized water.[1]

  • Sample Loading: Load the supernatant from the protein precipitation step or the digested sample onto the conditioned SPE cartridge.[1][7]

  • Washing: Wash the cartridge with water to remove salts and other polar impurities.[1]

  • Elution: Elute the 3-Cl-Tyr from the cartridge with methanol.[1]

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen.[1] Reconstitute the residue in the initial mobile phase (e.g., 0.1% formic acid in water).[1][10]

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]

    • Mobile Phase A: 0.1% formic acid in water.[1]

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[1][8]

    • Gradient: A typical gradient would involve starting with a high percentage of mobile phase A, followed by a linear increase in mobile phase B to elute the analyte.

    • Flow Rate: 250 µL/min.[3]

    • Injection Volume: 1 µL.[3]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.[5][8]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[8]

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both 3-Cl-Tyr and its stable isotope-labeled internal standard.

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis Tissue Tissue Sample (~50 mg) Homogenize Homogenization (e.g., 50 mM Ammonium Bicarbonate) Tissue->Homogenize Spike Spike with Internal Standard (¹³C₆-3-chloro-L-tyrosine) Homogenize->Spike Digest Protein Digestion (Pronase) or Precipitation (Acetonitrile) Spike->Digest Load Load onto SPE Cartridge Digest->Load Wash Wash (e.g., Water) Load->Wash Elute Elute (e.g., Methanol) Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase A Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Quantify Quantification Detect->Quantify

General workflow for LC-MS/MS analysis of 3-Cl-Tyr in tissue.

Conclusion

3-chloro-L-tyrosine is a valuable and specific biomarker for MPO-driven oxidative stress, providing a direct measure of inflammatory processes in tissue.[8] The quantification of 3-Cl-Tyr by LC-MS/MS offers a robust, sensitive, and specific analytical approach. The detailed protocol and quantitative data presented in this application note provide a solid foundation for researchers and clinicians to incorporate the measurement of 3-Cl-Tyr into their studies, which can aid in a better understanding of disease pathogenesis and the development of novel therapeutic strategies targeting oxidative damage.

References

Application Notes and Protocols for the Detection of 3-chloro-L-tyrosine in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-chloro-L-tyrosine (3-Cl-Tyr) is a specific biomarker for oxidative stress and inflammation mediated by the enzyme myeloperoxidase (MPO).[1][2] MPO, primarily released by activated neutrophils during an inflammatory response, catalyzes the formation of hypochlorous acid (HOCl).[1][2] This potent oxidizing agent can chlorinate L-tyrosine residues in proteins and free L-tyrosine to form the stable metabolite, 3-chloro-L-tyrosine.[1][2] Consequently, the quantification of 3-Cl-Tyr in biological fluids such as human urine serves as a valuable indicator of neutrophil activation and MPO activity in various pathological conditions, including asthma, cardiovascular disease, and chronic kidney disease.[1][2][3] This document provides detailed protocols for the sensitive and specific detection of 3-chloro-L-tyrosine in human urine using mass spectrometry-based methods.

Biochemical Pathway: Formation of 3-chloro-L-tyrosine

The formation of 3-chloro-L-tyrosine is a downstream event of the innate immune response, specifically the respiratory burst of neutrophils. Pro-inflammatory stimuli trigger the release of myeloperoxidase from the azurophilic granules of these immune cells. MPO then utilizes hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid, which subsequently chlorinates the aromatic ring of L-tyrosine at the meta position to yield 3-chloro-L-tyrosine.

G cluster_0 Neutrophil Activation cluster_1 Enzymatic Reaction cluster_2 Biomarker Formation Pro-inflammatory Stimuli Pro-inflammatory Stimuli Neutrophil Degranulation Neutrophil Degranulation Pro-inflammatory Stimuli->Neutrophil Degranulation Myeloperoxidase (MPO) Release Myeloperoxidase (MPO) Release Neutrophil Degranulation->Myeloperoxidase (MPO) Release Release from azurophilic granules MPO_Enzyme Myeloperoxidase (MPO) HOCl Hypochlorous Acid (HOCl) MPO_Enzyme->HOCl Catalysis H2O2 Hydrogen Peroxide (H₂O₂) H2O2->MPO_Enzyme Cl Chloride Ion (Cl⁻) Cl->MPO_Enzyme L-Tyrosine L-Tyrosine HOCl->L-Tyrosine Reacts with 3-chloro-L-tyrosine 3-chloro-L-tyrosine L-Tyrosine->3-chloro-L-tyrosine Chlorination

Myeloperoxidase-catalyzed formation of 3-chloro-L-tyrosine.

Data Presentation

Quantitative Analysis of 3-chloro-L-tyrosine in Human Urine and Other Biological Samples

The following table summarizes reported concentrations of 3-chloro-L-tyrosine in human urine and other biological matrices from healthy individuals and patients with various diseases.

Disease StateSample TypePatient ConcentrationHealthy Control ConcentrationFold Change/DifferenceReference(s)
AsthmaUrine4.4 ± 3.2 ng/mg creatinine (B1669602)1.5 ± 1.0 ng/mg creatinine~2.9-fold higher[3]
Chronic Kidney Disease (Stage 5 vs. 1)Plasma1.42 ± 0.41 mmol/mol tyrosine0.81 ± 0.36 mmol/mol tyrosine~1.75-fold higher[4]
AtherosclerosisAortic TissueElevatedNormal Aortic Intima6-fold higher[1]
AtherosclerosisLDL from Atherosclerotic IntimaMarkedly ElevatedCirculating LDL30-fold higher[1]
Performance Characteristics of Analytical Methods

This table outlines the typical performance metrics for the quantification of 3-chloro-L-tyrosine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

ParameterLC-MS/MSGC-MSReference(s)
Limit of Detection (LOD) 0.03 - 0.443 ng/mL5 ng/mL; attomole levels reported[5][6]
Limit of Quantification (LOQ) 0.098 - 2.50 ng/mL10 ng/mL[5]
Linearity Range 0.1 - 1000 ng/mL10 - 200 ng/mL[5][7]
Intra-assay Precision (%CV) < 10%< 7.73%[7]
Inter-assay Precision (%CV) < 10%< 6.94%[7]

Experimental Protocols

Method 1: Quantification of 3-chloro-L-tyrosine in Human Urine by LC-MS/MS

This protocol describes a sensitive method for the quantification of 3-chloro-L-tyrosine in human urine using liquid chromatography-tandem mass spectrometry.

1. Materials and Reagents

  • 3-chloro-L-tyrosine analytical standard

  • ¹³C₆-labeled 3-chloro-L-tyrosine (internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Trifluoroacetic acid (TFA)

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

2. Sample Preparation

  • Urine Collection and Storage: Collect mid-stream urine samples in sterile containers. Centrifuge at 2,000 x g for 10 minutes at 4°C to remove cellular debris. Store the supernatant at -80°C until analysis.

  • Internal Standard Spiking: Thaw urine samples on ice. To 1 mL of urine, add the internal standard (e.g., ¹³C₆-3-chloro-L-tyrosine) to a final concentration of 50 nM.

  • Protein Precipitation: Add 2 volumes of ice-cold acetonitrile to the urine sample. Vortex for 1 minute and incubate at -20°C for 20 minutes to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% TFA in water.

    • Load the supernatant from the protein precipitation step onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of 0.1% TFA in water to remove interfering substances.

    • Elute 3-chloro-L-tyrosine with 1 mL of methanol containing 0.1% formic acid.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A suitable gradient to achieve separation (e.g., 0-5 min, 5-95% B; 5-6 min, 95% B; 6-7 min, 95-5% B; 7-10 min, 5% B)

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • 3-chloro-L-tyrosine: m/z 216.0 -> 170.1

      • ¹³C₆-3-chloro-L-tyrosine: m/z 222.0 -> 176.1

    • Optimize collision energy and other MS parameters for maximum sensitivity.

4. Data Analysis

  • Construct a calibration curve using the analytical standard.

  • Quantify the concentration of 3-chloro-L-tyrosine in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Normalize the results to urinary creatinine concentration to account for variations in urine dilution.

G cluster_0 Sample Collection & Preparation cluster_1 Purification cluster_2 Analysis Urine Collection Urine Collection Centrifugation Centrifugation Urine Collection->Centrifugation Remove debris Internal Standard Spiking Internal Standard Spiking Centrifugation->Internal Standard Spiking Protein Precipitation Protein Precipitation Internal Standard Spiking->Protein Precipitation with Acetonitrile Centrifugation_2 Centrifugation_2 Protein Precipitation->Centrifugation_2 Pellet proteins Supernatant Collection Supernatant Collection Centrifugation_2->Supernatant Collection SPE Conditioning SPE Conditioning Supernatant Collection->SPE Conditioning Proceed to SPE Sample Loading Sample Loading SPE Conditioning->Sample Loading SPE Wash SPE Wash Sample Loading->SPE Wash SPE Elution SPE Elution SPE Wash->SPE Elution Solvent Evaporation Solvent Evaporation SPE Elution->Solvent Evaporation Reconstitution Reconstitution Solvent Evaporation->Reconstitution LC Separation LC Separation (C18 column) Reconstitution->LC Separation Inject into LC-MS/MS MS/MS Detection MS/MS Detection (ESI+, MRM) LC Separation->MS/MS Detection Data Analysis Data Analysis & Quantification MS/MS Detection->Data Analysis G cluster_0 Sample Prep & Purification cluster_1 Derivatization cluster_2 Analysis Sample Prep Urine Collection, Spiking, Protein Precipitation SPE Purification Solid-Phase Extraction Sample Prep->SPE Purification Solvent Evaporation Evaporation to Dryness SPE Purification->Solvent Evaporation Add Derivatization Reagent Add BSTFA + 1% TMCS Solvent Evaporation->Add Derivatization Reagent Proceed to Derivatization Incubation Heat at 70°C for 60 min Add Derivatization Reagent->Incubation GC Separation GC Separation (HP-5MS column) Incubation->GC Separation Inject into GC-MS MS Detection MS Detection (EI, SIM) GC Separation->MS Detection Data Analysis Data Analysis & Quantification MS Detection->Data Analysis

References

Application Note: Quantification of 3-Chlorotyrosine in Whole Blood by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorotyrosine (3-Cl-Tyr) is a modified amino acid produced by the reaction of hypochlorous acid (HOCl) with tyrosine residues in proteins.[1] This process is primarily catalyzed by myeloperoxidase (MPO), an enzyme released by neutrophils during inflammation.[1] Consequently, 3-Cl-Tyr has been established as a specific and valuable biomarker for MPO-driven oxidative stress.[2] Elevated levels of 3-Cl-Tyr are associated with various pathological conditions, including inflammatory diseases, cardiovascular diseases, and exposure to chlorine gas.[1][3] Accurate and sensitive quantification of 3-Cl-Tyr in biological matrices like whole blood is crucial for both clinical diagnostics and toxicological assessments.[1] This application note provides a detailed protocol for the analysis of 3-chlorotyrosine in whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Biological Pathway: Formation of 3-Chlorotyrosine

The formation of 3-chlorotyrosine is intricately linked to the innate immune response. During inflammation, activated neutrophils release myeloperoxidase, which utilizes hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce hypochlorous acid (HOCl). HOCl, a potent oxidizing and chlorinating agent, then reacts with tyrosine residues on proteins to form 3-chlorotyrosine.

G Neutrophil Activated Neutrophil MPO Myeloperoxidase (MPO) Release Neutrophil->MPO HOCl Hypochlorous Acid (HOCl) Formation MPO->HOCl catalyzes H2O2 Hydrogen Peroxide (H₂O₂) H2O2->HOCl Cl_ion Chloride Ion (Cl⁻) Cl_ion->HOCl Chlorotyrosine 3-Chlorotyrosine Formation HOCl->Chlorotyrosine Tyrosine Tyrosine Residues (in Proteins) Tyrosine->Chlorotyrosine

Formation of 3-Chlorotyrosine.

Experimental Protocols

This section details the methodology for the quantification of 3-chlorotyrosine in whole blood, adapted from validated LC-MS/MS methods.[3][4]

Materials and Reagents
  • 3-Chlorotyrosine (3-Cl-Tyr) analytical standard

  • ¹³C₆-labeled 3-Chlorotyrosine (¹³C₆-3-Cl-Tyr) internal standard (ISTD)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Pronase (from Streptomyces griseus)

  • Ammonium (B1175870) bicarbonate

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Sample Preparation: Enzymatic Digestion and SPE Cleanup
  • Sample Collection: Collect whole blood in appropriate anticoagulant tubes.

  • Internal Standard Spiking: To a 50 µL aliquot of whole blood, add the ¹³C₆-3-Cl-Tyr internal standard.[3]

  • Protein Digestion: Add pronase solution in ammonium bicarbonate buffer to the blood sample. Incubate the mixture to enzymatically digest the blood proteins and release 3-Cl-Tyr. A digestion time of approximately 75 minutes is typically sufficient.[3]

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the digested sample onto the cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the analytes (3-Cl-Tyr and ISTD) with an appropriate solvent, such as acetonitrile.[3][4]

  • Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[5]

Liquid Chromatography (LC)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A Hypercarb column (3 µm, 2.1 x 30 mm) is recommended for good separation.[3]

  • Mobile Phase A: 0.1% Formic acid in water.[3]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]

  • Flow Rate: 250 µL/min.[3]

  • Gradient: A linear gradient from 2% to 98% mobile phase B over 3 minutes is effective.[3]

  • Injection Volume: 1 µL.[3]

  • Column Temperature: 60°C.[3]

Tandem Mass Spectrometry (MS/MS)
  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.[5]

  • Detection: Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)
3-ChlorotyrosineValueValue
¹³C₆-3-Cl-Tyr (ISTD)ValueValue

(Note: Specific m/z values for precursor and product ions should be optimized for the instrument used.)

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing WholeBlood Whole Blood Sample (50 µL) Spike_ISTD Spike with ¹³C₆-3-Cl-Tyr (ISTD) WholeBlood->Spike_ISTD Digestion Pronase Digestion Spike_ISTD->Digestion SPE Solid-Phase Extraction (SPE) Digestion->SPE Dry_Reconstitute Dry Down & Reconstitute SPE->Dry_Reconstitute LC_Separation LC Separation (Hypercarb Column) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

LC-MS/MS Workflow for 3-Chlorotyrosine.

Quantitative Data Summary

The following tables summarize quantitative data for 3-chlorotyrosine from published studies.

Method Performance
Parameter3-ChlorotyrosineReference
Calibration Range2.50–1,000 ng/mL[3][4]
≥ 0.998[3][4]
Lowest Reportable Limit (LRL)2.50 ng/mL[3][4]
Limit of Detection (LOD)0.443 ng/mL[3][4]
Accuracy≥93%[3][4]
Inter-day Precision (CV)≤10%[3][4]
Intra-day Precision (CV)≤7.0%[3][4]
Levels of 3-Chlorotyrosine in Human Samples
Population3-Chlorotyrosine Levels (ng/mL)Reference
Healthy Individuals[4]
Patients with Inflammatory Disease[4]
Chlorine Gas Exposure (2.02 ppm for 15 min)941[4]
Autopsy Sample (Suspected Chlorine Poisoning)55.2 (left heart blood)[6]

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reproducible approach for the quantification of 3-chlorotyrosine in whole blood. This biomarker is a reliable indicator of MPO-catalyzed oxidative stress and can be instrumental in studies related to inflammatory diseases and toxicology. The detailed protocol and established quantitative ranges offer a solid foundation for researchers and drug development professionals to implement this analysis in their work.

References

Application Notes: 3-Chloro-L-tyrosine as a Biomarker for Chlorine Poisoning

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chloro-L-tyrosine (3-Cl-Tyr) is a chlorinated derivative of the amino acid L-tyrosine that has emerged as a crucial biomarker for verifying exposure to chlorine gas.[1][2] Chlorine gas is a highly toxic industrial chemical, and its accidental or intentional release poses a significant public health risk.[1] Upon inhalation, chlorine gas reacts with the aqueous lining of the respiratory tract, leading to the formation of hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.[1][3] This reactive species can modify various biomolecules, with tyrosine residues in proteins being particularly susceptible to chlorination, resulting in the stable formation of 3-Cl-Tyr.[1][3] The detection and quantification of 3-Cl-Tyr in biological samples provide a reliable method for the forensic verification of chlorine gas exposure.[1][2] This biomarker is persistent and can be detected in various biological matrices, including blood, plasma, serum, lung tissue, and hair, for hours to days post-exposure.[1][4]

It is important to note that 3-Cl-Tyr can also be produced endogenously during inflammatory processes through the action of the myeloperoxidase (MPO) enzyme in neutrophils.[1][5] Therefore, baseline levels may be elevated in individuals with chronic inflammatory conditions, a factor that must be considered during data interpretation.[1][6]

These application notes provide a comprehensive overview of the mechanism of 3-Cl-Tyr formation, detailed protocols for its detection and quantification using mass spectrometry-based methods, and a summary of relevant quantitative data.

Mechanism of Formation

The formation of 3-Chloro-L-tyrosine following chlorine gas exposure is a multi-step process initiated by the reaction of chlorine gas with water in the respiratory tract. This process can be summarized by the following signaling pathway:

G cluster_exposure Chlorine Gas Exposure cluster_reaction Reaction in Respiratory Tract cluster_biomolecule Biomolecule Interaction Chlorine Gas (Cl2) Chlorine Gas (Cl2) HOCl (Hypochlorous Acid) HOCl (Hypochlorous Acid) Chlorine Gas (Cl2)->HOCl (Hypochlorous Acid) reacts with H2O HCl (Hydrochloric Acid) HCl (Hydrochloric Acid) Chlorine Gas (Cl2)->HCl (Hydrochloric Acid) reacts with H2O H2O (Water) H2O (Water) 3-Chloro-L-tyrosine (Biomarker) 3-Chloro-L-tyrosine (Biomarker) HOCl (Hypochlorous Acid)->3-Chloro-L-tyrosine (Biomarker) chlorinates Tyrosine Residues Tyrosine Residues Tyrosine Residues->3-Chloro-L-tyrosine (Biomarker)

Caption: Formation of 3-Chloro-L-tyrosine from chlorine gas exposure.

Quantitative Data Summary

The following tables summarize the quantitative parameters for the detection of 3-Cl-Tyr and its related compound, 3,5-Dichlorotyrosine (dCY), using various analytical methods and biological matrices.

Table 1: Performance of Analytical Methods for 3-Chloro-L-tyrosine Detection

CompoundAnalytical MethodBiological MatrixLinearity RangeLimit of Detection (LOD)
3-Cl-TyrGC-MSRat Nasal Tissue50-500 pg/µL500 fg/µL (2.3 fmol on column)[1][7]
dCYGC-MSRat Nasal Tissue50-500 pg/µL1100 fg/µL (4.4 fmol on column)[1][7]
3-Cl-TyrGC-MSHuman Blood10-200 ng/mL5 ng/mL[1][2]
3-Cl-TyrLC-MS/MSHuman Blood2.0-200 ng/mLNot Reported[1][8]
3-Cl-TyrLC-MS/MSHuman Lung Tissue4.0-400 ng/gNot Reported[1][8]
3-Cl-TyrHPLC-MS/MSHuman Blood, Serum, Plasma2.50-1,000 ng/mL0.443 ng/mL[1]
dCYHPLC-MS/MSHuman Blood, Serum, Plasma2.50-1,000 ng/mL0.396 ng/mL[1]
3-Cl-TyrLC-MS/MSHuman Plasma0.1-3.0 ng/mL0.030 ng/mL[1]

Experimental Protocols

This section provides detailed methodologies for the analysis of 3-Chloro-L-tyrosine in biological samples. The general workflow involves sample preparation, including protein precipitation and hydrolysis, followed by purification and analysis using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow

G start Biological Sample (Blood, Plasma, Tissue) protein_precipitation Protein Precipitation start->protein_precipitation hydrolysis Protein Hydrolysis (Acid or Enzymatic) protein_precipitation->hydrolysis spe Solid Phase Extraction (SPE) hydrolysis->spe derivatization Derivatization (for GC-MS) spe->derivatization analysis Analysis spe->analysis gcms GC-MS derivatization->gcms analysis->gcms Volatile Sample lcms LC-MS/MS analysis->lcms Non-volatile Sample data Data Analysis & Quantification gcms->data lcms->data

Caption: General experimental workflow for 3-Cl-Tyr analysis.

Protocol 1: Sample Preparation for 3-Cl-Tyr Analysis

This protocol outlines the initial steps for liberating 3-Cl-Tyr from proteins and purifying the sample for analysis.

1. Protein Precipitation (for blood/plasma):

  • To 100 µL of plasma, add 200 µL of acetone.[3][9]

  • Vortex the mixture and incubate for 10 minutes at 25°C.[3]

  • Centrifuge at 12,500 RPM for 5 minutes at 4°C to pellet the proteins.[3]

  • Collect the supernatant for further processing.[3]

2. Protein Hydrolysis:

  • Method A: Acid Hydrolysis

    • Add methanesulfonic acid (MSA) to the protein pellet.[1]

    • Purge the vial with nitrogen, cap tightly, and heat at 120°C for 24 hours.[1]

  • Method B: Enzymatic Digestion

    • Reconstitute the sample in a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).[4][10]

    • Add pronase to a final concentration of 1 mg/mL.[10]

    • Incubate the mixture at 37°C for 16-24 hours to completely digest the proteins.[1][10]

3. Solid Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with methanol (B129727) and then with 0.1% trifluoroacetic acid (TFA).[1][7]

  • Load the hydrolyzed sample onto the conditioned cartridge.

  • Wash the cartridge twice with 1 mL of 0.1% TFA to remove interfering substances.[1]

  • Elute 3-Cl-Tyr with methanol or a 50% methanol solution.[7][10]

4. Drying:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.[1] The sample is now ready for derivatization (for GC-MS) or reconstitution for LC-MS/MS analysis.

Protocol 2: Analysis of 3-Cl-Tyr by GC-MS

This protocol is suitable for the analysis of volatile derivatives of 3-Cl-Tyr.

1. Materials and Reagents:

  • GC-MS system with a capillary column (e.g., DB-5MS or HP-5MS).[1][9]

  • Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA, or propyl alcohol and heptafluoroacetic anhydride).[1][3]

  • Internal standard (e.g., ¹³C₉-3-chlorotyrosine).[7]

2. Derivatization:

  • Reconstitute the dried sample from the SPE step in the derivatization agent. For example, use propyl alcohol followed by heptafluoroacetic anhydride.[1][7]

  • Heat the mixture as required to ensure the reaction is complete.[1]

3. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • Use an appropriate temperature program to achieve separation of the derivatized analyte.

  • Operate the mass spectrometer in negative chemical ionization (NCI) or electron ionization (EI) mode.[3][7]

  • Monitor for the characteristic ions of the derivatized 3-Cl-Tyr. For the heptafluorobutyryl derivative, the quantitative ion is often m/z 629.[7]

4. Quantification:

  • Create a calibration curve using standards prepared in the same manner as the samples.

  • Quantify the amount of 3-Cl-Tyr in the sample by comparing its peak area to that of the internal standard and referencing the calibration curve.[1]

Protocol 3: Analysis of 3-Cl-Tyr by LC-MS/MS

This protocol is highly sensitive and specific for the direct analysis of 3-Cl-Tyr without derivatization.

1. Materials and Reagents:

  • LC-MS/MS system with a C18 reversed-phase column.[3][10]

  • Mobile Phase A: 0.1% formic acid in water.[3][10]

  • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[3][10]

  • Internal standard (e.g., ¹³C₆-labeled 3-Chloro-L-tyrosine).[3]

2. Sample Reconstitution:

  • Reconstitute the dried sample from the SPE step in 30 µL of 0.1% formic acid in water.[3][9]

3. LC-MS/MS Analysis:

  • Inject the reconstituted sample into the LC-MS/MS system.

  • Use a suitable gradient elution to separate 3-Cl-Tyr from other matrix components.

  • Operate the tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[3][11]

  • Monitor the specific precursor-to-product ion transition for 3-Cl-Tyr (e.g., m/z 216.0 → 135.1) and its internal standard.[9]

4. Quantification:

  • Prepare a calibration curve using standards in a similar matrix.

  • Quantify 3-Cl-Tyr by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Logical Relationship of Chlorine Exposure and Biomarker Formation

G Exposure Chlorine Gas Inhalation Reaction Formation of HOCl in Respiratory Tract Exposure->Reaction Chlorination Chlorination of Tyrosine Residues Reaction->Chlorination Biomarker 3-Chloro-L-tyrosine Formation Chlorination->Biomarker Detection Detection in Biological Samples Biomarker->Detection Verification Verification of Exposure Detection->Verification

Caption: Logical flow from chlorine exposure to biomarker verification.

References

Troubleshooting & Optimization

3-Chloro-L-tyrosine degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-L-tyrosine (3-CT).

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 3-Chloro-L-tyrosine during sample preparation?

A1: The main degradation pathway for 3-Chloro-L-tyrosine is its further oxidation by strong oxidizing agents.[1] In biological samples, hypochlorous acid (HOCl), which can be generated by the enzyme myeloperoxidase (MPO), can convert 3-CT into 3,5-dichloro-L-tyrosine (Di-Cl-Tyr).[1][2] Other oxidants found in inflammatory environments, such as peroxynitrite and acidified nitrite, can also lead to the degradation of 3-CT.[1]

Q2: What are the optimal storage conditions for plasma and serum samples to ensure the stability of 3-Chloro-L-tyrosine?

A2: For long-term storage, it is recommended to keep plasma and serum samples at -70°C.[1][2] Synthetic calibrators and quality control materials for 3-Chloro-L-tyrosine have demonstrated stability for at least five months at this temperature.[2] While 3-CT is relatively stable for shorter periods at 4°C and -20°C, a notable decrease of 25% has been observed after two weeks at 37°C, indicating that higher temperatures can cause degradation.[1][2]

Q3: How do freeze-thaw cycles affect the stability of 3-Chloro-L-tyrosine in biological samples?

A3: 3-Chloro-L-tyrosine is stable for at least three freeze-thaw cycles without a significant change in its concentration.[2] However, to minimize the risk of degradation for any analyte, it is best practice to aliquot samples into smaller volumes before freezing if multiple analyses are planned.[1][2]

Q4: Are there other factors that can influence the stability of 3-Chloro-L-tyrosine in my samples?

A4: Yes, several factors can affect the stability of 3-CT:

  • Presence of Oxidizing Agents: As mentioned, strong oxidants are the primary cause of 3-CT degradation.[1]

  • pH: Extreme pH values should be avoided as they can promote the hydrolysis of other sample components, which could indirectly lead to the degradation of 3-CT.[1]

  • Light Exposure: While specific data for 3-CT is limited, many amino acid derivatives are light-sensitive. It is advisable to protect samples from light to prevent potential photodegradation.[1]

Troubleshooting Guides

Issue 1: Low or no detection of 3-Chloro-L-tyrosine in samples where it is expected.

Possible Cause Troubleshooting Steps
Degradation during sample preparation Review your sample handling procedures. Ensure samples are kept on ice during processing. Minimize exposure to light and strong acids or bases. Consider adding an antioxidant to your sample preparation workflow.[1]
Inefficient extraction from the sample matrix Optimize your protein precipitation and solid-phase extraction (SPE) protocols. Ensure that the solvents and pH are appropriate for 3-CT.[1] For liquid-liquid extraction (LLE), ensure the pH of the aqueous phase is adjusted to the isoelectric point of 3-CT (around 5.5-6.0) to minimize its charge and improve extraction into an organic solvent.[3]

Issue 2: High background noise and interference in my LC-MS/MS analysis of 3-Chloro-L-tyrosine in plasma.

Possible Cause Troubleshooting Steps
Co-eluting matrix components This is a known issue, especially for the 216.0 → 170.0 m/z transition in complex matrices like plasma.[2] To mitigate this, consider the following: • Optimize Sample Preparation: Use a robust solid-phase extraction (SPE) protocol to effectively remove interfering substances.[2] • Chromatographic Separation: Ensure your HPLC method provides adequate separation. Using a column with different selectivity, such as a Hypercarb column, may improve resolution.[2] • Mass Spectrometry Parameters: Use a more specific product ion for quantification. The transition to the 135.1 m/z fragment is more specific than the 170.0 m/z fragment.[2]

Issue 3: My GC-MS analysis of 3-Chloro-L-tyrosine shows poor peak shape and reproducibility after derivatization.

Possible Cause Troubleshooting Steps
Incomplete Derivatization Optimize the reaction time, temperature, and the ratio of the derivatizing agent (e.g., a silylating agent) to the analyte. Using an excess of the silylating reagent is generally recommended.[2]
Presence of Moisture Silylating reagents are highly sensitive to water. Ensure that all glassware is dry and that the sample extract is anhydrous before adding the reagent.[2]
Derivative Instability The stability of silyl (B83357) derivatives can vary. It is advisable to analyze the derivatized samples as soon as possible after preparation.[2]

Data Presentation

Table 1: Stability of 3-Chloro-L-tyrosine in Quality Control Materials Under Different Storage Temperatures for Two Weeks

Storage Temperature (°C)Stability of 3-Chloro-L-tyrosine
3725% decrease in concentration[2]
23Within characterized limits[2]
4Within characterized limits[2]
-20Within characterized limits[2]

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of 3-Chloro-L-tyrosine in Plasma

  • To 100 µL of plasma, add 10 µL of an internal standard solution.

  • Add 10 µL of 0.2% trifluoroacetic acid and vortex for 1 minute.[2]

  • Perform protein precipitation by adding 200 µL of acetone, incubating for 10 minutes at 25°C, and then centrifuging.[2]

  • Transfer the supernatant and dry it in a vacuum evaporator.[2]

  • Reconstitute the residue in 30 µL of 0.1% formic acid in water for LC-MS/MS analysis.[2]

Protocol 2: Sample Preparation for GC-MS Analysis of 3-Chloro-L-tyrosine

  • Protein Precipitation: Precipitate proteins from the biological sample.

  • Solid-Phase Extraction (SPE): Purify the sample using a cation-exchange SPE cartridge.[2]

  • Derivatization: Evaporate the purified sample to dryness and add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane). Heat the mixture to ensure complete derivatization.[2]

Visualizations

cluster_MPO Myeloperoxidase (MPO) Activity cluster_Degradation 3-Chloro-L-tyrosine Degradation H2O2 Hydrogen Peroxide (H₂O₂) MPO Myeloperoxidase H2O2->MPO Substrate Cl- Chloride (Cl⁻) Cl-->MPO Substrate HOCl Hypochlorous Acid (HOCl) MPO->HOCl Product Tyrosine L-Tyrosine HOCl->Tyrosine 3CT 3-Chloro-L-tyrosine (3-CT) HOCl->3CT HOCl_deg Hypochlorous Acid (HOCl) Tyrosine->3CT Chlorination DiCT 3,5-dichloro-L-tyrosine (Di-Cl-Tyr) 3CT->DiCT Further Oxidation

Caption: Myeloperoxidase-mediated formation and subsequent degradation of 3-Chloro-L-tyrosine.

Start Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (e.g., with Acetone) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Drying Evaporation to Dryness Supernatant_Collection->Drying Reconstitution Reconstitute in Mobile Phase Drying->Reconstitution Analysis LC-MS/MS or GC-MS Analysis Reconstitution->Analysis

Caption: General experimental workflow for 3-Chloro-L-tyrosine sample preparation.

Start Low 3-CT Recovery? Check_Degradation Potential Degradation? Start->Check_Degradation Yes Check_Extraction Inefficient Extraction? Start->Check_Extraction No Check_Degradation->Check_Extraction No Action_Degradation Keep samples cold. Minimize light exposure. Consider antioxidants. Check_Degradation->Action_Degradation Yes Action_Extraction Optimize SPE protocol. Adjust pH for LLE. Check_Extraction->Action_Extraction Yes

Caption: Troubleshooting logic for low recovery of 3-Chloro-L-tyrosine.

References

3-Chloro-L-tyrosine-13C6 storage and handling conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the proper storage, handling, and use of 3-Chloro-L-tyrosine-13C6. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Storage and Stability

Proper storage of this compound is crucial for maintaining its integrity and ensuring reliable experimental outcomes.

ParameterConditionRecommendationCitation
Long-Term Storage (Solid Form) -20°CStore the solid compound in a tightly sealed container, protected from light and moisture.[1]
Long-Term Storage (In Solution) -80°CFor periods up to a year, store aliquoted stock solutions at -80°C to minimize freeze-thaw cycles.[1]
Short-Term Storage (In Solution) -20°CStock solutions can be stored at -20°C for up to one month.[1]
Freeze-Thaw Cycles Multiple cyclesAvoid repeated freeze-thaw cycles by preparing single-use aliquots. The compound is reported to be stable for at least three freeze-thaw cycles without significant degradation.[2]
Shipping Room temperatureThe compound is stable for shipment at ambient temperatures.

Stability at Various Temperatures (in Quality Control Materials)

An accelerated stability study has provided the following insights into the stability of 3-Chloro-L-tyrosine over a two-week period at different temperatures.

Storage TemperatureStabilityCitation
37°C25% decrease in concentration[2]
23°CWithin characterized limits[2]
4°CWithin characterized limits[2]
-20°CWithin characterized limits[2]
-70°CStable for at least 5 months[2]

Solubility

SolventSolubilityCitation
PBS (pH 7.2)1 mg/mL[3]
DMSOSlightly soluble[3]
EthanolSlightly soluble[3]
WaterPredicted solubility of 1.01 g/L

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the optimal storage conditions for plasma/serum samples containing 3-Chloro-L-tyrosine? For long-term stability, it is recommended to store plasma and serum samples at -70°C.[2]

  • Q2: How do freeze-thaw cycles affect the stability of 3-Chloro-L-tyrosine in biological samples? 3-Chloro-L-tyrosine is stable for at least three freeze-thaw cycles without a significant change in concentration.[2] However, to ensure the highest integrity of your samples, it is best practice to aliquot samples into smaller, single-use volumes before freezing.[2]

  • Q3: Should I be concerned about the degradation of 3-Chloro-L-tyrosine during sample handling? Yes, exposure to strong oxidizing agents, such as hypochlorous acid (HOCl), can lead to the further chlorination of 3-Chloro-L-tyrosine to 3,5-dichloro-L-tyrosine.[2][4] It is also advisable to protect the compound from light.

Solubility

  • Q4: I'm having trouble dissolving 3-Chloro-L-tyrosine in a neutral buffer. What can I do? This is a common issue due to its low solubility at neutral pH.[1] You can improve dissolution by:

    • pH Adjustment: The solubility of 3-Chloro-L-tyrosine increases in acidic (pH < 2) or alkaline (pH > 9) conditions.[1] You can dissolve the compound in a dilute acid (e.g., 1 M HCl) and then carefully neutralize it with a dilute base (e.g., 1 M NaOH) to your desired pH.[1]

    • Mechanical Assistance: Gentle warming (e.g., to 37°C) and sonication can aid in dissolution.[1]

Experimental

  • Q5: I am observing high background noise and interference in my LC-MS/MS analysis of 3-Chloro-L-tyrosine in plasma. What could be the cause and how can I mitigate it? High background, particularly for the 216.0 → 170.0 m/z transition, is a known issue in complex matrices like plasma.[2] To address this, you can:

    • Optimize Sample Preparation: Utilize a robust solid-phase extraction (SPE) protocol to remove interfering components.

    • Use a More Specific Transition: Monitor a more specific product ion for quantification. For instance, the transition to the 135.1 m/z fragment is more specific.[2]

  • Q6: What are the key considerations when choosing between LC-MS/MS and GC-MS for 3-Chloro-L-tyrosine analysis? Both are powerful techniques. LC-MS/MS is often preferred for its high sensitivity and specificity, and it may not require derivatization.[5] GC-MS is also a robust method but typically requires a derivatization step to increase the volatility of the analyte.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution Citation
Low or no detection of 3-Chloro-L-tyrosine in samples where it is expected. Degradation during sample preparation.Keep samples on ice during processing, minimize exposure to light, and consider adding an antioxidant.
Inefficient extraction from the sample matrix.Optimize your protein precipitation and solid-phase extraction (SPE) steps. Ensure the solvents and pH are appropriate.
High variability in 3-Chloro-L-tyrosine levels between replicate samples. Inconsistent sample handling.Standardize your sample preparation workflow, ensuring consistent timing for each step.
Freeze-thaw cycles.Prepare single-use aliquots of your samples to avoid repeated freezing and thawing.[2]
Presence of 3,5-dichloro-L-tyrosine in the sample. Oxidation of 3-Chloro-L-tyrosine.This indicates the presence of strong oxidizing agents. Work quickly at low temperatures and consider adding an antioxidant.[4]
Poor recovery during solid-phase extraction (SPE). Suboptimal pH of the sample load.Adjust the sample pH to ensure the analyte is in a charged state for strong interaction with the sorbent.[4]
Wash solvent is too strong or too weak.If the wash is too strong, it may prematurely elute the analyte. If too weak, it may not effectively remove interferences. Optimize the wash solvent composition.[4]
Inadequate elution solvent.The elution solvent may not be strong enough to desorb the analyte. Adjust the pH or the organic solvent composition of the eluent.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM 3-Chloro-L-tyrosine Stock Solution in Aqueous Buffer

This protocol utilizes pH adjustment to aid in the dissolution of 3-Chloro-L-tyrosine.[1]

Materials:

  • 3-Chloro-L-tyrosine (MW: 215.63 g/mol )

  • Deionized water or desired buffer (e.g., PBS)

  • 1 M HCl

  • 1 M NaOH

  • pH meter

  • Stir plate and stir bar

  • 0.22 µm sterile filter

Methodology:

  • Weigh the Compound: Weigh out 2.16 mg of 3-Chloro-L-tyrosine to prepare 1 mL of a 10 mM stock solution.

  • Initial Suspension: Add the powder to approximately 0.8 mL of your desired buffer in a sterile container. The compound will not fully dissolve at this stage.

  • Acidification: While stirring, add 1 M HCl dropwise until the 3-Chloro-L-tyrosine fully dissolves. The pH will likely be below 2.

  • Neutralization: Once dissolved, slowly add 1 M NaOH dropwise to adjust the pH to your desired final value (e.g., 7.4).

  • Final Volume and Filtration: Adjust the final volume to 1 mL with your buffer and sterilize by passing it through a 0.22 µm filter.

  • Storage: Aliquot and store at -20°C for up to one month or -80°C for up to one year.[1]

Protocol 2: Quantification of 3-Chloro-L-tyrosine in Human Plasma by LC-MS/MS

This protocol is a summary of a validated method for the analysis of 3-Chloro-L-tyrosine.[2]

Sample Preparation:

  • To 100 µL of plasma, add 10 µL of an internal standard solution (containing 13C6-labeled 3-Chloro-L-tyrosine).

  • Add 10 µL of 0.2% trifluoroacetic acid and vortex for 1 minute.

  • Perform protein precipitation by adding 200 µL of acetone, incubating for 10 minutes at 25°C, and then centrifuging.

  • Transfer the supernatant and dry it in a vacuum evaporator.

  • Reconstitute the residue in 30 µL of 0.1% formic acid in water.

LC-MS/MS Analysis:

  • LC System: Agilent 1100 HPLC system or equivalent.

  • Column: ODS-HG-3 (2 x 50 mm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient: A suitable gradient to separate the analyte from matrix interferences.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions: Monitor the transition of m/z 216.0 → 135.1 for 3-Chloro-L-tyrosine and the corresponding transition for the internal standard.[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 1. Add Internal Standard (10 µL of 13C6-3-Cl-Tyr) to 100 µL Plasma s2 2. Add 10 µL of 0.2% TFA and Vortex s1->s2 s3 3. Protein Precipitation (200 µL Acetone, Incubate, Centrifuge) s2->s3 s4 4. Transfer Supernatant and Evaporate to Dryness s3->s4 s5 5. Reconstitute in 30 µL of 0.1% Formic Acid s4->s5 a1 Inject Sample into LC-MS/MS System s5->a1 Analysis a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometry Detection (Positive ESI, MRM) a2->a3

Caption: LC-MS/MS experimental workflow for 3-Chloro-L-tyrosine quantification.

troubleshooting_workflow start Poor Recovery During Solid-Phase Extraction q1 Is the sample pH optimized for binding? start->q1 s1 Adjust sample pH to ensure the analyte is charged. q1->s1 No q2 Is the wash step too harsh? q1->q2 Yes s1->q2 s2 Use a weaker wash solvent to prevent premature elution. q2->s2 Yes q3 Is the elution solvent strong enough? q2->q3 No s2->q3 s3 Increase the strength of the elution solvent (e.g., adjust pH or organic content). q3->s3 No end_node Improved Recovery q3->end_node Yes s3->end_node

Caption: Troubleshooting workflow for poor SPE recovery.

References

Technical Support Center: Artifact-Free Quantification of 3-Chlorotyrosine in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the accurate and artifact-free quantification of 3-chlorotyrosine (3-Cl-Tyr) in plasma samples.

Frequently Asked Questions (FAQs)

Q1: What is 3-chlorotyrosine and why is it a significant biomarker?

A1: 3-Chlorotyrosine is a modified amino acid formed when hypochlorous acid (HOCl), a reactive oxygen species produced by the enzyme myeloperoxidase (MPO), reacts with tyrosine residues in proteins.[1][2] MPO is abundant in neutrophils, which are key players in the inflammatory response.[2] Therefore, the presence of 3-Cl-Tyr in biological samples is considered a specific marker of MPO-catalyzed oxidation and is indicative of inflammation and oxidative stress associated with various diseases, including cardiovascular disorders.[1][3]

Q2: What are the primary analytical methods for quantifying 3-chlorotyrosine in plasma?

A2: The main methods for the sensitive and specific quantification of 3-Cl-Tyr in plasma are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[4] LC-MS/MS is often preferred due to its high throughput and sensitivity, while GC-MS is also a robust technique but requires a derivatization step to make the analyte volatile.[2][4]

Q3: What are the optimal storage conditions for plasma samples to ensure 3-chlorotyrosine stability?

A3: For long-term storage, it is recommended to keep plasma samples at -70°C.[5] Under these conditions, 3-Cl-Tyr has been shown to be stable for at least five months.[5] For shorter periods, storage at -20°C is generally adequate.[5] It is crucial to avoid elevated temperatures, as a significant decrease in 3-Cl-Tyr concentration has been observed at 37°C.[6]

Q4: How do freeze-thaw cycles affect the stability of 3-chlorotyrosine in plasma?

A4: 3-Chlorotyrosine has been found to be stable for at least three freeze-thaw cycles without a significant change in concentration.[5][6] However, to minimize any potential degradation, it is best practice to aliquot samples into smaller volumes before freezing if multiple analyses are planned.[5]

Q5: What are the known degradation pathways for 3-chlorotyrosine during sample handling?

A5: 3-Chlorotyrosine can be degraded by the very agent that forms it, hypochlorous acid (HOCl).[5] This reaction can convert 3-Cl-Tyr into 3,5-dichloro-L-tyrosine.[5] Therefore, it is important to avoid strong oxidizing conditions during sample preparation and storage.[5] Keeping samples on ice during processing can help minimize degradation.[7]

Troubleshooting Guide

Q1: I am observing a weak or undetectable 3-chlorotyrosine signal in my mass spectrometry analysis. How can I improve the sensitivity?

A1: Low signal intensity is a common issue that can be addressed by optimizing several aspects of your workflow:

  • Sample Preparation: Ensure your protein precipitation and solid-phase extraction (SPE) steps are efficient to minimize analyte loss and remove interfering matrix components that can cause ion suppression.[8]

  • Derivatization (for GC-MS): If you are using GC-MS, incomplete derivatization is a likely cause of low signal. Optimize the reaction time, temperature, and reagent concentration to ensure the reaction goes to completion.[8]

  • Mass Spectrometry Parameters: Tune the ion source parameters of your mass spectrometer (e.g., spray voltage, gas flows, temperature) to maximize the signal for 3-Cl-Tyr. For LC-MS/MS, consider using a more specific product ion for quantification to reduce background noise.

Q2: My quantitative results for 3-chlorotyrosine show high variability and poor reproducibility. What are the potential causes?

A2: High variability can stem from several sources:

  • Inconsistent Sample Handling: Standardize your sample preparation workflow to ensure consistency across all samples.[7] This includes accurate timing for each step, especially incubation and centrifugation.

  • Matrix Effects: Inconsistent ion suppression or enhancement across different plasma samples can lead to variability. The use of a stable isotope-labeled internal standard is highly recommended to compensate for these effects.

  • Instrument Instability: Ensure your LC-MS or GC-MS system is properly maintained and calibrated.

Q3: I am concerned about the artificial formation of 3-chlorotyrosine during my sample preparation. How can I prevent this?

A3: Artifactual formation of 3-Cl-Tyr can occur if reactive chlorine species are present during sample processing. To minimize this risk:

  • Use high-purity reagents and solvents.

  • Work quickly and keep samples cold to minimize the activity of enzymes like myeloperoxidase that could produce HOCl.[7]

  • The use of an isotopomer of tyrosine can help to evaluate the extent of artifactual production during your specific sample preparation and analysis.[4]

Quantitative Data Summary

The following tables summarize the quantitative performance data for LC-MS/MS and GC-MS methods for 3-chlorotyrosine quantification in plasma, based on published literature.

Table 1: LC-MS/MS Method Performance

ParameterValueReference(s)
Calibration Range2.0 - 200 ng/mL[9]
2.5 - 1,000 ng/mL[6]
Limit of Detection (LOD)0.443 ng/mL[6]
Lowest Reportable Limit (LRL)2.50 ng/mL[6]
Accuracy≥93%[6]
Intra-day Precision (%CV)≤7.73%[9]
≤7.0%[6]
Inter-day Precision (%CV)≤6.94%[9]
≤10%[6]

Table 2: GC-MS Method Performance

ParameterValueReference(s)
Quantification Range10 - 200 ng/mL[10]
ReproducibilityGood[10]

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of 3-Chlorotyrosine in Plasma

This protocol is a generalized procedure based on common methodologies.[6][9]

  • Sample Preparation:

    • To 50 µL of plasma, add an appropriate internal standard (e.g., ¹³C-labeled 3-Cl-Tyr).

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

  • Optional Derivatization (for enhanced sensitivity):

    • The supernatant can be derivatized with dansyl chloride to improve chromatographic properties and ionization efficiency.[9]

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC system equipped with a C18 reversed-phase column.

    • Use a gradient elution with mobile phases typically consisting of water and acetonitrile (B52724) with a small amount of formic acid.

    • Couple the LC system to a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for 3-Cl-Tyr and the internal standard.

Protocol 2: GC-MS Quantification of 3-Chlorotyrosine in Plasma

This protocol requires a derivatization step to increase the volatility of 3-Cl-Tyr.[10][11]

  • Sample Preparation:

    • Perform protein precipitation on the plasma sample as described in the LC-MS/MS protocol.

    • Purify the sample using a cation-exchange solid-phase extraction (SPE) cartridge.[10]

  • Derivatization:

    • Evaporate the purified sample to dryness under a stream of nitrogen.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane or MTBSTFA) and heat to ensure complete derivatization.[5][11]

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC system equipped with a suitable capillary column (e.g., HP-5MS).

    • Use an appropriate temperature program to separate the derivatized analyte.

    • Detect and quantify using a mass selective detector, monitoring for characteristic ions of the derivatized 3-Cl-Tyr.

Visualizations

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation Direct Injection spe Solid-Phase Extraction supernatant->spe Further Purification ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis derivatization Derivatization spe->derivatization gc_separation GC Separation derivatization->gc_separation ms_detection_gc MS Detection gc_separation->ms_detection_gc ms_detection_gc->data_analysis

Caption: General experimental workflow for 3-Chlorotyrosine analysis.

G cluster_inflammation Inflammatory Response neutrophil Activated Neutrophil mpo Myeloperoxidase (MPO) neutrophil->mpo releases hocl Hypochlorous Acid (HOCl) mpo->hocl catalyzes reaction of h2o2 Hydrogen Peroxide (H₂O₂) h2o2->mpo cl_ion Chloride Ion (Cl⁻) cl_ion->mpo cl_tyr 3-Chlorotyrosine hocl->cl_tyr reacts with tyrosine Tyrosine Residue (in Proteins) tyrosine->cl_tyr

Caption: Myeloperoxidase-mediated formation of 3-Chlorotyrosine.

G cluster_issues Problem Identification cluster_solutions1 Solutions for Poor Sensitivity cluster_solutions2 Solutions for High Variability cluster_solutions3 Solutions for Artifacts start Analytical Issue Encountered issue1 Poor Sensitivity / No Signal start->issue1 issue2 High Variability start->issue2 issue3 Artifacts / Interferences start->issue3 sol1a Optimize Sample Prep (SPE) issue1->sol1a sol1b Check Derivatization (GC-MS) issue1->sol1b sol1c Tune MS Parameters issue1->sol1c sol2a Standardize Workflow issue2->sol2a sol2b Use Internal Standard issue2->sol2b sol2c Check Instrument Stability issue2->sol2c sol3a Use High-Purity Reagents issue3->sol3a sol3b Keep Samples Cold issue3->sol3b sol3c Optimize Chromatography issue3->sol3c end Problem Resolved sol1a->end sol1b->end sol1c->end sol2a->end sol2b->end sol2c->end sol3a->end sol3b->end sol3c->end

References

Technical Support Center: Solid-Phase Extraction of 3-Chloro-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of 3-Chloro-L-tyrosine during solid-phase extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What are the key properties of 3-Chloro-L-tyrosine to consider for SPE?

A1: 3-Chloro-L-tyrosine is a halogenated amino acid. Its key functional groups for SPE are the primary amine and the carboxylic acid, which give the molecule zwitterionic properties and a pH-dependent charge.[1] The phenolic hydroxyl group also influences its polarity. Understanding these properties is crucial for selecting the appropriate SPE sorbent and optimizing pH conditions for retention and elution.

Q2: What is the most suitable type of SPE sorbent for 3-Chloro-L-tyrosine?

A2: A mixed-mode or cation-exchange sorbent is highly recommended for the effective retention of 3-Chloro-L-tyrosine.[1] This is because at a low pH, the primary amine group is protonated (positively charged), allowing for strong electrostatic interactions with a cation-exchange sorbent.

Q3: Can 3-Chloro-L-tyrosine degrade during the SPE process?

A3: 3-Chloro-L-tyrosine is a relatively stable molecule. However, it can be susceptible to degradation under strong oxidizing conditions.[1] For instance, exposure to hypochlorous acid can lead to further chlorination, forming 3,5-dichlorotyrosine, which would result in an apparent low recovery of the target analyte.[1]

Q4: How critical is the flow rate during SPE of 3-Chloro-L-tyrosine?

A4: The flow rate is an important parameter. A slow and steady flow rate (e.g., 1-2 mL/min) during sample loading is recommended to ensure sufficient interaction time between the analyte and the sorbent for effective retention.[1]

Troubleshooting Guide

Q5: I am experiencing low recovery of 3-Chloro-L-tyrosine. What are the potential causes and how can I troubleshoot this issue?

A5: Low recovery of 3-Chloro-L-tyrosine during solid-phase extraction can be attributed to several factors. A systematic approach to troubleshooting is recommended. The following sections detail the most common issues and their solutions.

Incorrect Sample pH
  • Problem: The pH of the sample loaded onto the SPE cartridge is critical for retaining 3-Chloro-L-tyrosine on a cation-exchange sorbent. If the pH is too high, the primary amine will not be sufficiently protonated, leading to poor retention and loss of the analyte during the loading and washing steps.

  • Solution: Adjust the pH of your sample to approximately 2-3 with an appropriate acid (e.g., formic acid) before loading it onto the conditioned and equilibrated SPE cartridge.[1] This ensures the primary amine is in its cationic form, promoting strong interaction with the sorbent.

Inappropriate Wash Solvent
  • Problem: The wash solvent may be too strong, causing the premature elution of 3-Chloro-L-tyrosine from the sorbent. Conversely, a wash solvent that is too weak may not effectively remove interferences.

  • Solution: A multi-step wash can be effective. First, wash the cartridge with an acidic buffer similar to the equilibration buffer to remove unretained impurities.[1] Follow this with a wash using a weak organic solvent (e.g., 5% methanol (B129727) in water) to remove weakly bound interferences without eluting the analyte.[1]

Inefficient Elution
  • Problem: The elution solvent may not be strong enough or at the correct pH to disrupt the interaction between 3-Chloro-L-tyrosine and the sorbent, leading to incomplete recovery.

  • Solution: To elute from a cation-exchange sorbent, the positive charge on the 3-Chloro-L-tyrosine must be neutralized. Use a basic elution solvent, such as 5% ammonium (B1175870) hydroxide (B78521) in methanol, to deprotonate the primary amine and release the analyte from the sorbent.[1]

Improper Cartridge Conditioning and Equilibration
  • Problem: Failure to properly condition and equilibrate the SPE cartridge can lead to inconsistent and poor recovery. The sorbent may not be in the correct state to interact with the analyte.

  • Solution: Always condition the cation-exchange cartridge with an organic solvent like methanol, followed by water.[1] Then, equilibrate the cartridge with an acidic buffer (e.g., 0.1 M formic acid, pH ~2-3) before loading the sample.[1] It is crucial not to let the sorbent dry out between these steps.

Data Presentation

Table 1: Sorbent Selection for 3-Chloro-L-tyrosine SPE

Sorbent TypeRetention MechanismSuitability for 3-Chloro-L-tyrosine
Cation-Exchange Electrostatic interaction with the protonated primary amine.Highly Recommended
Mixed-Mode Combination of ion-exchange and reversed-phase interactions.Recommended
Reversed-Phase (C18) Hydrophobic interactions.Less effective due to the polar nature of 3-Chloro-L-tyrosine.

Table 2: pH Optimization for 3-Chloro-L-tyrosine SPE on Cation-Exchange Sorbent

SPE StepRecommended pHRationale
Sample Loading ~ 2-3Ensures protonation of the primary amine for strong retention.[1]
Washing ~ 2-3Maintains the protonated state of the analyte during impurity removal.[1]
Elution > 9 (Basic)Neutralizes the charge on the primary amine to release the analyte from the sorbent.[1]

Table 3: Solvent Selection for 3-Chloro-L-tyrosine SPE on Cation-Exchange Sorbent

SPE StepRecommended SolventPurpose
Conditioning 1. Methanol2. Deionized WaterTo activate the sorbent.
Equilibration Acidic buffer (e.g., 0.1 M formic acid)To prepare the sorbent for sample loading.[1]
Washing 1. Acidic buffer2. 5% Methanol in waterTo remove unretained and weakly bound impurities.[1]
Elution 5% Ammonium hydroxide in methanolTo neutralize and elute the analyte.[1]

Experimental Protocols

Protocol: Solid-Phase Extraction of 3-Chloro-L-tyrosine from a Biological Sample using a Cation-Exchange Cartridge

This protocol provides a general procedure and may require optimization based on the specific sample matrix and analytical requirements.

1. Sample Preparation:

  • If starting with a protein-containing sample (e.g., plasma), perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a solution suitable for SPE loading, such as 0.1% formic acid in water.

  • Adjust the pH of the reconstituted sample to ~2-3 with formic acid.

2. SPE Cartridge Conditioning and Equilibration:

  • Pass 1-2 cartridge volumes of methanol through the cation-exchange SPE cartridge.

  • Pass 1-2 cartridge volumes of deionized water through the cartridge.

  • Equilibrate the cartridge by passing 1-2 cartridge volumes of an acidic buffer (e.g., 0.1 M formic acid, pH ~2-3). Do not allow the sorbent to go dry.[1]

3. Sample Loading:

  • Load the prepared and pH-adjusted sample onto the conditioned and equilibrated SPE cartridge at a slow, steady flow rate of approximately 1-2 mL/min.[1]

4. Washing:

  • Wash the cartridge with 1-2 cartridge volumes of the acidic equilibration buffer to remove unretained polar impurities.

  • Wash the cartridge with 1-2 cartridge volumes of a weak organic solvent, such as 5% methanol in water, to remove weakly bound interferences.[1]

5. Elution:

  • Elute the bound 3-Chloro-L-tyrosine from the cartridge with 1-2 mL of a basic elution solvent, such as 5% ammonium hydroxide in methanol.[1]

6. Post-Elution Processing:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a solvent compatible with your downstream analytical method (e.g., mobile phase for LC-MS).

Mandatory Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample Protein_Precipitation Protein Precipitation (if applicable) Sample->Protein_Precipitation Evaporation Solvent Evaporation Protein_Precipitation->Evaporation Reconstitution Reconstitution & pH Adjustment (pH ~2-3) Evaporation->Reconstitution Loading Sample Loading (Slow flow rate) Reconstitution->Loading Conditioning Cartridge Conditioning (Methanol, Water) Equilibration Equilibration (Acidic Buffer, pH ~2-3) Conditioning->Equilibration Equilibration->Loading Washing Washing (Acidic Buffer, Weak Organic) Loading->Washing Elution Elution (Basic Solvent) Washing->Elution Post_Elution Post-Elution Evaporation & Reconstitution Elution->Post_Elution Analysis Downstream Analysis (e.g., LC-MS) Post_Elution->Analysis

Caption: Experimental workflow for the solid-phase extraction of 3-Chloro-L-tyrosine.

Troubleshooting_Low_Recovery cluster_troubleshooting Troubleshooting Steps Start Low Recovery of 3-Chloro-L-tyrosine Check_pH Is the sample loading pH ~2-3? Start->Check_pH Adjust_pH Adjust sample pH to ~2-3 with a suitable acid. Check_pH->Adjust_pH No Check_Wash Is the wash solvent too strong? Check_pH->Check_Wash Yes Adjust_pH->Start Re-run Optimize_Wash Use a two-step wash: 1. Acidic buffer 2. Weak organic solvent (e.g., 5% MeOH) Check_Wash->Optimize_Wash Yes Check_Elution Is the elution solvent effective? Check_Wash->Check_Elution No Optimize_Wash->Start Re-run Optimize_Elution Use a basic elution solvent (e.g., 5% NH4OH in MeOH) to neutralize the analyte. Check_Elution->Optimize_Elution No Check_Conditioning Was the cartridge properly conditioned and equilibrated? Check_Elution->Check_Conditioning Yes Optimize_Elution->Start Re-run Recondition Ensure proper conditioning (MeOH, Water) and equilibration (Acidic Buffer) without letting the sorbent dry. Check_Conditioning->Recondition No End If issues persist, consider analyte degradation or matrix effects. Check_Conditioning->End Yes Recondition->Start Re-run

Caption: Decision tree for troubleshooting low recovery of 3-Chloro-L-tyrosine.

References

Minimizing freeze-thaw degradation of 3-Chloro-L-tyrosine samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing freeze-thaw degradation of 3-Chloro-L-tyrosine samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 3-Chloro-L-tyrosine degradation during storage and handling?

A1: The main degradation pathway for 3-Chloro-L-tyrosine is oxidation.[1] It is particularly susceptible to further oxidation by strong oxidizing agents like hypochlorous acid (HOCl), which can be generated by myeloperoxidase (MPO) in biological samples.[1][2] This process can convert 3-Chloro-L-tyrosine into 3,5-dichloro-L-tyrosine.[1][2] Other oxidants such as peroxynitrite and acidified nitrite (B80452) can also lead to its degradation.[1]

Q2: What are the optimal storage conditions for 3-Chloro-L-tyrosine to ensure its stability?

A2: For long-term stability, both solid (powdered) 3-Chloro-L-tyrosine and its stock solutions should be stored at -70°C or -80°C.[1][2] For shorter durations, storage at -20°C is also acceptable.[1][3] Stock solutions stored at -20°C are typically stable for up to one month, while storage at -80°C can extend stability for up to a year.[3]

Q3: How many freeze-thaw cycles can 3-Chloro-L-tyrosine samples withstand without significant degradation?

A3: 3-Chloro-L-tyrosine has been shown to be stable for at least three freeze-thaw cycles without a significant change in concentration.[2] However, it is a universal best practice in sample management to minimize the number of freeze-thaw cycles for all analytes to prevent any potential degradation.[1][2]

Q4: Can pH and light exposure affect the stability of 3-Chloro-L-tyrosine?

A4: Yes, both can influence its stability. While specific optimal pH ranges for 3-Chloro-L-tyrosine are not extensively documented, extreme pH values should be avoided as they can promote hydrolysis and potentially release substances that could degrade the compound.[1] Although not extensively studied for this specific compound, many amino acid derivatives are sensitive to light, so it is recommended to protect samples from light to prevent potential photodegradation.[1]

Q5: Are there any specific handling precautions I should take when working with 3-Chloro-L-tyrosine?

A5: Standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, eye shields, and a lab coat.[4] When weighing the solid compound, it is important to avoid creating dust.[4] For preparing solutions, especially if heating is required to aid dissolution, use a controlled method like a water bath.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detection of 3-Chloro-L-tyrosine in expected samples. Degradation during sample preparation.Keep samples on ice during processing to minimize temperature-induced degradation.[1] Minimize exposure to light and strong acids or bases.[1] Consider adding an antioxidant to your sample preparation workflow.[1]
Inefficient extraction from the sample matrix.Optimize your protein precipitation and solid-phase extraction (SPE) steps to ensure efficient recovery of 3-Chloro-L-tyrosine.[1]
High variability in 3-Chloro-L-tyrosine levels between replicate samples. Inconsistent sample handling.Standardize your sample preparation workflow, ensuring consistent timing for all steps, especially incubation and centrifugation.[1]
Repeated freeze-thaw cycles.Prepare single-use aliquots of your samples before freezing to avoid the need for repeated thawing and freezing of the entire sample.[1][2][3]
Presence of 3,5-dichloro-L-tyrosine detected in the sample. Oxidation of 3-Chloro-L-tyrosine.This indicates the presence of strong oxidizing agents in your sample.[1][2] Work quickly at low temperatures and consider the addition of an antioxidant to mitigate further oxidation.[1]

Quantitative Data Summary

The following table summarizes the stability of 3-Chloro-L-tyrosine under different storage conditions based on an accelerated stability study.

Storage TemperatureDurationStability Outcome
37°C2 weeks~25% decrease in concentration observed.[2]
23°C2 weeksConcentration remained within characterized limits.[2]
4°C2 weeksConcentration remained within characterized limits.[2]
-20°C2 weeksConcentration remained within characterized limits.[2]
-70°CAt least 5 monthsStable for at least this duration.[2]

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment of 3-Chloro-L-tyrosine

This protocol outlines a method to evaluate the stability of 3-Chloro-L-tyrosine in a prepared solution over several freeze-thaw cycles.

Materials:

  • 3-Chloro-L-tyrosine

  • Appropriate solvent (e.g., phosphate-buffered saline, pH 7.4)

  • Microcentrifuge tubes

  • -80°C freezer

  • Analytical instrument for quantification (e.g., LC-MS/MS)

Methodology:

  • Prepare a Stock Solution: Prepare a stock solution of 3-Chloro-L-tyrosine of a known concentration in the desired solvent.

  • Aliquot Samples: Dispense the stock solution into multiple single-use microcentrifuge tubes.

  • Baseline Measurement (Cycle 0): Immediately analyze a set of aliquots to establish the initial concentration of 3-Chloro-L-tyrosine.

  • Freeze-Thaw Cycles:

    • Freezing: Place the remaining aliquots in a -80°C freezer for at least 24 hours.

    • Thawing: Remove the aliquots from the freezer and allow them to thaw completely at room temperature.

  • Post-Cycle Analysis: After each freeze-thaw cycle, take a set of aliquots and analyze them for the concentration of 3-Chloro-L-tyrosine.

  • Repeat Cycles: Repeat the freeze-thaw process for a predetermined number of cycles (e.g., 3-5 cycles).

  • Data Analysis: Compare the concentration of 3-Chloro-L-tyrosine at each freeze-thaw cycle to the baseline measurement to determine the extent of degradation.

Protocol 2: Quantification of 3-Chloro-L-tyrosine by LC-MS/MS

This protocol provides a general method for the quantification of 3-Chloro-L-tyrosine in biological samples.

Materials:

  • Plasma or serum sample

  • Internal standard (e.g., ¹³C₆-labeled 3-Chloro-L-tyrosine)

  • Protein precipitation agent (e.g., acetone)

  • LC-MS/MS system

Methodology:

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of the internal standard solution.

    • Add 10 µL of 0.2% trifluoroacetic acid (TFA) and vortex.

    • Precipitate proteins by adding 200 µL of acetone, incubate, and then centrifuge.[5]

  • LC Separation:

    • Inject the supernatant onto a suitable liquid chromatography column.

    • Use a gradient elution with appropriate mobile phases (e.g., 0.1% formic acid in water and 0.1% formic acid in methanol) to separate the analyte.[6]

  • MS/MS Detection:

    • Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ionization mode for detection.[6]

    • Monitor for the specific precursor and product ion transitions for both 3-Chloro-L-tyrosine and the internal standard.

  • Quantification:

    • Construct a calibration curve using known concentrations of 3-Chloro-L-tyrosine.

    • Determine the concentration of 3-Chloro-L-tyrosine in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Visualizations

cluster_workflow Freeze-Thaw Stability Workflow prep Prepare & Aliquot 3-Cl-Tyr Samples baseline Analyze Baseline (Cycle 0) prep->baseline freeze Freeze at -80°C prep->freeze thaw Thaw at Room Temp freeze->thaw Cycle 1 thaw->freeze Repeat for Cycles 2-n analyze Analyze Sample thaw->analyze compare Compare to Baseline analyze->compare

Caption: Experimental workflow for assessing the freeze-thaw stability of 3-Chloro-L-tyrosine.

cluster_pathway Degradation Pathway of 3-Chloro-L-tyrosine tyr L-Tyrosine cl_tyr 3-Chloro-L-tyrosine tyr->cl_tyr MPO, HOCl dcl_tyr 3,5-dichloro-L-tyrosine cl_tyr->dcl_tyr Further Oxidation (e.g., by HOCl) mpo Myeloperoxidase (MPO) hocl Hypochlorous Acid (HOCl)

Caption: Primary oxidative degradation pathway of 3-Chloro-L-tyrosine.

References

Minimizing matrix effects in 3-Chloro-L-tyrosine mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-Chloro-L-tyrosine (B556623) (3-Cl-Tyr). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to minimizing matrix effects during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of 3-Chloro-L-tyrosine mass spectrometry?

A1: Matrix effects are the alteration of ionization efficiency for 3-Chloro-L-tyrosine by co-eluting compounds from the sample matrix (e.g., plasma, serum, tissue homogenates).[1] These effects can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[1][2] Components commonly causing matrix effects in biological samples include salts, phospholipids (B1166683), and other endogenous metabolites.[1]

Q2: Why is minimizing matrix effects crucial for accurate 3-Cl-Tyr analysis?

A2: 3-Chloro-L-tyrosine is a biomarker for myeloperoxidase-catalyzed oxidation and is often present at low concentrations in biological samples.[1] Minimizing matrix effects is essential to ensure the accuracy, reproducibility, and sensitivity of quantitative methods, which is critical for reliable biomarker validation and use in clinical or research settings.[1]

Q3: What is the most effective method to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) in an isotope dilution mass spectrometry (IDMS) method is widely regarded as the gold standard for correcting matrix effects.[1] A SIL-IS, such as ¹³C₆-3-chloro-L-tyrosine, co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate ratiometric quantification.[1][3][4]

Q4: Can derivatization help in minimizing matrix effects?

A4: Yes, derivatization can be a powerful strategy. By chemically modifying 3-Cl-Tyr, you can alter its chromatographic properties, potentially shifting its elution time to a region of the chromatogram with fewer interfering matrix components.[1] Derivatization can also improve the ionization efficiency and sensitivity of the analyte.[1][2] Common derivatizing agents for amino acids include dansyl chloride and silylating agents.[2][5][6][7]

Q5: What are the primary challenges in quantifying 3-Cl-Tyr?

A5: The primary challenges include its low physiological concentrations requiring sensitive analytical methods, and significant matrix effects from complex biological samples that can lead to ion suppression or enhancement.[2] For gas chromatography-mass spectrometry (GC-MS), derivatization is necessary to improve volatility and thermal stability.[2] Additionally, the potential for artifactual formation of 3-Cl-Tyr during sample preparation under oxidative conditions must be carefully controlled.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Signal Intensity / Poor Sensitivity Ion Suppression: Co-eluting matrix components are suppressing the ionization of 3-Cl-Tyr.[2] Inefficient Sample Cleanup: Matrix components are not being adequately removed.[2] Inefficient Derivatization (GC-MS): The derivatization reaction is incomplete.[2]1. Optimize Sample Preparation: Implement or improve solid-phase extraction (SPE) or protein precipitation steps.[4][8] 2. Modify Chromatography: Adjust the LC gradient to better separate 3-Cl-Tyr from the suppression zone.[1][9] 3. Use a Stable Isotope-Labeled Internal Standard: This will compensate for signal variability.[1][4] 4. Optimize Derivatization: Ensure complete dryness of the sample before adding the reagent and optimize reaction time and temperature.[6]
High Variability / Poor Reproducibility Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between samples.[2] Inconsistent Sample Preparation: Variations in extraction efficiency or derivatization yield.[2] Instrument Instability: Fluctuations in the LC or MS system.[2]1. Implement a Stable Isotope-Labeled Internal Standard: Use ¹³C₆-3-chloro-L-tyrosine to compensate for variations in ionization.[1] 2. Standardize Sample Preparation: Ensure consistent timing and technique for all steps.[10] 3. Perform System Suitability Tests: Regularly check the performance of the LC-MS system with standard solutions.
Peak Tailing or Fronting Interaction with Matrix Components: Residual matrix components on the analytical column.[1] Inappropriate Mobile Phase Conditions: pH or solvent composition may not be optimal.[1] Column Contamination: Buildup of non-volatile residues.[6]1. Improve Sample Cleanup: More effective removal of phospholipids and proteins can prevent column contamination.[1] 2. Optimize Mobile Phase: Adjust the pH or organic solvent composition.[1] 3. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.[1] 4. Column Maintenance: Regularly flush the column and consider using a metal-free column for compounds prone to chelation.[6][11]

Quantitative Data Summary

The following table summarizes the performance of various mass spectrometry-based methods for the detection of 3-Cl-Tyr.

Method Matrix Calibration Range Limit of Detection (LOD) Precision (CV%) Reference
LC-MS/MSBlood, Lung Tissue2.0-200 ng/mL (blood), 4.0-400 ng/g (tissue)LLOQ is 2.0 ng/mL and 4.0 ng/gIntra-assay: < 7.73%, Inter-assay: < 6.94%[7][12]
LC-MS/MSSerum, Plasma, Blood, BAL fluid, Hair, Lung Tissue2.50–500.0 ng/mL0.562 ng/mLWithin-batch: < 12.9%, Between-batch: < 7.5%[12]
LC-MS/MSWhole Blood, Serum, Plasma2.50–1000 ng/mL0.443 ng/mLIntra-day: ≤ 7.0%, Inter-day: ≤ 10%[12][13][14]
GC-MSRespiratory Tissue50-500 pg/µL500 fg/µLNot explicitly stated[12]
DART-MS/MSHuman Plasma0.5–100 µg/mL0.2 µg/mLIntra- and inter-day: <15%[12][15]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of 3-Cl-Tyr in Plasma (without derivatization)

This protocol is a direct analysis method that does not require a derivatization step.

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C₆-labeled 3-Cl-Tyr).[16][17]

    • Add 10 µL of 0.2% trifluoroacetic acid and vortex for 1 minute.[16][17]

    • Perform protein precipitation by adding 200 µL of acetone, incubating for 10 minutes at 25°C, and then centrifuging.[16][17]

    • Transfer the supernatant and evaporate to dryness under a stream of nitrogen.[16]

    • Reconstitute the residue in 30 µL of 0.1% formic acid in water.[16][17]

  • LC-MS/MS Analysis:

    • LC System: HPLC system with a C18 reversed-phase column.[12][16]

    • Mobile Phase A: 0.1% formic acid in water.[12][16]

    • Mobile Phase B: 0.1% formic acid in methanol (B129727) or acetonitrile.[12][16]

    • Gradient: A suitable gradient to separate the analyte from matrix interferences.[12][16]

    • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[16][17]

    • Ionization Mode: Positive.[16]

    • MRM Transitions: Monitor the transition of m/z 216.0 → 135.1 for 3-Chloro-L-Tyrosine and the corresponding transition for the internal standard.[14][16]

Protocol 2: GC-MS Analysis of 3-Cl-Tyr in Blood (with silylation)

This protocol involves a derivatization step to increase the volatility of 3-Cl-Tyr for GC-MS analysis.

  • Sample Preparation:

    • Perform protein precipitation on the blood sample.[17][18]

    • Purify the sample using a cation-exchange solid-phase extraction (SPE) cartridge.[17][18]

    • Evaporate the purified sample to dryness.[17]

  • Derivatization (Silylation):

    • Add a silylating agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA) to the dried sample.[5]

    • For example, add 200 µL of pyridine (B92270) and 200 µL of MTBSTFA.[5]

    • Cap the vial tightly and heat the reaction mixture at 100°C for 4 hours to ensure complete derivatization.[5]

  • GC-MS Analysis:

    • GC System: Gas chromatograph with a capillary column suitable for amino acid analysis.[17]

    • Injection: Inject 1-2 µL of the derivatized sample.[5]

    • MS System: Mass spectrometer operating in electron ionization (EI) mode.[17]

    • Monitoring: Monitor for the characteristic ions of the derivatized 3-Cl-Tyr.[17]

Visualizations

Workflow_Matrix_Effects General Workflow for Minimizing Matrix Effects cluster_prep Sample Preparation cluster_analysis Analysis Start Biological Sample (Plasma, Tissue) Add_IS Add Stable Isotope-Labeled Internal Standard (¹³C₆-3-Cl-Tyr) Start->Add_IS Cleanup Sample Cleanup (Protein Precipitation / SPE) Add_IS->Cleanup Derivatization Derivatization (Optional, e.g., Silylation for GC-MS) Cleanup->Derivatization If GC-MS LC_MS LC-MS/MS Analysis Cleanup->LC_MS If LC-MS/MS Data_Processing Data Processing (Ratio of Analyte to IS) Derivatization->Data_Processing GC-MS Analysis LC_MS->Data_Processing Result Accurate Quantification Data_Processing->Result

Caption: Workflow for minimizing matrix effects in 3-Cl-Tyr analysis.

Troubleshooting_Tree Troubleshooting Decision Tree for Poor 3-Cl-Tyr Signal Start Inconsistent or Low 3-Cl-Tyr Signal Check_IS Are you using a stable isotope-labeled internal standard (SIL-IS)? Start->Check_IS Implement_IS Implement SIL-IS (e.g., ¹³C₆-3-Cl-Tyr) Check_IS->Implement_IS No Check_Cleanup Is sample cleanup sufficient? Check_IS->Check_Cleanup Yes Implement_IS->Check_Cleanup Improve_Cleanup Optimize SPE or protein precipitation Check_Cleanup->Improve_Cleanup No Check_Chroma Is the 3-Cl-Tyr peak in an ion suppression zone? Check_Cleanup->Check_Chroma Yes Final_Check Re-evaluate with optimized method Improve_Cleanup->Final_Check Modify_Chroma Adjust LC gradient to shift retention time Check_Chroma->Modify_Chroma Yes Check_Deriv Using GC-MS? Is derivatization complete? Check_Chroma->Check_Deriv No Modify_Chroma->Final_Check Optimize_Deriv Optimize derivatization conditions (temp, time, dryness) Check_Deriv->Optimize_Deriv No Check_Deriv->Final_Check Yes Optimize_Deriv->Final_Check

Caption: Decision tree for troubleshooting poor 3-Cl-Tyr signal.

References

Technical Support Center: Optimizing 3-Chloro-L-Tyrosine Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-chloro-L-tyrosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their liquid chromatography (LC) methods for this critical biomarker of myeloperoxidase-catalyzed oxidative stress.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for an LC gradient for 3-chloro-L-tyrosine analysis?

A typical starting point for reversed-phase HPLC (RP-HPLC) analysis of 3-chloro-L-tyrosine involves a C18 column with a binary mobile phase system.[1] Mobile Phase A is usually an aqueous solution with an acid modifier, such as 0.1% formic acid in water, to ensure good peak shape and ionization for mass spectrometry detection.[2][3] Mobile Phase B is an organic solvent, commonly 0.1% formic acid in methanol (B129727) or acetonitrile.[2][4] A broad scouting gradient, for instance, 5-95% Mobile Phase B over 20 minutes, can be an effective way to initially determine the elution profile of 3-chloro-L-tyrosine and any accompanying analytes or impurities.[4]

Q2: How can I improve the separation of 3-chloro-L-tyrosine from its isomers or other closely eluting compounds?

If you are experiencing co-elution, consider the following strategies:

  • Decrease the Gradient Slope: A shallower gradient provides more time for the analytes to interact with the stationary phase, which can enhance the separation of closely eluting compounds.

  • Introduce an Isocratic Hold: If the critical pair of peaks is eluting, you can introduce an isocratic hold in the gradient at a mobile phase composition just prior to their elution to improve resolution.

  • Adjust Mobile Phase pH: Modifying the pH of the mobile phase can alter the ionization state of 3-chloro-L-tyrosine and interfering compounds, thereby changing their retention times and potentially improving separation.[4]

  • Change the Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent strengths and interactions with the stationary phase.

Q3: What is the benefit of using a stable isotope-labeled internal standard for 3-chloro-L-tyrosine quantification?

The use of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C₆-3-chloro-L-tyrosine, is considered the gold standard for accurate quantification.[5] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement in the mass spectrometer source.[5] This allows for ratiometric quantification, which corrects for variability in sample preparation and matrix effects, leading to higher precision and accuracy.[5]

Q4: When should I consider derivatization for 3-chloro-L-tyrosine analysis?

Derivatization can be a valuable strategy in several scenarios:

  • To Enhance Sensitivity: If you are struggling with low signal intensity, derivatization with an agent like dansyl chloride can introduce a fluorescent or highly ionizable tag, significantly improving detection limits in LC-MS/MS analysis.[2][6]

  • To Improve Chromatographic Properties: Derivatization can alter the retention behavior of 3-chloro-L-tyrosine, potentially moving it away from interfering matrix components.[5]

  • For GC-MS Analysis: 3-chloro-L-tyrosine is not volatile enough for direct GC-MS analysis. Derivatization with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is necessary to increase its volatility.[1]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Recommended Solution
Secondary Interactions with Column Interactions between the analyte and residual silanols on the silica-based column can cause peak tailing. Ensure the mobile phase pH is low enough (e.g., using 0.1% formic acid) to suppress the ionization of silanols. Consider using a column with end-capping or a different stationary phase.
Column Overload Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.
Inappropriate Sample Solvent If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the initial mobile phase.[7]
Column Contamination Strongly retained matrix components can accumulate on the column, leading to poor peak shape. Use a guard column and appropriate sample cleanup procedures like Solid Phase Extraction (SPE).[5]
Issue 2: Inconsistent Retention Times
Potential Cause Recommended Solution
Inadequate Column Equilibration Insufficient equilibration time between injections can lead to shifting retention times, especially in gradient elution. Ensure the column is equilibrated with the initial mobile phase for a sufficient duration (e.g., 5-10 column volumes).[8]
Pump Performance Issues Fluctuations in pump pressure or inaccurate mobile phase mixing can cause retention time variability. Check the pump for leaks, ensure proper solvent degassing, and perform pump maintenance as needed.[8][9]
Changes in Mobile Phase Composition Evaporation of the organic solvent or improper preparation of the mobile phase can alter its composition and affect retention times. Prepare fresh mobile phases daily and keep solvent bottles capped.
Temperature Fluctuations Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.
Issue 3: Low Sensitivity or Poor Signal-to-Noise
Potential Cause Recommended Solution
Matrix Effects (Ion Suppression) Co-eluting matrix components can suppress the ionization of 3-chloro-L-tyrosine in the mass spectrometer. Optimize the LC gradient to separate the analyte from the interfering compounds. Improve sample cleanup using techniques like SPE to remove matrix components.[5] The use of a stable isotope-labeled internal standard is also highly recommended to compensate for these effects.[5]
Suboptimal MS/MS Parameters Ensure that the mass spectrometer parameters, such as collision energy and precursor/product ion selection, are optimized for 3-chloro-L-tyrosine. For instance, the transition of m/z 216.0 → 135.1 is reported to be more specific than m/z 216.0 → 170.0.[3]
Analyte Degradation 3-chloro-L-tyrosine can be degraded by strong oxidizing agents like hypochlorous acid.[3] Handle samples appropriately to minimize degradation.
Derivatization Issues If using derivatization, ensure the reaction has gone to completion. Incomplete derivatization will result in a lower signal for the derivatized product.[10]

Quantitative Data Summary

Parameter LC-MS/MS Method 1 [2]LC-MS/MS Method 2 [2][6]GC-MS Method [2]
Limit of Detection (LOD) 0.030 ng/mLNot Reported5 ng/mL
Limit of Quantification (LOQ) 0.098 ng/mL2.0 ng/mL (blood), 4.0 ng/g (tissue)10 ng/mL
Linearity Range 0.1 - 3.0 ng/mL2.0 - 200 ng/mL (blood), 4.0 - 400 ng/g (tissue)10 - 200 ng/mL
Intra-assay Precision (%CV) <10%<7.73%Not Reported

Experimental Protocols

Protocol 1: Direct LC-MS/MS Analysis of 3-Chloro-L-Tyrosine in Plasma[1]
  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C₆-labeled 3-chloro-L-tyrosine).

    • Add 10 µL of 0.2% trifluoroacetic acid (TFA) and vortex.

    • Precipitate proteins by adding 200 µL of acetone, incubate for 10 minutes, and centrifuge.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute the residue in 30 µL of 0.1% formic acid in water.

  • LC-MS/MS Conditions:

    • Column: Reverse-phase C18 column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A suitable gradient to ensure separation from matrix components.

    • Detection: Tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

Protocol 2: Analysis with Derivatization using Dansyl Chloride[2][6]
  • Sample Preparation:

    • Perform protein precipitation on 50 µL of biological fluid or tissue extract.

    • Transfer the supernatant and derivatize with dansyl chloride.

  • LC-MS/MS Conditions:

    • Chromatography: Use a liquid chromatography system for the separation of the derivatized analyte.

    • Detection: An electrospray ionization-tandem mass spectrometry (ESI-MS/MS) system is used for detection and quantification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (¹³C₆-3-Cl-Tyr) plasma->add_is add_tfa Add 0.2% TFA add_is->add_tfa vortex1 Vortex add_tfa->vortex1 add_acetone Add Acetone (200 µL) (Protein Precipitation) vortex1->add_acetone incubate Incubate (10 min) add_acetone->incubate centrifuge Centrifuge incubate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in 0.1% Formic Acid dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_separation LC Separation (C18 Column, Gradient Elution) inject->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Workflow for LC-MS/MS quantification of 3-chloro-L-tyrosine.

troubleshooting_gradient cluster_gradient Gradient Optimization cluster_mobile_phase Mobile Phase/Column start Poor Separation of 3-chloro-L-tyrosine q1 Are peaks co-eluting? start->q1 a1_yes Decrease Gradient Slope or Introduce Isocratic Hold q1->a1_yes Yes q2 Is peak shape poor? q1->q2 No end Improved Separation a1_yes->end a1_no Is peak shape poor? a2_yes Check Mobile Phase pH or Change Organic Solvent (MeOH vs. ACN) q2->a2_yes Yes a2_no Consider Alternative Column Chemistry q2->a2_no No a2_yes->end a2_no->end

Caption: Decision tree for optimizing LC gradient and mobile phase.

References

Overcoming poor peak shape in 3-Chloro-L-tyrosine chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor peak shape during the chromatographic analysis of 3-Chloro-L-tyrosine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my 3-Chloro-L-tyrosine peak exhibiting significant tailing in reverse-phase HPLC?

Peak tailing for 3-Chloro-L-tyrosine is a common issue, primarily caused by secondary interactions between the analyte and the stationary phase.[1] 3-Chloro-L-tyrosine contains a basic amine group and an acidic phenolic hydroxyl group, making it susceptible to strong interactions with ionized residual silanol (B1196071) groups on the silica-based column packing material.[2] These interactions create multiple retention mechanisms, leading to a distorted, tailing peak shape.[2]

Key Causes & Solutions:

  • Silanol Interactions: Free, ionized silanol groups on the silica (B1680970) surface can interact with the basic amine group of your analyte.

    • Solution: Lower the mobile phase pH to approximately 3.0 or below using an additive like 0.1% formic acid or trifluoroacetic acid (TFA).[1] This protonates the silanol groups, minimizing unwanted ionic interactions.[1] Additionally, using a modern, high-purity, end-capped column can significantly reduce the number of available silanol groups.[2][3]

  • Mobile Phase pH: Operating near the pKa of the analyte can lead to inconsistent ionization and peak distortion.

    • Solution: Adjust and buffer the mobile phase to be at least 2 pH units away from the analyte's pKa values. Increasing the buffer concentration can also help mask residual silanol interactions and improve peak shape.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Try diluting your sample and injecting a smaller volume or mass.[1] If this resolves the tailing, consider using a column with a higher loading capacity (e.g., larger diameter or pore size).[2]

Q2: How can I optimize my mobile phase to improve the peak shape of 3-Chloro-L-tyrosine?

Mobile phase optimization is critical for achieving a symmetrical peak. The key parameters to adjust are pH, buffer concentration, and the use of ion-pairing agents.

  • pH Adjustment: The primary strategy is to control the ionization state of both the 3-Chloro-L-tyrosine molecule and the column's stationary phase. Lowering the pH (e.g., to pH 2.5-3) with formic acid or TFA is highly effective for protonating silanols and ensuring the amine group of the analyte is consistently protonated.[1][4]

  • Buffer Selection: Using a buffer helps maintain a stable pH throughout the analysis, which is crucial for reproducibility.[2] For LC-MS applications, volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are preferred.[1]

  • Ion-Pairing Agents: For particularly challenging separations, an ion-pairing reagent can be added to the mobile phase. These reagents, such as alkyl sulfonates, form a neutral complex with the charged analyte, improving its retention and peak shape on a reverse-phase column.[5][6] However, these are often not compatible with mass spectrometry and can be difficult to remove from the column.

Parameter Recommendation for Poor Peak Shape Considerations
Mobile Phase pH Adjust to pH < 3.0 using 0.1% Formic Acid or 0.1% TFA.Ensures protonation of silanol groups and consistent ionization of the analyte's amine group.[1][4]
Buffer Concentration Increase buffer strength (e.g., 25 mM phosphate (B84403) for UV).Helps maintain stable pH and can mask silanol interactions.[1] Keep concentration <10 mM for MS compatibility.[1]
Organic Modifier Optimize the percentage of acetonitrile (B52724) or methanol.A 10% change in organic modifier can alter retention by a factor of 2-3.[4]
Ion-Pair Reagents Consider adding an alkyl sulfonate (e.g., sodium 1-hexanesulfonate).Can significantly improve peak shape for basic compounds but may require dedicated columns and are often MS-incompatible.[5][7]

Q3: What type of HPLC column is best suited for analyzing 3-Chloro-L-tyrosine?

The choice of column is fundamental to preventing poor peak shape.

  • High-Purity, End-Capped Columns: Modern columns are manufactured with high-purity silica that has fewer metal impurities and are "end-capped" to block most of the residual silanol groups.[3] This is the most effective way to prevent the secondary interactions that cause peak tailing for basic compounds like 3-Chloro-L-tyrosine.[2]

  • Stationary Phase Selection: A standard C18 column is typically a good starting point.[8][9] If tailing persists, consider a column with a different selectivity or one specifically designed for polar or basic compounds.

  • Guard Columns: Always use a guard column, especially when analyzing complex biological samples.[10] A guard column protects the analytical column from strongly retained matrix components and particulates that can cause peak distortion and shorten column lifetime.[10][11] If you observe that peak shapes are deteriorating over a series of injections, replacing the guard column is a good first troubleshooting step.

Column Characteristic Recommendation for 3-Chloro-L-tyrosine Rationale
Stationary Phase C18, Reverse-PhaseGood starting point for retention and separation.[8]
Silica Quality High-purity, fully porous particlesMinimizes metal impurities that can chelate with the analyte.
End-Capping Yes, double end-capping preferredBlocks residual silanol groups, preventing secondary interactions and peak tailing.[3]
Particle Type Superficially porous particles (e.g., Poroshell)Can provide improved efficiency at higher flow rates.[3]
Hardware Use of a guard column is highly recommendedProtects the analytical column from contamination and physical blockage, preserving peak shape.[10]

Q4: My peak shape is poor for all analytes in the chromatogram, not just 3-Chloro-L-tyrosine. What should I investigate?

When all peaks in a chromatogram exhibit tailing or broadening, the issue is likely systemic rather than chemical.

  • Column Void or Contamination: A void at the head of the column or a blocked inlet frit can cause significant peak distortion for all compounds.[2][12] This can result from pressure shocks or the accumulation of particulate matter.[1]

    • Solution: First, try reversing and flushing the column (if the manufacturer allows). If the problem persists, the column likely needs to be replaced. Using inline filters and guard columns can prevent this issue.[2]

  • Extra-Column Volume: Excessive volume between the injector and the detector can lead to band broadening, which is often more pronounced for early-eluting peaks.[10]

    • Solution: Ensure you are using tubing with the smallest appropriate internal diameter and that all fittings are made correctly to minimize dead volume.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[12]

    • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase.

Visual Troubleshooting and Workflows

The following diagrams illustrate logical troubleshooting steps and the underlying chemical reasons for poor peak shape in 3-Chloro-L-tyrosine chromatography.

G Troubleshooting Workflow for Poor Peak Shape start Observe Poor Peak Shape (Tailing/Fronting/Splitting) check_peaks Are all peaks affected? start->check_peaks one_peak No, only 3-Cl-Tyr or specific peaks check_peaks->one_peak No all_peaks Yes, all peaks are affected check_peaks->all_peaks Yes check_mobile_phase Check Mobile Phase: - pH (is it < 3?) - Buffer strength adequate? - Contamination? one_peak->check_mobile_phase check_column_chem Check Column Chemistry: - Is column end-capped? - Age of column? check_mobile_phase->check_column_chem If issue persists solution1 Adjust pH, increase buffer, or prepare fresh mobile phase. check_mobile_phase->solution1 check_sample_prep Check Sample: - Sample overload? - Incompatible solvent? check_column_chem->check_sample_prep If issue persists solution2 Replace with new, end-capped column. check_column_chem->solution2 solution3 Dilute sample or inject in mobile phase. check_sample_prep->solution3 check_column_phys Check Column Physical State: - Void at inlet? - Plugged frit? all_peaks->check_column_phys check_system Check HPLC System: - Leaks? - Extra-column volume? solution5 Check fittings, use smaller ID tubing. check_system->solution5 check_guard Replace Guard Column check_column_phys->check_guard If possible solution4 Replace column. check_column_phys->solution4 check_guard->check_system If issue persists

Caption: A logical decision tree for troubleshooting poor peak shape.

Caption: Interaction of protonated 3-Cl-Tyr with ionized silanols.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Improved Peak Shape

This protocol provides a systematic approach to adjusting mobile phase conditions to mitigate peak tailing for 3-Chloro-L-tyrosine analysis on a C18 column.

  • Baseline Analysis:

    • Prepare a mobile phase of 50:50 Acetonitrile:Water.

    • Dissolve your 3-Chloro-L-tyrosine standard in the mobile phase.

    • Inject and record the chromatogram. Note the peak shape and retention time.

  • Step 1: pH Adjustment (Acidic Conditions):

    • Prepare Mobile Phase A: 0.1% Formic Acid in Water.

    • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Equilibrate the column with a starting condition of 95% A and 5% B.

    • Inject the sample. A typical gradient might be a linear increase from 5% B to 95% B over 10-15 minutes.[8]

    • Evaluation: Compare the peak shape to the baseline. Tailing should be significantly reduced. If tailing persists, proceed to the next step.

  • Step 2: Buffer Strength Modification (for UV detection):

    • This step is primarily for non-MS applications where buffer precipitation is less of a concern.

    • Prepare a 25 mM phosphate buffer at pH 3.0.

    • Prepare Mobile Phase A: 25 mM phosphate buffer, pH 3.0.

    • Prepare Mobile Phase B: Acetonitrile.

    • Repeat the analysis using the same gradient as in Step 1.

    • Evaluation: The increased ionic strength of the buffer can further mask silanol interactions and improve symmetry.[1]

  • Step 3: Ion-Pairing (for highly persistent tailing):

    • Caution: This is an advanced technique. Ion-pairing reagents can permanently modify the column.

    • Prepare Mobile Phase A containing 5 mM sodium 1-hexanesulfonate, adjusted to pH 3.5 with phosphoric acid.[5]

    • Prepare Mobile Phase B: Acetonitrile.

    • Equilibrate the column thoroughly with the ion-pairing mobile phase for at least 30-60 minutes.

    • Inject the sample and run the gradient.

    • Evaluation: This should result in a sharp, symmetrical peak. The column used for this analysis should be dedicated to ion-pairing methods going forward.

Protocol 2: Sample Preparation from Plasma via SPE for LC-MS/MS Analysis

This protocol outlines a robust method for extracting 3-Chloro-L-tyrosine from a plasma matrix, which is crucial for preventing column contamination and ensuring good peak shape.[11][13]

  • Sample Spiking & Protein Precipitation:

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C₆-labeled 3-Chloro-L-tyrosine).[13]

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.[14]

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[8]

  • Solid Phase Extraction (SPE):

    • Transfer the supernatant to a clean tube.

    • Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[8]

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and polar interferences.

    • Elute the 3-Chloro-L-tyrosine and internal standard with 1 mL of methanol.[8]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.[8]

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[8][13]

    • The sample is now ready for injection.

References

Preventing oxidation of 3-Chloro-L-tyrosine during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the oxidation of 3-Chloro-L-tyrosine (3-CT) during sample storage and analysis. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your samples and the accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 3-Chloro-L-tyrosine degradation during storage?

A1: The main degradation pathway for 3-Chloro-L-tyrosine is further oxidation.[1] In the presence of strong oxidizing agents, such as hypochlorous acid (HOCl) which can be generated by the enzyme myeloperoxidase (MPO) in biological samples, 3-CT can be converted to 3,5-dichloro-L-tyrosine (Di-Cl-Tyr).[1] Other inflammatory oxidants like peroxynitrite and acidified nitrite (B80452) can also contribute to the degradation of 3-CT.[1]

Q2: What are the optimal storage conditions for samples containing 3-Chloro-L-tyrosine?

A2: For long-term stability, it is highly recommended to store both biological samples and 3-CT standards at -70°C or -80°C.[1] Studies have shown that 3-CT is stable for at least five months at -70°C.[2] For shorter durations, storage at 4°C and -20°C has also been found to be relatively stable.[1]

Q3: How do freeze-thaw cycles affect the stability of 3-Chloro-L-tyrosine?

A3: 3-Chloro-L-tyrosine has been shown to be stable for at least three freeze-thaw cycles without a significant loss in concentration.[2] However, to minimize any potential degradation, it is best practice to aliquot samples into single-use volumes before freezing.[1]

Q4: Can I add antioxidants to my samples to prevent oxidation?

A4: Yes, the use of general antioxidants is a good preventative measure against the oxidative degradation of 3-CT.[1] Antioxidants function by quenching reactive oxygen species (ROS). When selecting an antioxidant, it is crucial to ensure that it does not interfere with your downstream analytical methods, for example, by causing ion suppression in mass spectrometry.[1] While specific comparative data on the efficacy of different antioxidants for 3-CT preservation is limited, common antioxidants used in biological sample preservation include ascorbic acid, EDTA, and butylated hydroxytoluene (BHT).

Q5: What factors other than temperature can affect 3-CT stability?

A5: Besides temperature, other factors can influence the stability of 3-CT:

  • Presence of Oxidizing Agents: As mentioned, strong oxidants are the primary cause of degradation.[1]

  • pH: Extreme pH values may promote the hydrolysis of other molecules in the sample, which could indirectly lead to the degradation of 3-CT.[1]

  • Light Exposure: Many amino acid derivatives are sensitive to light. To prevent potential photodegradation, it is good practice to protect samples from light.[1]

Troubleshooting Guide

Issue Possible Cause Recommendation
Low or no detection of 3-CT in samples where it is expected. Degradation during sample preparation or storage.- Review sample handling procedures to ensure samples are kept on ice or at 4°C. - Minimize exposure to light. - Consider adding a broad-spectrum antioxidant to your collection tubes. - Ensure storage at -70°C or -80°C for long-term samples.
Inefficient extraction from the sample matrix.- Optimize protein precipitation and solid-phase extraction (SPE) steps. - Verify that the solvents and pH are appropriate for 3-CT extraction.
High variability in 3-CT levels between replicate samples. Inconsistent sample handling.- Standardize your sample preparation workflow with consistent timing for each step.
Repeated freeze-thaw cycles.- Prepare single-use aliquots of your samples to avoid multiple freeze-thaw events.[1]
Presence of 3,5-dichloro-L-tyrosine (Di-Cl-Tyr) in the sample. Oxidation of 3-Chloro-L-Tyrosine.- This indicates the presence of strong oxidizing agents in your sample. - Work quickly at low temperatures during sample processing. - Consider the addition of an antioxidant during sample collection and preparation.[1]

Quantitative Data Presentation

The stability of 3-Chloro-L-tyrosine is critical for accurate quantification. The following table summarizes the stability of 3-CT quality control (QC) materials under various storage conditions.

Table 1: Stability of 3-Chloro-L-tyrosine Quality Control (QC) Materials

Storage Temperature Duration Analyte Stability
37°C 2 weeks A 25% decrease was observed.[2]
23°C (Room Temp) 2 weeks Stable.[2]
4°C 2 weeks Stable.[1]
-20°C 2 weeks Stable.[1]
-70°C 5 months Stable.[1][2]

Data sourced from an accelerated stability study on QC materials.[1][2]

Experimental Protocols

Protocol 1: Sample Handling and Storage Protocol to Minimize Oxidation

This protocol outlines the best practices for collecting and storing biological samples to ensure the stability of 3-Chloro-L-tyrosine.

1. Sample Collection:

  • Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).
  • For tissue samples, flash-freeze them in liquid nitrogen immediately after collection.
  • To minimize ex vivo oxidation, consider adding an antioxidant cocktail to the collection tubes. A common cocktail includes EDTA and butylated hydroxytoluene (BHT).

2. Sample Processing:

  • Perform all processing steps on ice or at 4°C.
  • For blood, centrifuge at 4°C to separate plasma or serum.
  • Minimize exposure of the samples to light by using amber tubes or wrapping tubes in foil.

3. Aliquoting and Storage:

  • Immediately after processing, aliquot samples into single-use cryovials to avoid freeze-thaw cycles.
  • Store the aliquots at -80°C for long-term storage.

Protocol 2: LC-MS/MS Analysis of 3-Chloro-L-tyrosine in Plasma

This protocol provides a detailed method for the quantification of 3-CT in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Materials and Reagents:

  • 3-Chloro-L-tyrosine standard
  • Isotopically labeled internal standard (e.g., ¹³C₆-3-Chloro-L-tyrosine)
  • Acetonitrile (B52724) (ACN), HPLC grade
  • Formic acid, LC-MS grade
  • Water, LC-MS grade
  • Microcentrifuge tubes
  • LC-MS/MS system with a C18 reversed-phase column

2. Sample Preparation:

  • Thaw plasma samples on ice.
  • In a microcentrifuge tube, combine 50 µL of plasma with the internal standard.
  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.
  • Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Gradient: Use a suitable gradient to separate 3-CT from matrix components.
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5 µL
  • Tandem Mass Spectrometry (MS/MS):
  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • Detection: Multiple Reaction Monitoring (MRM)
  • Monitor the specific precursor-to-product ion transitions for 3-CT and its internal standard.

Protocol 3: GC-MS Analysis of 3-Chloro-L-tyrosine in Tissue

This protocol describes the analysis of 3-CT in tissue samples using Gas Chromatography-Mass Spectrometry (GC-MS), which requires a derivatization step.

1. Materials and Reagents:

  • 3-Chloro-L-tyrosine standard
  • Isotopically labeled internal standard (e.g., ¹³C₆-3-Chloro-L-tyrosine)
  • Pronase
  • Ammonium (B1175870) bicarbonate buffer
  • Solid Phase Extraction (SPE) cartridges (cation-exchange)
  • Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)
  • Acetonitrile, anhydrous
  • GC-MS system

2. Sample Preparation:

  • Homogenize the tissue sample in ammonium bicarbonate buffer on ice.
  • Add the internal standard to the homogenate.
  • Add pronase to digest the proteins and incubate at 37°C.
  • Perform protein precipitation with ice-cold acetonitrile and centrifuge.
  • Load the supernatant onto a conditioned cation-exchange SPE cartridge.
  • Wash the cartridge to remove impurities and elute the amino acid fraction.
  • Evaporate the eluate to dryness under nitrogen.

3. Derivatization:

  • To the dried residue, add anhydrous acetonitrile and the derivatization agent (MTBSTFA).
  • Heat the mixture (e.g., at 100°C for 4 hours) to ensure complete derivatization.[3]
  • Cool the sample to room temperature.

4. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS.
  • Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the derivatized 3-CT.
  • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to detect the characteristic ions of derivatized 3-CT and its internal standard.

Visualizations

formation_of_3_chloro_l_tyrosine cluster_neutrophil Activated Neutrophil MPO Myeloperoxidase (MPO) HOCl HOCl (Hypochlorous Acid) MPO->HOCl catalyzes H2O2 H₂O₂ (Hydrogen Peroxide) H2O2->MPO Cl Cl⁻ (Chloride) Cl->MPO ThreeCT 3-Chloro-L-tyrosine HOCl->ThreeCT reacts with Tyrosine L-Tyrosine Residue Tyrosine->ThreeCT

Caption: Myeloperoxidase-mediated formation of 3-Chloro-L-tyrosine.

experimental_workflow start Sample Collection (with antioxidant) process Sample Processing (on ice, protect from light) start->process aliquot Aliquoting (single-use vials) process->aliquot storage Long-term Storage (-80°C) aliquot->storage analysis Sample Analysis (LC-MS/MS or GC-MS) storage->analysis

Caption: Recommended workflow for sample handling and storage.

degradation_factors ThreeCT 3-Chloro-L-tyrosine Stability Oxidation Oxidation Oxidation->ThreeCT decreases Temp High Temperature Temp->ThreeCT decreases Light Light Exposure Light->ThreeCT decreases pH Extreme pH pH->ThreeCT decreases FreezeThaw Freeze-Thaw Cycles FreezeThaw->ThreeCT decreases

Caption: Factors negatively impacting 3-Chloro-L-tyrosine stability.

References

Troubleshooting high background noise in 3-chloro-L-tyrosine LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to high background noise in the LC-MS/MS analysis of 3-chloro-L-tyrosine (B556623).

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of high background noise in my 3-chloro-L-tyrosine LC-MS/MS analysis?

High background noise in LC-MS/MS analysis can originate from various sources, broadly categorized as solvent and mobile phase contamination, sample matrix effects, and instrument contamination.[1][2][3] Using high-purity, LC-MS grade solvents and additives is crucial, as impurities can significantly increase background signal.[1][4] Complex biological samples can introduce matrix components that co-elute with 3-chloro-L-tyrosine, causing ion suppression or enhancement and contributing to noise.[5][6] Finally, contamination can build up within the LC-MS system itself, including the autosampler, tubing, column, and the mass spectrometer's ion source.[1][7]

Q2: I'm observing high background across my entire chromatogram. What should I investigate first?

A consistently high baseline across the entire gradient often points to a systemic issue, most likely related to the mobile phase or system contamination.[3][8] Start by preparing fresh mobile phases using the highest purity solvents and additives available.[4][9] If the problem persists, it is advisable to systematically isolate the source of contamination by running blanks and bypassing different components of the LC system (e.g., the column and autosampler) to see if the background level decreases.[10][11]

Q3: Can my sample preparation method contribute to high background noise?

Yes, inadequate sample preparation is a significant contributor to high background noise.[12][13] For biological samples, insufficient removal of proteins, phospholipids, and salts can lead to a "dirty" sample that contaminates the column and ion source.[14][5] Techniques like protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE) are employed to clean up samples and minimize these matrix effects.[4][14][13] Optimizing your sample cleanup protocol to effectively remove interfering substances is a key step in reducing background noise.[15]

Q4: How can I differentiate between chemical noise and electronic noise?

Chemical noise will typically present as specific peaks or an elevated baseline in your chromatogram, and the mass spectra will show the presence of various ions.[16] Electronic noise, on the other hand, is often random and may not be associated with specific m/z values. If you observe high background even with no flow to the mass spectrometer, it could indicate an issue with the instrument's electronics.[17] However, a high background that is consistent across the chromatogram when running a mobile phase is more indicative of chemical contamination.[8]

Q5: Could the age of my LC column be causing the high background?

Yes, an old or poorly maintained column can contribute to high background noise.[2] Over time, the stationary phase can degrade, leading to "column bleed," where components of the stationary phase elute and are detected by the mass spectrometer.[1] Additionally, irreversible binding of sample matrix components can lead to a continuous release of contaminants in subsequent runs.[18] If you suspect the column is the issue, you can try flushing it with a strong solvent or replacing it with a new one.[18][19]

Troubleshooting Guides

Guide 1: Troubleshooting Mobile Phase and Solvent Contamination

High background noise is frequently traced back to the mobile phase. Follow these steps to identify and resolve contamination from your solvents and additives.

  • Prepare Fresh Mobile Phase: Always use LC-MS grade solvents (water, acetonitrile (B52724), methanol) and high-purity additives (e.g., formic acid, ammonium (B1175870) formate).[1][4] Prepare fresh batches of your mobile phase daily and filter them if necessary.[20]

  • Clean Solvent Bottles: Ensure that the solvent bottles and caps (B75204) are thoroughly cleaned to prevent microbial growth and leaching of contaminants.[9]

  • Systematic Blank Injections:

    • Run a blank injection using your current mobile phase.

    • If the background is high, replace the mobile phase with a freshly prepared batch and run another blank.

    • If the issue persists, try using a different batch of solvents to rule out contamination of the solvent supply.[9]

  • Isolate the Source: Disconnect the column and run the mobile phase directly to the mass spectrometer. If the background noise decreases significantly, the column may be the source of contamination. If the noise remains high, the contamination is likely in the LC system or the mobile phase itself.

Guide 2: Mitigating Sample Matrix Effects

Biological samples are complex and often require extensive cleanup to minimize background noise and ion suppression.[5]

  • Optimize Protein Precipitation: If using protein precipitation, ensure that the ratio of precipitating solvent (e.g., acetonitrile or methanol) to sample is optimal for complete protein removal.[13]

  • Implement Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and removing interfering matrix components.[4][5] A detailed protocol for SPE is provided below.

  • Sample Dilution: In some cases, simply diluting the sample can reduce the concentration of matrix components to a level where they no longer significantly interfere with the analysis.[15]

  • Chromatographic Separation: Adjust your LC gradient to achieve better separation between 3-chloro-L-tyrosine and any co-eluting matrix components.[15]

Guide 3: Instrument and System Contamination

Contaminants can accumulate in various parts of the LC-MS system over time.[1]

  • Clean the Ion Source: The electrospray ionization (ESI) source is prone to contamination from non-volatile components in the sample and mobile phase. Regularly clean the ion source components, such as the spray needle and cone, according to the manufacturer's instructions.[7][21]

  • Flush the LC System: If you suspect contamination in the LC flow path, flush the system with a series of strong solvents. A common flushing sequence is to sequentially run water, methanol (B129727), isopropanol, and then re-equilibrate with your mobile phase.[10]

  • Check for Leaks: Leaks in the system can introduce air and other contaminants. Visually inspect all fittings and connections for any signs of leakage.

  • "Steam Cleaning": For severe contamination, an overnight "steam clean" can be effective. This involves running a high flow of aqueous mobile phase at elevated temperatures to wash out contaminants.[16]

Data Presentation

Table 1: Effect of Mobile Phase Additives on Signal and Noise

Mobile Phase AdditiveAnalyteEffect on SignalEffect on Background NoiseReference(s)
Formic Acid (0.1%)Amino AcidsGenerally improves ionization in positive modeCan reduce noise by ensuring proper pH[22][23]
Ammonium Formate (5-10 mM)Amino AcidsCan enhance signal intensityMay slightly increase background but often improves S/N[16][22]
Ammonium Acetate (10 mM)Lipids / other metabolitesGood for ESI(-) modeCan be a source of contamination if not high purity[7][22]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for 3-chloro-L-tyrosine from Plasma

This protocol is a representative example for the cleanup of plasma samples prior to LC-MS/MS analysis of 3-chloro-L-tyrosine.

Materials:

  • Plasma sample

  • Internal standard (e.g., ¹³C₆-3-chloro-L-tyrosine)

  • Protein precipitation solvent (e.g., acetone (B3395972) or acetonitrile)

  • SPE cartridges (e.g., cation-exchange or Oasis® HLB)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., LC-MS grade water)

  • Wash solvent (e.g., weak organic solvent)

  • Elution solvent (e.g., methanol or other strong organic solvent)

  • Nitrogen evaporator

  • Reconstitution solvent (mobile phase)

Methodology:

  • Internal Standard Spiking: To 50 µL of plasma, add the stable isotope-labeled internal standard.[5]

  • Protein Precipitation: Add 4 volumes of cold acetone to the plasma sample to precipitate proteins.[15][24]

  • Centrifugation: Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it, followed by 1 mL of LC-MS grade water.[5]

  • Sample Loading: Load the supernatant from step 4 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent to remove hydrophilic interferences.

  • Elution: Elute the 3-chloro-L-tyrosine and the internal standard with 1 mL of a stronger organic solvent (e.g., methanol).[5]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

TroubleshootingWorkflow cluster_lc LC System Troubleshooting cluster_sample Sample Preparation Troubleshooting cluster_ms MS Instrument Troubleshooting start High Background Noise in 3-Cl-Tyr Analysis check_blanks Run Blank Injection (Mobile Phase Only) start->check_blanks noise_persists Noise Persists? check_blanks->noise_persists prep_fresh_mp Prepare Fresh Mobile Phase noise_persists->prep_fresh_mp Yes optimize_cleanup Optimize Sample Cleanup (SPE, etc.) noise_persists->optimize_cleanup No (Noise in Sample Only) check_solvents Use New Batch of Solvents prep_fresh_mp->check_solvents flush_system Flush LC System check_solvents->flush_system clean_ion_source Clean Ion Source flush_system->clean_ion_source dilute_sample Dilute Sample optimize_cleanup->dilute_sample end Problem Resolved dilute_sample->end check_gas Check Gas Supply and Purity clean_ion_source->check_gas check_gas->end

Caption: A workflow for troubleshooting high background noise.

NoiseSources cluster_system LC-MS System cluster_consumables Consumables lc LC System (Pumps, Tubing, Autosampler) column LC Column (Bleed, Contamination) lc->column ms Mass Spectrometer (Ion Source Contamination) column->ms background_noise High Background Noise ms->background_noise mobile_phase Mobile Phase (Solvent Impurities, Additives) mobile_phase->lc sample_matrix Sample Matrix (Salts, Phospholipids, Metabolites) sample_matrix->column

Caption: Potential sources of background noise in LC-MS/MS.

References

Troubleshooting low recovery of 3-Chloro-L-tyrosine in LLE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of 3-Chloro-L-tyrosine during liquid-liquid extraction (LLE).

FAQs and Troubleshooting Guide

This section addresses common issues encountered during the LLE of 3-Chloro-L-tyrosine.

Q1: What are the key chemical properties of 3-Chloro-L-tyrosine that influence its extraction?

A1: Understanding the physicochemical properties of 3-Chloro-L-tyrosine is crucial for optimizing its extraction.[1] Key properties are summarized in the table below. The compound's solubility is pH-dependent due to its amino acid structure, which includes an acidic carboxylic acid group and a basic amino group.[1] It is slightly soluble in aqueous acid, chloroform, and methanol.[1]

Q2: I am experiencing low recovery of 3-Chloro-L-tyrosine using LLE. What are the potential causes?

A2: Low recovery in LLE can stem from several factors. A primary issue is often the selection of an inappropriate solvent system or a suboptimal pH for the aqueous phase.[1] Because 3-Chloro-L-tyrosine is an amino acid, its charge state is dependent on the pH.[1] To effectively partition it into an organic solvent, the aqueous phase should be adjusted to a pH that neutralizes the molecule, thereby increasing its hydrophobicity.[1] Another common problem is the formation of emulsions, which can trap the analyte and lead to poor phase separation.[1][2]

Q3: How can I optimize the pH for the LLE of 3-Chloro-L-tyrosine?

A3: To optimize the pH, you should aim to adjust the aqueous sample to the isoelectric point (pI) of 3-Chloro-L-tyrosine, which is approximately 5.5-6.0.[1] At the pI, the net charge of the amino acid is zero, minimizing its polarity and thus its solubility in the aqueous phase, which in turn maximizes its partitioning into the organic solvent.

Q4: What are the best practices to prevent or break up emulsions during LLE?

A4: Emulsion formation is a frequent challenge, especially with complex biological samples.[2] Here are some strategies to manage emulsions:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the separatory funnel to minimize the formation of emulsions.[2]

  • Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, which can help break the emulsion.[2]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[2]

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers.[2]

  • Filtration: Passing the mixture through a glass wool plug or a phase separation filter paper can also be effective.[2]

Q5: Could 3-Chloro-L-tyrosine be degrading during the extraction process?

A5: 3-Chloro-L-tyrosine is a relatively stable molecule; however, it can be susceptible to degradation under certain conditions.[1] Exposure to strong oxidizing agents, such as hypochlorous acid, can lead to further chlorination to form 3,5-dichlorotyrosine, which would result in an apparent low recovery of the target analyte.[1][3] It is also important to consider the stability of the compound at extreme pH values and high temperatures over extended periods.[1] To mitigate degradation, it is advisable to keep samples cold during processing and protect them from light.[4]

Q6: What are the optimal storage conditions for samples containing 3-Chloro-L-tyrosine?

A6: For long-term stability, it is recommended to store both standards and biological samples at -70°C or -80°C.[4] Studies have shown that 3-Chloro-L-tyrosine is also relatively stable for shorter durations at 4°C and -20°C.[4] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot samples into smaller volumes before freezing.[3][4]

Data Presentation

Table 1: Physicochemical Properties of 3-Chloro-L-tyrosine

PropertyValueReference(s)
IUPAC Name(2S)-2-amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid[5][6]
Synonyms3-Chlorotyrosine, 3-CT, Monochlorotyrosine[5][7]
CAS Number7423-93-0[5][7]
Molecular FormulaC₉H₁₀ClNO₃[5][7]
Molecular Weight215.63 g/mol [5]
AppearanceWhite to off-white powder[5]
Melting Point249 °C (decomposes)[5]
Water Solubility1.01 g/L[8]
logP-1.6[8]
pKa (Strongest Acidic)1.56[8]
pKa (Strongest Basic)9.47[8]

Experimental Protocols

Detailed LLE Protocol for 3-Chloro-L-tyrosine from an Aqueous Sample

This protocol is a general guideline. Optimization may be necessary depending on the specific sample matrix.

  • Sample Preparation:

    • Start with a known volume of your aqueous sample containing 3-Chloro-L-tyrosine.

    • Adjust the pH of the sample to the isoelectric point (pI) of 3-Chloro-L-tyrosine, which is approximately 5.5-6.0, to minimize its charge and increase its hydrophobicity.[1]

  • Liquid-Liquid Extraction:

    • Transfer the pH-adjusted sample to a separatory funnel.

    • Add an appropriate volume of a water-immiscible organic solvent (e.g., ethyl acetate). A common starting ratio is 1:1 (aqueous:organic).

    • Gently swirl or rock the separatory funnel for 2-5 minutes to allow for partitioning of the analyte into the organic phase. Avoid vigorous shaking to prevent emulsion formation.[2]

    • Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide (FAQ Q4).

    • Drain the lower (aqueous) layer.

    • Collect the upper (organic) layer containing the extracted 3-Chloro-L-tyrosine.

    • For improved recovery, the aqueous layer can be re-extracted with a fresh portion of the organic solvent. Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extracts over anhydrous sodium sulfate (B86663) to remove any residual water.

    • Filter or decant the dried organic extract.

    • Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent that is compatible with your downstream analytical method (e.g., the mobile phase for LC-MS).

Mandatory Visualization

LLE_Troubleshooting_Workflow Troubleshooting Low Recovery of 3-Chloro-L-tyrosine in LLE start Low Recovery of 3-Chloro-L-tyrosine check_pH Is the pH of the aqueous phase at the pI (5.5-6.0)? start->check_pH adjust_pH Adjust pH to 5.5-6.0 check_pH->adjust_pH No check_emulsion Is an emulsion present? check_pH->check_emulsion Yes adjust_pH->check_pH break_emulsion Break emulsion using: - Gentle mixing - Salting out - Centrifugation - Solvent addition check_emulsion->break_emulsion Yes check_solvent Is the organic solvent appropriate? check_emulsion->check_solvent No break_emulsion->check_emulsion change_solvent Consider a different solvent (e.g., ethyl acetate) check_solvent->change_solvent No check_degradation Could degradation be an issue? check_solvent->check_degradation Yes change_solvent->check_solvent mitigate_degradation Mitigate degradation: - Keep samples cold - Protect from light - Avoid strong oxidants check_degradation->mitigate_degradation Yes successful_extraction Successful Extraction check_degradation->successful_extraction No mitigate_degradation->start

Caption: Troubleshooting workflow for low recovery of 3-Chloro-L-tyrosine in LLE.

LLE_Experimental_Workflow LLE Experimental Workflow for 3-Chloro-L-tyrosine cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_post_extraction Post-Extraction Processing start_sample Aqueous Sample adjust_ph Adjust pH to pI (5.5-6.0) start_sample->adjust_ph add_solvent Add Organic Solvent (e.g., Ethyl Acetate) adjust_ph->add_solvent mix Gentle Mixing add_solvent->mix separate Separate Layers mix->separate collect_organic Collect Organic Layer separate->collect_organic dry Dry with Na₂SO₄ collect_organic->dry evaporate Evaporate Solvent dry->evaporate reconstitute Reconstitute evaporate->reconstitute final_sample Sample for Analysis reconstitute->final_sample

Caption: Experimental workflow for the LLE of 3-Chloro-L-tyrosine.

References

Validation & Comparative

3-Chloro-L-tyrosine: A Specific Biomarker for Neutrophil-Mediated Inflammation Compared to Traditional Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Chloro-L-tyrosine (3-Cl-Tyr) with established biomarkers of neutrophil activation—neutrophil elastase and lactoferrin. Neutrophil-driven inflammation is a critical component of the innate immune response, but its dysregulation contributes to the pathology of numerous acute and chronic diseases. Accurate measurement of neutrophil activity is therefore paramount for diagnostics, prognostics, and the development of targeted therapies. This document offers an objective analysis of these key biomarkers, supported by quantitative data and detailed experimental protocols, to aid researchers in selecting the most appropriate tools for their studies.

Introduction to Neutrophil Activation Biomarkers

Neutrophils are the first line of defense against pathogens and tissue injury. Upon activation, they release a variety of proteins and enzymes stored in their granules and can form neutrophil extracellular traps (NETs).[1] These processes, while essential for host defense, can also cause significant tissue damage if uncontrolled. Monitoring the extent of neutrophil activation is crucial in various inflammatory conditions.

  • 3-Chloro-L-tyrosine (3-Cl-Tyr) is a stable end-product formed from the reaction of hypochlorous acid (HOCl) with tyrosine residues.[2] HOCl is generated by myeloperoxidase (MPO), an enzyme abundant in the azurophilic granules of neutrophils.[3] This makes 3-Cl-Tyr a highly specific marker of MPO activity and, by extension, neutrophil activation.[2]

  • Neutrophil Elastase (NE) is a serine protease stored in azurophilic granules.[4] Its release into the extracellular space is a hallmark of neutrophil degranulation and contributes to the degradation of extracellular matrix proteins.[4]

  • Lactoferrin (Lf) is an iron-binding glycoprotein (B1211001) found in the specific (secondary) granules of neutrophils.[5] Its release is also indicative of neutrophil degranulation and it plays a role in immunomodulation and host defense.[5]

Comparative Performance of Biomarkers

The selection of a biomarker depends on its analytical performance and its correlation with disease activity in specific pathological contexts. While direct head-to-head comparisons across a wide range of diseases are limited, this section summarizes the available quantitative data to facilitate an informed decision.

Quantitative Data Summary

The following tables present reported levels of 3-Cl-Tyr, neutrophil elastase, and lactoferrin in various inflammatory conditions. It is important to note that concentrations can vary significantly based on the sample matrix (e.g., plasma, synovial fluid, feces) and the analytical method used.

Table 1: Biomarker Levels in Sepsis

BiomarkerSample TypePatient LevelsControl LevelsFold Change/DifferenceReference(s)
3-Chloro-L-tyrosinePeritoneal lavage fluid (mouse model)Markedly elevatedNot specifiedSignificant increase[2]
Neutrophil Elastase (as elastase-α1-AT complex)Plasma> 3.33 nmol/L (in 96% of patients)Not specifiedSignificantly higher in non-survivors[6]
LactoferrinPlasma> 5 nmol/L (in 71% of patients)Not specifiedCorrelated with lactate (B86563) levels[6]
LactoferrinSerum (preterm infants)<1.2 μg/mL (in confirmed sepsis)Not specifiedLower in confirmed sepsis[7]

Table 2: Biomarker Levels in Rheumatoid Arthritis (RA)

BiomarkerSample TypePatient Levels (Active RA)Control LevelsFold Change/DifferenceReference(s)
Neutrophil Elastase (as elastase-proteinase inhibitor complex)PlasmaMedian 800 ng/mlMedian 220 ng/ml~3.6-fold higher[8]
LactoferrinPlasmaMedian 800 ng/mlMedian 220 ng/ml~3.6-fold higher[8]
LactoferrinSynovial FluidMean 17.7 ± 19.2 µg/mlNot applicableSignificantly higher than in osteoarthritis[9]
LactoferrinSerum579.6 (312.8–947.5) ng/mL519.0 (262.5–928.0) ng/mLNot significantly different[10]

Table 3: Biomarker Levels in Inflammatory Bowel Disease (IBD)

BiomarkerSample TypePatient LevelsControl LevelsFold Change/DifferenceReference(s)
Neutrophil ElastasePlasma (pediatric UC)ElevatedNot specifiedROC AUC = 0.74[11]
LactoferrinFeces (active IBD)UC: 1125 ± 498 µg/g; CD: 440 ± 128 µg/g1.45 ± 0.4 µg/g>300-fold higher[12]
LactoferrinPlasma (pediatric UC)ElevatedNot specifiedROC AUC = 0.69[11]
Analytical Performance Comparison

The choice of analytical method significantly impacts the reliability and comparability of results. Mass spectrometry-based methods for 3-Cl-Tyr offer high specificity, while immunoassays for elastase and lactoferrin are widely available and offer high throughput.

Table 4: Analytical Performance of Biomarker Assays

BiomarkerAnalytical MethodTypical MatrixSensitivity (LOD/LOQ)SpecificityReference(s)
3-Chloro-L-tyrosineLC-MS/MSPlasma, TissueLOD: ~0.03-0.4 ng/mLHigh
3-Chloro-L-tyrosineGC-MSPlasma, TissueNot specifiedHigh
Neutrophil ElastaseELISA (activity or antigen)Plasma, BALF, FecesLOD: ~0.5 ng/mLHigh (for specific assays)[13]
LactoferrinELISAPlasma, Feces, Synovial FluidVaries by kit (ng/mL range)High[14]

LOD: Limit of Detection; LOQ: Limit of Quantification; LC-MS/MS: Liquid Chromatography-tandem Mass Spectrometry; GC-MS: Gas Chromatography-Mass Spectrometry; ELISA: Enzyme-Linked Immunosorbent Assay; BALF: Bronchoalveolar Lavage Fluid.

Signaling Pathways and Experimental Workflows

Understanding the origin of each biomarker is crucial for interpreting its significance. The following diagrams illustrate the key signaling pathways in neutrophil activation and a general workflow for biomarker analysis.

Neutrophil Activation and Biomarker Release

Inflammatory stimuli, such as pathogens or cytokines, activate a cascade of intracellular signaling events in neutrophils. This leads to the assembly of the NADPH oxidase complex for reactive oxygen species (ROS) production, and the mobilization and fusion of granules with the plasma membrane (degranulation), releasing their contents, including MPO, neutrophil elastase, and lactoferrin. MPO then catalyzes the formation of HOCl, which chlorinates tyrosine to form 3-Cl-Tyr.

Neutrophil_Activation cluster_stimuli Inflammatory Stimuli cluster_neutrophil Neutrophil cluster_granules Granules cluster_outputs Released Biomarkers PAMPs/DAMPs PAMPs/DAMPs Receptors Receptors PAMPs/DAMPs->Receptors Cytokines Cytokines Cytokines->Receptors Immune_Complexes Immune_Complexes Immune_Complexes->Receptors Signaling_Cascade Intracellular Signaling Cascade (PKC, MAPKs, PI3K) Receptors->Signaling_Cascade NADPH_Oxidase NADPH Oxidase Activation Signaling_Cascade->NADPH_Oxidase Degranulation Degranulation Signaling_Cascade->Degranulation Azurophilic_Granules Azurophilic Granules (MPO, Neutrophil Elastase) MPO_Release MPO Azurophilic_Granules->MPO_Release Release NE_Release Neutrophil Elastase Azurophilic_Granules->NE_Release Release Specific_Granules Specific Granules (Lactoferrin) Lf_Release Lactoferrin Specific_Granules->Lf_Release Release ROS_Production ROS (O2-) Production NADPH_Oxidase->ROS_Production H2O2_Formation H2O2 Formation ROS_Production->H2O2_Formation HOCl_Production MPO + H2O2 + Cl- -> HOCl H2O2_Formation->HOCl_Production 3ClTyr_Formation HOCl + Tyrosine -> 3-Cl-Tyr HOCl_Production->3ClTyr_Formation 3ClTyr_Biomarker 3-Chloro-L-tyrosine 3ClTyr_Formation->3ClTyr_Biomarker MPO_Release->HOCl_Production NE_Biomarker Neutrophil Elastase NE_Release->NE_Biomarker Lf_Biomarker Lactoferrin Lf_Release->Lf_Biomarker

Caption: Neutrophil activation pathway leading to biomarker release.

General Experimental Workflow for Biomarker Quantification

The quantification of these biomarkers from biological samples typically involves sample collection, processing to isolate the matrix of interest, and analysis using a specific detection method.

Experimental_Workflow cluster_analysis 3. Biomarker Analysis Sample_Collection 1. Biological Sample Collection (Blood, Tissue, Feces, etc.) Sample_Processing 2. Sample Processing (Centrifugation, Homogenization, Extraction) Sample_Collection->Sample_Processing LCMS LC-MS/MS or GC-MS (for 3-Cl-Tyr) Sample_Processing->LCMS ELISA ELISA (for Neutrophil Elastase, Lactoferrin) Sample_Processing->ELISA Data_Analysis 4. Data Analysis and Quantification LCMS->Data_Analysis ELISA->Data_Analysis

Caption: General workflow for biomarker quantification.

Experimental Protocols

Detailed and validated protocols are essential for obtaining reliable and reproducible results. This section provides an overview of common methodologies for the quantification of each biomarker.

Quantification of 3-Chloro-L-tyrosine by LC-MS/MS

This method offers high sensitivity and specificity for the detection of 3-Cl-Tyr in various biological matrices.

  • Sample Preparation:

    • For plasma or serum, perform protein precipitation using a solvent like acetone (B3395972) or acetonitrile (B52724).

    • For tissue samples, homogenize the tissue in a suitable buffer, followed by protein precipitation.

    • To measure protein-bound 3-Cl-Tyr, acid hydrolysis of the protein pellet is required to release the amino acids.

    • Add an isotopically labeled internal standard (e.g., ¹³C₆-3-Chloro-L-tyrosine) to the sample for accurate quantification.

    • Purify the sample using solid-phase extraction (SPE) to remove interfering substances.

    • Evaporate the purified sample to dryness and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Separate the analyte using a C18 reversed-phase column with a gradient elution, typically using mobile phases of water and acetonitrile with an additive like formic acid.

    • Mass Spectrometry (MS): Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for both 3-Cl-Tyr and its internal standard.

  • Quantification:

    • Generate a calibration curve using known concentrations of 3-Cl-Tyr standards.

    • Calculate the concentration of 3-Cl-Tyr in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Neutrophil Elastase Activity Assay (Fluorometric)

This assay measures the enzymatic activity of neutrophil elastase in biological samples.

  • Sample Preparation:

    • Use plasma, serum, bronchoalveolar lavage fluid, or other biological fluids directly or after appropriate dilution in assay buffer.

    • For studies involving stimulated neutrophils, isolate leukocytes from whole blood before stimulation.

  • Assay Procedure:

    • Prepare a standard curve using purified human neutrophil elastase.

    • Add samples and standards to a 96-well plate.

    • Prepare a reaction mix containing a specific fluorogenic substrate for neutrophil elastase (e.g., MeOSuc-AAPV-AMC).

    • Add the reaction mix to all wells except for the blank.

    • Incubate the plate at 37°C and measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/500 nm).

  • Data Analysis:

    • Calculate the rate of reaction (change in fluorescence over time) for each sample and standard.

    • Determine the concentration of active neutrophil elastase in the samples by comparing their reaction rates to the standard curve.

Lactoferrin Quantification by ELISA

This immunoassay is a common method for measuring the concentration of lactoferrin in various biological fluids.

  • Assay Principle: A sandwich ELISA is typically used. A capture antibody specific for lactoferrin is coated onto the wells of a microplate.

  • Assay Procedure:

    • Prepare a standard curve using recombinant lactoferrin.

    • Add standards and diluted samples to the wells and incubate to allow lactoferrin to bind to the capture antibody.

    • Wash the plate to remove unbound substances.

    • Add a biotinylated detection antibody specific for lactoferrin and incubate.

    • Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP).

    • Wash the plate again and add a substrate solution (e.g., TMB). The enzyme catalyzes a color change.

    • Stop the reaction and measure the absorbance at a specific wavelength.

  • Quantification:

    • Generate a standard curve by plotting the absorbance versus the concentration of the lactoferrin standards.

    • Determine the concentration of lactoferrin in the samples from the standard curve.

Conclusion

3-Chloro-L-tyrosine, neutrophil elastase, and lactoferrin are all valuable biomarkers for assessing neutrophil-mediated inflammation.

  • 3-Chloro-L-tyrosine offers the highest specificity as a direct product of the MPO-HOCl system, making it an excellent choice for studies focused on the oxidative component of neutrophil-driven pathology. Its quantification, however, requires more specialized equipment like a mass spectrometer.

  • Neutrophil elastase and lactoferrin are well-established markers of neutrophil degranulation. Their measurement using widely available ELISA kits makes them suitable for high-throughput screening and clinical studies. However, their levels may not directly reflect the enzymatic and oxidative activity of neutrophils.

The optimal choice of biomarker will depend on the specific research question, the available resources, and the biological context of the study. In many cases, a multi-biomarker approach, combining the specificity of 3-Cl-Tyr with the broader degranulation information from elastase and lactoferrin, may provide the most comprehensive understanding of neutrophil involvement in inflammatory diseases.

References

A Comparative Analysis of 3-Chloro-L-tyrosine and 3-Bromotyrosine as Inflammation Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biomedical research and drug development, the precise evaluation of oxidative stress and inflammation is crucial for understanding disease pathogenesis and developing targeted therapies. Among the array of biomarkers, halogenated tyrosine derivatives have emerged as specific indicators of distinct inflammatory pathways. This guide provides a detailed, objective comparison of two such biomarkers: 3-Chloro-L-tyrosine (3-Cl-Tyr) and 3-bromotyrosine (B1580512) (3-Br-Tyr). Both are products of inflammatory responses, yet their origins and associations with specific diseases differ, offering a nuanced view of underlying pathological processes.[1]

Introduction to Halogenated Tyrosines

3-Chloro-L-tyrosine and 3-bromotyrosine are modified amino acids formed by the halogenation of L-tyrosine residues in proteins.[1] This process is catalyzed by heme-containing peroxidases found in immune cells. The presence and concentration of these halogenated tyrosines in biological fluids and tissues serve as specific "footprints" of the activity of these enzymes, providing insights into the nature and intensity of an inflammatory response.[1]

3-Chloro-L-tyrosine is a specific marker of protein damage by the myeloperoxidase (MPO) system of activated phagocytes.[2][3][4] MPO, an enzyme abundant in neutrophils, generates hypochlorous acid (HOCl), a potent oxidizing agent that reacts with tyrosine residues to form 3-Cl-Tyr.[3][4][5][6] Consequently, elevated levels of 3-Cl-Tyr are indicative of neutrophil-driven inflammation.[5][6]

3-Bromotyrosine , on the other hand, is a major product of protein oxidation by eosinophil peroxidase (EPO).[7][8] EPO, secreted by activated eosinophils, utilizes bromide ions to produce brominating agents that modify tyrosine residues.[7][8] Thus, 3-Br-Tyr serves as a specific marker for eosinophil-dependent tissue injury.[7]

Comparative Performance and Clinical Significance

The choice between measuring 3-Cl-Tyr and 3-Br-Tyr depends on the specific inflammatory pathway being investigated. In neutrophil-dominated inflammatory conditions, 3-Cl-Tyr is the more relevant biomarker, while 3-Br-Tyr is more indicative of eosinophil-mediated pathologies.[1]

For instance, in allergen-induced asthma, a condition characterized by eosinophilic inflammation, levels of 3-bromotyrosine in bronchoalveolar lavage (BAL) fluid increase more significantly than 3-chlorotyrosine levels after allergen challenge.[9][10] Conversely, in diseases with a strong neutrophilic component, such as atherosclerosis and certain respiratory diseases in preterm infants, 3-chlorotyrosine is a more prominent marker.[3][4][11][12]

The following table summarizes reported levels of 3-Chloro-L-tyrosine and 3-Bromotyrosine in various diseases compared to control groups, highlighting their utility as quantitative biomarkers.

BiomarkerDisease/ConditionSample TypePatient LevelsControl LevelsFold Change/DifferenceReference(s)
3-Chloro-L-tyrosine AtherosclerosisLDL from Atherosclerotic IntimaMarkedly ElevatedCirculating LDL30-fold higher[3][4][5]
AtherosclerosisAortic TissueElevatedNormal Aortic Intima6-fold higher[3][4][5]
Chronic Kidney DiseasePlasma Proteins3.5 +/- 0.8 µmol/mol tyrosineUndetectable-[2][5]
Chronic Lung Disease (Preterm Infants)Tracheal Aspirate ProteinsMedian 88 µmol/mol tyrosineMedian 49 µmol/mol tyrosine1.8-fold higher[5]
Coronary Artery DiseaseHDL from Plasma13-fold higher in CAD patientsHealthy Subjects13-fold higher[13]
3-Bromotyrosine Allergic Asthma (post-allergen challenge)Bronchoalveolar Lavage (BAL)>10-fold increaseHealthy Controls>10-fold increase[9][10]
Allergic RhinitisUrineSignificantly higher than controlHealthy Volunteers-[14]
Severe AsthmaUrine (Total Conjugated)Significantly higher than non-severe asthmaNon-severe Asthma Patients-[12][15]

Signaling Pathways of Formation

The formation of 3-Chloro-L-tyrosine and 3-Bromotyrosine are direct consequences of distinct inflammatory cascades.

G Myeloperoxidase-Catalyzed Formation of 3-Chloro-L-Tyrosine cluster_neutrophil Neutrophil Activation cluster_reaction Extracellular Space Inflammatory Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory Stimuli->Neutrophil MPO_Release Myeloperoxidase (MPO) Release Neutrophil->MPO_Release NADPH_Oxidase NADPH Oxidase Activation Neutrophil->NADPH_Oxidase HOCl Hypochlorous Acid (HOCl) MPO_Release->HOCl MPO H2O2 Hydrogen Peroxide (H₂O₂) NADPH_Oxidase->H2O2 H2O2->HOCl Cl_ion Chloride Ion (Cl⁻) Cl_ion->HOCl Tyrosine Tyrosine Residue (in Proteins) 3_Cl_Tyr 3-Chloro-L-tyrosine HOClTyrosine HOClTyrosine HOClTyrosine->3_Cl_Tyr

Myeloperoxidase-catalyzed formation of 3-Chloro-L-Tyrosine.

G Eosinophil Peroxidase-Catalyzed Formation of 3-Bromotyrosine cluster_eosinophil Eosinophil Activation cluster_reaction Extracellular Space Allergen/Stimuli Allergen/Stimuli Eosinophil Eosinophil Allergen/Stimuli->Eosinophil EPO_Release Eosinophil Peroxidase (EPO) Release Eosinophil->EPO_Release Respiratory_Burst Respiratory Burst Eosinophil->Respiratory_Burst HOBr Hypobromous Acid (HOBr) EPO_Release->HOBr EPO H2O2 Hydrogen Peroxide (H₂O₂) Respiratory_Burst->H2O2 H2O2->HOBr Br_ion Bromide Ion (Br⁻) Br_ion->HOBr Tyrosine Tyrosine Residue (in Proteins) 3_Br_Tyr 3-Bromotyrosine HOBrTyrosine HOBrTyrosine HOBrTyrosine->3_Br_Tyr

Eosinophil peroxidase-catalyzed formation of 3-Bromotyrosine.

Experimental Protocols

The gold standard for the quantification of 3-Chloro-L-tyrosine and 3-Bromotyrosine in biological samples is mass spectrometry, specifically Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer high sensitivity and specificity.

General Sample Preparation Workflow

A generalized workflow for preparing biological samples for the analysis of halogenated tyrosines is as follows:

  • Protein Precipitation: Proteins from the biological sample (e.g., plasma, BAL fluid) are precipitated, often using a cold solvent like ethanol (B145695) or acetone.

  • Acid Hydrolysis: The protein pellet is subjected to acid hydrolysis to break it down into its constituent amino acids.

  • Purification/Extraction: The resulting amino acid mixture is then purified, for example, by solid-phase extraction (SPE), to remove interfering substances.

  • Derivatization (for GC-MS): For GC-MS analysis, the amino acids are derivatized to make them volatile.

  • Analysis: The prepared sample is injected into the GC-MS or LC-MS/MS system for separation and quantification.

G General Experimental Workflow for Halotyrosine Analysis cluster_gcms For GC-MS Biological_Sample Biological Sample (e.g., Plasma, Tissue) Protein_Precipitation Protein Precipitation Biological_Sample->Protein_Precipitation Acid_Hydrolysis Acid Hydrolysis Protein_Precipitation->Acid_Hydrolysis Purification Purification (e.g., Solid-Phase Extraction) Acid_Hydrolysis->Purification Analysis LC-MS/MS or GC-MS Analysis Purification->Analysis LC-MS/MS Derivatization Derivatization Purification->Derivatization GC-MS Derivatization->Analysis GC-MS

Experimental workflow for halotyrosine analysis.
LC-MS/MS Method for Simultaneous Quantification

A sensitive and specific LC-MS/MS method for the simultaneous quantification of free 3-Cl-Tyr and 3-Br-Tyr in human plasma has been developed.[16]

  • Sample Preparation: Involves a simple protein precipitation step without the need for solid-phase extraction.

  • Chromatography: A C18 reversed-phase column is used for chromatographic separation with a gradient elution using a mobile phase of water and methanol (B129727) with 0.1% formic acid.[16]

  • Mass Spectrometry: The mass spectrometer is operated in positive ionization mode with an electrospray (ESI) ion source. Multiple reaction monitoring (MRM) is used for high selectivity and sensitivity.[16]

Conclusion

3-Chloro-L-tyrosine and 3-bromotyrosine are valuable biomarkers that offer specific insights into inflammatory pathways mediated by myeloperoxidase and eosinophil peroxidase, respectively.[1] While both are indicators of oxidative stress, their distinct origins allow for a more nuanced understanding of the cellular and enzymatic drivers of disease. The choice of which biomarker to measure will depend on the specific research question and the suspected pathology.[1] For instance, studies focused on neutrophil-driven inflammation in cardiovascular disease would prioritize the measurement of 3-Chloro-L-tyrosine, while research into allergic asthma would focus on 3-Bromotyrosine.[1] The development of sensitive and specific analytical methods, such as LC-MS/MS, enables the simultaneous quantification of both, offering a more comprehensive picture of the inflammatory milieu.[1]

References

A Comparative Guide to 3-Chlorotyrosine Quantification Methods: Accuracy, Precision, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical methods for the quantification of 3-chlorotyrosine (3-Cl-Tyr), a key biomarker for myeloperoxidase-catalyzed oxidative stress and inflammation.[1] The accurate and precise measurement of 3-Cl-Tyr in biological samples is crucial for understanding its role in various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and complications from chlorine gas exposure.[2][3] This document outlines the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA), supported by experimental data to facilitate the selection of the most appropriate technique for specific research needs.

Formation of 3-Chlorotyrosine: A Marker of Inflammation

3-Chlorotyrosine is a stable end-product formed from the reaction of hypochlorous acid (HOCl) with tyrosine residues in proteins.[4] This reaction is primarily catalyzed by myeloperoxidase (MPO), an enzyme released by neutrophils and other phagocytic cells during inflammation.[2][4] The detection of 3-chlorotyrosine serves as a specific indicator of MPO-catalyzed protein oxidation and associated tissue damage.[5][6]

Myeloperoxidase-Catalyzed Formation of 3-Chlorotyrosine Phagocytes Activated Phagocytes (e.g., Neutrophils) MPO Myeloperoxidase (MPO) Release Phagocytes->MPO HOCl Hypochlorous Acid (HOCl) MPO->HOCl Catalyzes H2O2 Hydrogen Peroxide (H₂O₂) H2O2->HOCl Cl Chloride Ions (Cl⁻) Cl->HOCl Chlorotyrosine 3-Chlorotyrosine HOCl->Chlorotyrosine Tyrosine Tyrosine Residues in Proteins Tyrosine->Chlorotyrosine Reacts with

Caption: Myeloperoxidase signaling pathway leading to 3-chlorotyrosine formation.

Comparison of Quantitative Performance

The selection of a quantification method often depends on the required sensitivity, specificity, sample matrix, and throughput. The following table summarizes the key performance metrics for LC-MS/MS, GC-MS, and ELISA.

ParameterLC-MS/MS (Method 1)LC-MS/MS (Method 2)LC-MS/MS (Method 3)GC-MS
Limit of Detection (LOD) 0.030 ng/mLNot Reported0.443 ng/mL[7]5 ng/mL
Limit of Quantification (LOQ) 0.098 ng/mL2.0 ng/mL (blood), 4.0 ng/g (tissue)[8]2.50 ng/mL[7]10 ng/mL[1]
Linearity Range 0.1 - 3.0 ng/mL2.0 - 200 ng/mL (blood), 4.0 - 400 ng/g (tissue)[8]2.50 - 1000 ng/mL[7]10 - 200 ng/mL[3]
Intra-assay Precision (%CV) <10%<7.73%[8]≤7.5%[7]<3%[9]
Inter-assay Precision (%CV) <15%<6.94%[8]<11%[7]<3%[9]
Recovery Not ReportedNot Reported>93%[7]Not Reported
Derivatization Required No (Method 1), Yes (Method 2 & 3)[1]Yes[8]No[7]Yes[3]

Experimental Workflows and Protocols

Detailed methodologies are essential for the successful implementation and comparison of results across different laboratories.[4]

General Experimental Workflow for 3-Chlorotyrosine Quantification Sample Biological Sample (Plasma, Tissue, etc.) Preparation Sample Preparation (Homogenization, Protein Precipitation/Digestion) Sample->Preparation Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Preparation->Extraction Derivatization Derivatization (for GC-MS & some LC-MS/MS) Extraction->Derivatization Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Extraction->Analysis Derivatization->Analysis Data Data Acquisition & Processing (Quantification against standards) Analysis->Data

Caption: A generalized workflow for the quantification of 3-chlorotyrosine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of 3-Cl-Tyr and is often considered the gold standard.[1]

Protocol: Direct Analysis of Human Plasma [1][4]

  • Sample Preparation: To 100 µL of plasma, add 10 µL of an internal standard solution and 10 µL of 0.2% trifluoroacetic acid. Vortex the mixture.

  • Protein Precipitation: Add 200 µL of acetone, incubate, and then centrifuge. The supernatant is collected for analysis.

  • LC Separation: Separation is achieved on a C18 reversed-phase column using a gradient elution with mobile phases of 0.1% formic acid in water and 0.1% formic acid in methanol.[4][10]

  • MS/MS Detection: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ionization mode.[1][4] Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for 3-Cl-Tyr and the internal standard.[10]

Protocol: Analysis with Derivatization [8][11]

  • Sample Preparation: 50 µL of body fluid or tissue extract undergoes protein precipitation.

  • Derivatization: The supernatant is derivatized with dansyl chloride to enhance sensitivity and chromatographic retention.

  • LC-MS/MS Analysis: The derivatized sample is then analyzed by LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and highly reproducible technique for 3-Cl-Tyr analysis, though it necessitates a derivatization step to increase the analyte's volatility.[3][9]

Protocol: GC-MS Quantification in Biological Matrices [3][4]

  • Extraction: 3-Cl-Tyr is extracted from the biological matrix using protein precipitation followed by cation-exchange solid-phase extraction (SPE).

  • Derivatization: The extracted and dried analyte is derivatized using a silylating agent (e.g., MTBSTFA) by heating to convert it into a more volatile and thermally stable compound.[3]

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column for separation.

  • MS Detection: A mass spectrometer is used for detection and quantification, often in the Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[3]

Immunoassay-Based Methods (ELISA & Immunohistochemistry)

Immunoassays offer a high-throughput and often less instrumentally intensive approach for the detection of 3-Cl-Tyr.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA provides a quantitative measurement of 3-Cl-Tyr in biological fluids. However, commercially available ELISAs may lack the sensitivity to detect the low levels of 3-Cl-Tyr present in healthy individuals.[12] The accuracy of ELISA can be lower compared to mass spectrometry-based methods.[13]

  • Immunohistochemistry (IHC): IHC is a qualitative or semi-quantitative technique that allows for the visualization of 3-Cl-Tyr within tissue sections, providing valuable spatial information about protein damage.[10][14] This method utilizes antibodies specific to 3-chlorotyrosine protein adducts.[14]

Generalized Protocol for Immunohistochemistry (IHC) [10]

  • Tissue Preparation: Paraffin-embedded tissue sections are deparaffinized and rehydrated.

  • Antigen Retrieval: This step is performed to unmask the antigenic sites.

  • Blocking: Non-specific binding sites are blocked using a blocking buffer (e.g., containing donkey serum).[15]

  • Primary Antibody Incubation: Sections are incubated with a primary antibody that specifically recognizes 3-chlorotyrosine adducts.

  • Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied.

  • Detection: The signal is developed using a chromogenic substrate (e.g., DAB for HRP-conjugated antibodies) or a fluorescent probe.[16][17]

  • Visualization: The stained tissue is visualized under a microscope.

Concluding Remarks

The choice of method for 3-chlorotyrosine quantification is contingent on the specific research objectives, sample type, and available resources. LC-MS/MS offers the highest sensitivity and specificity, making it ideal for studies requiring precise quantification of low analyte concentrations.[1] GC-MS provides excellent reproducibility and is a well-established technique, though the requirement for derivatization can increase sample preparation time.[4][9] Immunoassays such as ELISA are suitable for high-throughput screening, while IHC is invaluable for localizing 3-Cl-Tyr within the tissue architecture.[10] For robust and reliable data, it is imperative to carefully validate the chosen method and consider the potential for artifactual formation of 3-Cl-Tyr during sample handling and analysis.[11]

References

A Head-to-Head Battle: GC-MS vs. LC-MS/MS for the Analysis of 3-Chlorotyrosine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the analytical showdown between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the precise quantification of the critical biomarker, 3-chlorotyrosine.

Introduction: The Significance of 3-Chlorotyrosine

3-Chlorotyrosine (3-Cl-Tyr) is a modified amino acid formed in the body when tyrosine residues in proteins are chlorinated by hypochlorous acid (HOCl).[1][2] This reaction is primarily catalyzed by myeloperoxidase (MPO), an enzyme released by neutrophils during inflammation.[1][2] Consequently, elevated levels of 3-chlorotyrosine serve as a specific biomarker for MPO-catalyzed oxidative damage and are associated with a range of inflammatory diseases, including atherosclerosis, chronic kidney disease, and lung diseases in preterm infants.[1][3] Accurate and sensitive quantification of this biomarker is crucial for understanding disease pathogenesis and for the development of novel diagnostic and therapeutic strategies.[4] This guide provides a detailed comparison of two powerful analytical techniques, GC-MS and LC-MS/MS, for the analysis of 3-chlorotyrosine, supported by experimental data and detailed protocols.

At a Glance: Performance Comparison

The choice between GC-MS and LC-MS/MS for 3-chlorotyrosine analysis depends on several factors, including required sensitivity, sample matrix, and available instrumentation.[5] While both are robust methods, they present distinct advantages and disadvantages.

ParameterGC-MSLC-MS/MS
Derivatization MandatoryGenerally not required
Sensitivity High (attomole levels reported)[6]Very high (sub-ng/mL LOD)[7]
Sample Throughput Lower due to derivatizationPotentially higher
Robustness Well-established and robust[5]High specificity and sensitivity
Matrix Effects Can be an issueCan be mitigated with stable isotope dilution
Typical Run Time LongerShorter (e.g., ~5 minutes)[7]

Quantitative Performance Data

The following table summarizes the quantitative performance data for both GC-MS and LC-MS/MS analysis of 3-chlorotyrosine from various studies.

MethodSample MatrixLinearity RangeLimit of Detection (LOD)Precision (CV%)Reference
GC-MSBlood10-200 ng/mLNot explicitly statedGood reproducibility reported[8]
GC-MSRespiratory Tissue50-500 pg/µL500 fg/µL (2.3 fmol on column)Not explicitly stated[9]
GC-MSHuman Aortic TissueNot explicitly statedAttomole levels< 3% (inter- and intra-sample)[6][9]
LC-MS/MSBlood or Lung2.0-200 ng/mL (blood), 4.0-400 ng/g (tissue)Not explicitly stated< 7.73% (intra-assay), < 6.94% (inter-assay)[10]
LC-MS/MSWhole Blood, Serum, Plasma2.50–1,000 ng/mL0.443 ng/mL≤ 7.0% (intra-day), ≤ 10% (inter-day)[7]
DART-MS/MSHuman Plasma0.5–100 µg/mL0.2 µg/mL< 15% (intra- and inter-day)[9]

The Biological Pathway: Formation of 3-Chlorotyrosine

The formation of 3-chlorotyrosine is a direct consequence of the inflammatory response. The following diagram illustrates this key biological pathway.

Neutrophil Activated Neutrophil MPO Myeloperoxidase (MPO) Neutrophil->MPO releases HOCl Hypochlorous Acid (HOCl) MPO->HOCl catalyzes H2O2 H₂O₂ H2O2->MPO Cl Cl⁻ Cl->MPO Chlorotyrosine 3-Chlorotyrosine HOCl->Chlorotyrosine Tyrosine Tyrosine Residue (in Protein) Tyrosine->Chlorotyrosine reacts with

Myeloperoxidase-catalyzed formation of 3-Chlorotyrosine.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are generalized experimental protocols for both GC-MS and LC-MS/MS analysis of 3-chlorotyrosine.

GC-MS Experimental Workflow

Due to the low volatility of 3-chlorotyrosine, a derivatization step is essential to make it suitable for GC analysis.[4]

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis ProteinPrecipitation Protein Precipitation SPE Solid-Phase Extraction (SPE) ProteinPrecipitation->SPE Silylation Silylation (e.g., with MTBSTFA) SPE->Silylation GCMS GC-MS Analysis Silylation->GCMS

General workflow for GC-MS analysis of 3-Chlorotyrosine.

1. Sample Preparation:

  • Protein Precipitation: For biological samples like plasma, precipitate proteins using a suitable solvent (e.g., acetone).[11]

  • Solid-Phase Extraction (SPE): Purify the sample using a cation-exchange SPE cartridge to isolate the amino acid fraction.[11]

2. Derivatization (Silylation Example):

  • Dry the purified sample under a stream of nitrogen.

  • Add a silylating agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) in a suitable solvent like acetonitrile.[12]

  • Heat the mixture (e.g., at 100°C for 4 hours) to ensure complete derivatization.[12]

3. GC-MS Analysis:

  • Injector: Set to a high temperature (e.g., 250°C) in splitless mode.[4]

  • Column: A capillary column such as an HP-5MS is typically used.[11]

  • Oven Program: A temperature gradient is employed, for instance, starting at 100°C and ramping up to 280°C.[4]

  • Carrier Gas: Helium is commonly used.[4]

  • Mass Spectrometer: Operated in electron ionization (EI) mode, with data acquired in selected ion monitoring (SIM) mode for enhanced sensitivity.[4]

LC-MS/MS Experimental Workflow

LC-MS/MS methods generally offer higher sensitivity and do not require derivatization, potentially leading to higher throughput.[5]

cluster_prep_lc Sample Preparation cluster_analysis_lc Analysis AddIS Add Internal Standard (e.g., ¹³C₆-3-Cl-Tyr) ProteinPrecipitationLC Protein Precipitation AddIS->ProteinPrecipitationLC Drydown Dry Supernatant ProteinPrecipitationLC->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute LCMSMS LC-MS/MS Analysis Reconstitute->LCMSMS

References

3-Chloro-L-Tyrosine: A Correlative Marker of Disease Severity and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the role of 3-Chloro-L-Tyrosine (B556623) as a biomarker for disease severity, supported by experimental data and detailed methodologies.

3-Chloro-L-tyrosine (3-CT), a chlorinated derivative of the amino acid L-tyrosine, has emerged as a highly specific biomarker for inflammation and oxidative stress.[1][2] Its formation is catalyzed by myeloperoxidase (MPO), an enzyme predominantly found in the neutrophils of the immune system.[2][3] During an inflammatory response, activated neutrophils release MPO, which produces hypochlorous acid (HOCl).[2] This potent oxidizing agent then reacts with tyrosine residues in proteins to form the stable marker, 3-CT.[1][2] Consequently, elevated levels of 3-CT in biological samples serve as a direct indicator of MPO-catalyzed oxidative damage and neutrophil-driven inflammation, often correlating with the severity of various pathological conditions.[1][4]

This guide provides a comparative analysis of 3-CT levels across different diseases, details the primary experimental protocols for its quantification, and illustrates the key biological and analytical pathways.

Data Presentation: Quantitative Analysis of 3-Chloro-L-Tyrosine Levels

The concentration of 3-CT in biological fluids and tissues is a key indicator of the extent of MPO-related oxidative stress.[4][5] The following tables summarize quantitative data from various studies, highlighting the correlation between 3-CT levels and disease presence or severity.

Table 1: 3-Chloro-L-Tyrosine Levels in Various Inflammatory Diseases

Disease/ConditionSample TypePatient 3-CT LevelsControl 3-CT LevelsFold Change/DifferenceReference
Atherosclerosis LDL from Atherosclerotic IntimaMarkedly ElevatedCirculating LDL30-fold higher[1][6][7]
Aortic TissueElevatedNormal Aortic Intima6-fold higher[1][6][7]
Chronic Kidney Disease (CKD) Plasma Proteins3.5 +/- 0.8 µmol/mol tyrosineUndetectable-[1][8]
Plasma (Stage 1 CKD)0.81 ± 0.36 mmol/mol-tyrosineN/A-[9][10]
Plasma (Stage 5 CKD)1.42 ± 0.41 mmol/mol-tyrosineN/A1.75-fold higher than Stage 1[9][10]
Chronic Lung Disease (Preterm Infants) Tracheal Aspirate ProteinsMedian 88 µmol/mol tyrosineMedian 49 µmol/mol tyrosine1.8-fold higher[1][11]
Chlorine Poisoning Left Heart Blood (Autopsy)55.2 - 59.7 ng/mLNot Detected-[12][13]
Lung (Autopsy)206.6 ng/gNot Detected-[12]

Table 2: Comparison with Other Neutrophil Activation Biomarkers

While 3-CT is a specific product of the MPO-H₂O₂-Cl⁻ system, other markers are also used to assess neutrophil activation. This table provides a comparison based on their established roles.[2]

BiomarkerSource / MechanismSpecificityNotes
3-Chloro-L-Tyrosine (3-CT) Product of MPO-catalyzed chlorination of tyrosine.High for MPO-H₂O₂-Cl⁻ system.A stable, cumulative marker of MPO-specific oxidative damage.[2]
Myeloperoxidase (MPO) Released from neutrophil granules.High for neutrophil degranulation.Measures the enzyme itself, not its specific downstream oxidative activity.
Neutrophil Elastase Released from neutrophil granules.High for neutrophil degranulation.A marker of general neutrophil activation and proteolytic activity.
Calprotectin Cytosolic protein in neutrophils.High for neutrophil presence/turnover.Often used as a marker for intestinal inflammation.

Signaling Pathway and Experimental Workflows

Understanding the biochemical origin of 3-CT and the methods for its detection is crucial for accurate interpretation of experimental results.

Biological Pathway: Formation of 3-Chloro-L-Tyrosine

The formation of 3-CT is a direct result of the inflammatory cascade involving neutrophil activation.[2][4] Inflammatory stimuli trigger the assembly of the NADPH oxidase enzyme complex in neutrophils, leading to the production of superoxide, which is converted to hydrogen peroxide (H₂O₂).[4] Simultaneously, MPO is released from neutrophil granules.[4] MPO then utilizes H₂O₂ and chloride ions (Cl⁻) to generate hypochlorous acid (HOCl), which chlorinates tyrosine residues on proteins to form 3-CT.[2][3]

G cluster_0 Neutrophil Activation cluster_1 Enzymatic Cascade cluster_2 Biomarker Formation A Inflammatory Stimuli (e.g., Pathogens, Tissue Damage) B Neutrophil Activation A->B C NADPH Oxidase Assembly B->C E MPO Release B->E D H₂O₂ Production C->D F Hypochlorous Acid (HOCl) Formation D->F E->F  + H₂O₂ + Cl⁻ H 3-Chloro-L-Tyrosine (3-CT) Formation F->H G Protein Tyrosine Residues G->H I Biomarker of Disease Severity H->I

Myeloperoxidase pathway leading to 3-Chloro-L-Tyrosine formation.
Analytical Workflow: Quantification of 3-CT

The accurate quantification of 3-CT from complex biological samples requires robust analytical methods, typically involving mass spectrometry for its high sensitivity and specificity.[1][14] The general workflow includes sample preparation, often involving protein hydrolysis to release the amino acid, followed by chromatographic separation and mass spectrometric detection.[1][14]

G A Biological Sample (Plasma, Tissue, etc.) B Protein Precipitation & Hydrolysis A->B C Purification (e.g., Solid-Phase Extraction) B->C D Derivatization (Required for GC-MS) C->D Optional E Chromatographic Separation (LC or GC) C->E D->E F Mass Spectrometry Detection (MS/MS) E->F G Data Analysis & Quantification F->G

General workflow for the quantification of 3-Chloro-L-Tyrosine.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most reliable and commonly used methods for quantifying 3-CT.[15][16]

Protocol 1: Quantification of 3-CT by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for 3-CT analysis but requires a derivatization step to increase the analyte's volatility.[17]

  • Sample Preparation: An internal standard is added to the biological sample (e.g., blood). Proteins are precipitated, and the supernatant is collected.[13]

  • Purification: The supernatant is purified using cation-exchange solid-phase extraction (SPE) to isolate 3-CT.[13][15]

  • Derivatization: The purified extract is dried completely. A silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) is added to the residue to create a volatile derivative suitable for GC analysis.[4][15]

  • GC-MS Analysis: The derivatized sample is injected into the gas chromatograph. The analyte is separated on a capillary column using a specific temperature program.[4] The mass spectrometer is operated in electron ionization (EI) mode, monitoring for characteristic ions of the derivatized 3-CT to quantify its concentration against a calibration curve.[2][4]

Protocol 2: Quantification of 3-CT by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a preferred method due to its high sensitivity and specificity, often requiring less extensive sample preparation.[1]

  • Sample Preparation: For analysis of free 3-CT, proteins are precipitated from the sample (e.g., 50 µL of plasma) using a solvent like acetone.[16] The sample is centrifuged, and the supernatant is collected. For total 3-CT (protein-bound), an acid hydrolysis step is required to break down proteins into their constituent amino acids.[1]

  • Optional Derivatization: To enhance sensitivity and chromatographic retention, the sample can be derivatized with an agent like dansyl chloride.[12][15]

  • LC-MS/MS Analysis: The prepared sample is injected into a liquid chromatograph. 3-CT is separated from other components on a reversed-phase C18 column using a gradient elution (e.g., with mobile phases of 0.1% formic acid in water and 0.1% formic acid in methanol).[4][16] The eluent is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source.[4] Quantification is achieved using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 3-CT and its internal standard.[5][18]

Conclusion

The quantification of 3-Chloro-L-Tyrosine provides a specific and quantitative measure of myeloperoxidase-catalyzed oxidative stress.[1] Its strong correlation with disease severity across a range of inflammatory conditions, including atherosclerosis, chronic kidney disease, and chronic lung disease, underscores its potential as a valuable biomarker in both research and clinical settings.[1][4][9] The use of robust analytical methods like GC-MS and LC-MS/MS is essential for its accurate and reliable measurement.[1] As a specific marker of neutrophil-mediated inflammation, 3-CT is a critical tool for investigating disease pathogenesis and evaluating the efficacy of novel anti-inflammatory therapies.[2][4]

References

3-Chloro-L-Tyrosine: A Comparative Guide for Cardiovascular Disease Biomarker Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-chloro-L-tyrosine (3-Cl-Tyr) as a biomarker for cardiovascular disease (CVD) against other established markers. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid in research and development.

Introduction

3-Chloro-L-tyrosine is a modified amino acid produced by the inflammatory enzyme myeloperoxidase (MPO).[1] MPO is released by neutrophils and other immune cells during an inflammatory response.[2] In the presence of hydrogen peroxide and chloride ions, MPO generates hypochlorous acid (HOCl), a potent oxidizing agent that chlorinates tyrosine residues on proteins to form 3-Cl-Tyr.[1] As a stable and specific product of MPO-catalyzed oxidation, 3-Cl-Tyr serves as a molecular "footprint" of neutrophil activation and MPO activity, which are increasingly implicated in the pathogenesis of cardiovascular diseases such as atherosclerosis.[3][4]

Signaling Pathway: Formation of 3-Chloro-L-Tyrosine

The generation of 3-Cl-Tyr is intricately linked to the inflammatory cascade within the cardiovascular system. The following diagram illustrates the key steps in this pathway.

G cluster_0 Neutrophil Activation cluster_1 MPO Catalytic Cycle Inflammatory Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory Stimuli->Neutrophil activates MPO Release MPO Release Neutrophil->MPO Release degranulation MPO MPO MPO Release->MPO HOCl HOCl MPO->HOCl catalyzes H2O2 H₂O₂ H2O2->MPO Cl Cl⁻ Cl->MPO Tyrosine Residue Tyrosine Residue HOCl->Tyrosine Residue reacts with 3-Cl-Tyr 3-Chloro-L-Tyrosine Tyrosine Residue->3-Cl-Tyr forms

Myeloperoxidase pathway leading to 3-Chloro-L-Tyrosine formation.

Comparative Performance of Cardiovascular Biomarkers

The clinical utility of a biomarker is determined by its ability to accurately identify and stratify patients at risk. While direct comparative studies with receiver operating characteristic (ROC) curve analysis for 3-Cl-Tyr against troponins and hs-CRP for specific cardiovascular events are not yet widely published, the following tables summarize available quantitative data.

Table 1: Performance Characteristics of Selected Cardiovascular Biomarkers

BiomarkerMethodPerformance CharacteristicsKey Findings & Limitations
3-Chloro-L-Tyrosine LC-MS/MS, GC-MSSpecificity: High for MPO-driven inflammation.[3]A direct marker of oxidative stress and neutrophil activation in atherosclerosis.[3] Levels are elevated in patients with coronary artery disease.[5] Data on sensitivity and specificity for predicting acute events is still emerging.
High-Sensitivity C-Reactive Protein (hs-CRP) ImmunoassayRisk Stratification: <1.0 mg/L (low risk), 1.0-3.0 mg/L (average risk), >3.0 mg/L (high risk).[6]A general marker of inflammation, not specific to cardiovascular-related inflammation.[7] Predictive for future cardiovascular events.[6]
High-Sensitivity Troponin T (hs-TnT) ImmunoassayDiagnostic for MI: High sensitivity and specificity for myocardial necrosis.[8]Levels can be elevated in other cardiac conditions and chronic diseases. Prognostic for adverse outcomes in acute coronary syndrome (ACS).[9]

MI: Myocardial Infarction

Table 2: Quantitative Levels of 3-Chloro-L-Tyrosine in Cardiovascular Disease

ConditionSample TypePatient Population3-Cl-Tyr LevelControl/Comparator LevelFold Change/DifferenceReference(s)
Atherosclerosis HDL from Atherosclerotic LesionsPatients with established CVDElevatedPlasma HDLHigher in lesions[10]
Coronary Artery Disease Plasma HDLPatients with CAD13-fold higherHealthy Subjects13x[5]
Chronic Kidney Disease with CAD PlasmaCKD patients with CAD1.25 ± 0.44 mmol/mol tyrosineCKD patients without CAD~1.2x higher[4]
Atherosclerotic Intima Low-Density Lipoprotein (LDL)Patients with atherosclerosisMarkedly ElevatedCirculating LDL from healthy controls30-fold higher[11]

CAD: Coronary Artery Disease; CKD: Chronic Kidney Disease; CVD: Cardiovascular Disease; HDL: High-Density Lipoprotein.

Experimental Protocols and Workflows

Accurate quantification of 3-Cl-Tyr is crucial for its validation as a clinical biomarker. Mass spectrometry-based methods are the gold standard due to their high sensitivity and specificity.

General Experimental Workflow

The following diagram outlines the typical steps involved in the analysis of 3-Cl-Tyr from biological samples.

G cluster_0 Sample Preparation cluster_1 Analytical Method Sample Collection Sample Collection Protein Precipitation Protein Precipitation Sample Collection->Protein Precipitation e.g., Plasma, Serum Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) SPE SPE Protein Precipitation->SPE Purification Derivatization (for GC-MS) Derivatization (for GC-MS) Analysis Analysis Derivatization Derivatization SPE->Derivatization For GC-MS LC-MS/MS LC-MS/MS SPE->LC-MS/MS GC-MS GC-MS Derivatization->GC-MS GC-MS->Analysis LC-MS/MS->Analysis

General workflow for 3-Chloro-L-Tyrosine biomarker validation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and specific method for quantifying 3-Cl-Tyr.

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C₆-labeled 3-Cl-Tyr).[5]

    • Add 10 µL of 0.2% trifluoroacetic acid and vortex.[5]

    • Precipitate proteins by adding 200 µL of acetone, incubate, and then centrifuge.[5]

    • Transfer the supernatant and evaporate to dryness.[5]

    • Reconstitute the residue in 30 µL of 0.1% formic acid in water.[5]

  • LC-MS/MS Analysis:

    • LC System: Use a reversed-phase C18 column.[12]

    • Mobile Phase: Employ a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in methanol (B129727) or acetonitrile).[5][12]

    • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is typically used.[5][12]

    • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 3-Cl-Tyr (e.g., m/z 216.0 → 135.1) and its internal standard.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to increase the volatility of 3-Cl-Tyr.

  • Sample Preparation and Derivatization:

    • Perform protein precipitation on the biological sample.[12]

    • Purify 3-Cl-Tyr from the supernatant using cation-exchange solid-phase extraction.[5][12]

    • Dry the purified extract under a stream of nitrogen.[12]

    • Derivatize the analyte using a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA).[5][12]

  • GC-MS Analysis:

    • GC System: Use a capillary column suitable for amino acid analysis.[12]

    • Injection: Inject the derivatized sample in splitless mode.[5]

    • MS System: Operate the mass spectrometer in electron ionization (EI) mode and monitor for the characteristic ions of the derivatized 3-Cl-Tyr.[5]

Conclusion

3-Chloro-L-Tyrosine is a promising biomarker that offers high specificity for MPO-driven inflammation and oxidative stress, key pathological processes in cardiovascular disease.[3] Its elevated levels in patients with atherosclerosis and coronary artery disease underscore its potential clinical relevance.[5][11] While established biomarkers like hs-CRP and troponins are integral to current clinical practice for assessing general inflammation and myocardial injury, respectively, 3-Cl-Tyr provides a more direct measure of a specific pathogenic pathway.[3][6][8]

Further large-scale clinical validation studies are necessary to establish definitive performance characteristics, such as sensitivity, specificity, and predictive values for various cardiovascular endpoints. The continued refinement of analytical methodologies, particularly LC-MS/MS, will be crucial for its integration into clinical research and, eventually, routine diagnostics. The measurement of 3-Cl-Tyr, alone or in combination with other biomarkers, could significantly enhance cardiovascular risk stratification and the development of targeted therapies against oxidative stress.

References

The Specificity of 3-Chlorotyrosine as a Biomarker for Myeloperoxidase Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of specific enzymatic activity is paramount for understanding disease mechanisms and developing targeted therapies. This guide provides a comprehensive comparison of 3-chlorotyrosine (3-CT) as a specific marker for myeloperoxidase (MPO) activity against other alternatives, supported by experimental data and detailed methodologies.

Myeloperoxidase is a heme-containing enzyme, predominantly found in neutrophils, that plays a critical role in the innate immune system.[1] Upon inflammation, neutrophils release MPO, which catalyzes the formation of hypochlorous acid (HOCl) from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻).[2] This highly reactive HOCl can then modify various biomolecules, including the amino acid tyrosine, to form 3-chlorotyrosine.[1] The specificity of this reaction makes 3-CT a valuable biomarker for MPO-driven oxidative stress and neutrophil activation in a variety of inflammatory diseases.[2]

Comparative Analysis of MPO Activity Markers

The selection of a biomarker for MPO activity depends on the specific research question and the biological context. While several markers exist, they vary in their specificity and the aspect of MPO biology they represent.

BiomarkerPrincipleSpecificity for MPOAdvantagesDisadvantages
3-Chlorotyrosine (3-CT) Measures the direct product of MPO-catalyzed chlorination of tyrosine residues on proteins.[3]High. MPO is the only known human enzyme to generate HOCl under physiological conditions.[1][4]Stable end-product, reflects in vivo enzymatic activity, specific to the MPO-H₂O₂-Cl⁻ system.[3][4]Requires sensitive analytical methods like mass spectrometry for quantification.[5]
Myeloperoxidase (MPO) Protein Levels Quantifies the total amount of MPO protein present in a sample, typically via ELISA.[6][7]Moderate. Measures the presence of the enzyme, but not necessarily its enzymatic activity.Widely available and relatively simple to perform.Does not distinguish between active and inactive forms of the enzyme; levels may not correlate directly with enzymatic activity.[8]
Myeloperoxidase (MPO) Enzymatic Activity Assays Measures the peroxidase activity of MPO using colorimetric or fluorometric substrates (e.g., TMB, o-dianisidine, ADHP).[7][9]Low to Moderate. Can be subject to interference from other peroxidases or substances in biological samples.[10]Relatively high-throughput and does not require mass spectrometry.Lack of specificity can lead to inaccurate results; may not reflect the specific chlorinating activity of MPO in vivo.[10]
3-Bromotyrosine (3-BT) Measures the product of MPO-catalyzed bromination of tyrosine.[11]High. Also a specific product of MPO activity.Can provide additional information on the specific halogenation pathways activated.May be present at lower concentrations than 3-CT, depending on the availability of bromide ions.[11]
Protein Carbonyls A general marker of protein oxidation.[12]Low. Can be generated by various reactive oxygen species and pathways, not specific to MPO.Provides a general measure of oxidative stress.Not specific to MPO activity, making it difficult to attribute changes solely to this enzyme.

Quantitative Data Summary

The following table summarizes representative quantitative data on 3-chlorotyrosine levels in different biological contexts, highlighting its association with MPO-related pathologies.

ConditionSample Type3-Chlorotyrosine LevelControl/Reference LevelCitation
AtherosclerosisLDL from atherosclerotic intima30-fold higherCirculating LDL[3][4]
AtherosclerosisAortic tissue6-fold higherNormal aortic intima[3][4]
Chronic Renal Failure (Hemodialysis)Plasma proteins3.5 +/- 0.8 µmol/mol tyrosineUndetectable[13]
Preterm Infants with Chronic Lung DiseaseTracheal aspirate proteinsMedian 88 µmol/mol tyrosineMedian 49 µmol/mol tyrosine (infants without CLD)[12]
Sepsis (mouse model)Peritoneal inflammatory fluidSignificantly elevatedNot elevated in MPO-deficient mice[11]
Chlorine Gas Exposure (in vitro)Plasma593 ng/mL[14]

Experimental Protocols

Accurate quantification of 3-chlorotyrosine is critical for its validation as a biomarker. The most common and reliable methods are based on mass spectrometry.

Protocol 1: Quantification of 3-Chlorotyrosine in Plasma by LC-MS/MS

This protocol provides a general workflow for the analysis of 3-chlorotyrosine in plasma samples.

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard (e.g., ¹³C₆-labeled 3-chlorotyrosine).

  • Precipitate proteins by adding a suitable solvent like ice-cold trichloroacetic acid or acetone.[8][15]

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for analysis.[15] For protein-bound 3-chlorotyrosine, the protein pellet is subjected to enzymatic or acid hydrolysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a reversed-phase HPLC column.

    • Employ a mobile phase gradient, for example, using 0.1% formic acid in water and 0.1% formic acid in methanol, to separate 3-chlorotyrosine from other sample components.[15][16]

  • Mass Spectrometry (MS/MS):

    • Utilize an electrospray ionization (ESI) source in positive mode.[15]

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the parent and daughter ions of 3-chlorotyrosine and its internal standard.[2]

3. Quantification:

  • Generate a calibration curve using known concentrations of 3-chlorotyrosine standards.

  • Determine the concentration of 3-chlorotyrosine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[2]

Protocol 2: Quantification of 3-Chlorotyrosine in Tissues by GC-MS

This method is highly sensitive and specific for tissue samples.

1. Sample Preparation:

  • Homogenize the tissue sample in a suitable buffer.

  • Add an internal standard (e.g., isotopically labeled 3-chlorotyrosine).

  • Perform acid or enzymatic hydrolysis to release 3-chlorotyrosine from proteins.

  • Purify the sample using solid-phase extraction (SPE).[15]

  • Derivatize the extracted 3-chlorotyrosine to make it volatile for GC analysis.[15]

2. GC-MS Analysis:

  • Gas Chromatography (GC):

    • Inject the derivatized sample into a GC equipped with a suitable capillary column.

    • Use a temperature program to separate the derivatized 3-chlorotyrosine.

  • Mass Spectrometry (MS):

    • Operate the mass spectrometer in electron ionization (EI) or negative chemical ionization (NCI) mode.

    • Use selected ion monitoring (SIM) to detect the characteristic ions of the derivatized 3-chlorotyrosine and its internal standard.[2]

3. Quantification:

  • Generate a calibration curve using derivatized 3-chlorotyrosine standards.

  • Quantify the amount of 3-chlorotyrosine in the sample based on the peak area ratio to the internal standard.[2]

Visualizing the Pathway and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the biochemical pathway of 3-chlorotyrosine formation and a general experimental workflow for its analysis.

MPO_Pathway cluster_neutrophil Neutrophil MPO Myeloperoxidase (MPO) HOCl Hypochlorous Acid (HOCl) MPO->HOCl catalyzes H2O2 Hydrogen Peroxide (H₂O₂) H2O2->MPO Cl Chloride (Cl⁻) Cl->MPO Chlorotyrosine 3-Chlorotyrosine HOCl->Chlorotyrosine Tyrosine Tyrosine Residue (on protein) Tyrosine->Chlorotyrosine reacts with Experimental_Workflow start Biological Sample (Plasma, Tissue) prep Sample Preparation (Protein Precipitation/Hydrolysis, SPE) start->prep analysis LC-MS/MS or GC-MS Analysis prep->analysis quant Data Analysis & Quantification analysis->quant end 3-Chlorotyrosine Concentration quant->end

References

Safety Operating Guide

Proper Disposal of 3-Chloro-L-tyrosine-¹³C₆: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 3-Chloro-L-tyrosine-¹³C₆, a stable isotope-labeled compound used in research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While some suppliers classify 3-Chloro-L-tyrosine as non-hazardous, others identify it as a potential irritant to the skin, eyes, and respiratory system[1]. Therefore, prudent handling in accordance with standard laboratory safety protocols is essential.

Immediate Safety and Handling

Before handling 3-Chloro-L-tyrosine-¹³C₆, ensure that you are familiar with the following safety protocols and have the necessary personal protective equipment (PPE) readily available.

PPE CategoryRecommendation
Eye Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1].
Hand Protection Wear appropriate protective gloves. It is recommended to use gloves made of a material that is impermeable and resistant to the product. Always inspect gloves before use and dispose of contaminated gloves in accordance with laboratory practices[1].
Body Protection Wear appropriate protective clothing to prevent skin exposure[1].
Respiratory Protection Under normal conditions with adequate ventilation, respiratory protection is not typically required. If there is a risk of dust formation, a type N95 or P1 dust mask may be appropriate[1].

Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these immediate steps:

  • Spill Containment:

    • Ensure the area is well-ventilated[1].

    • Wear the appropriate PPE[1].

    • Prevent the powder from becoming airborne; avoid creating dust[1].

    • Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal[1]. Do not allow the substance to enter drains, sewers, or water sources[1].

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[2].

    • Skin Contact: Remove contaminated clothing. Brush off any dry chemical from the skin before flushing the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention[2].

    • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: If swallowed, rinse mouth with water. Seek medical advice.

Step-by-Step Disposal Protocol

The primary recommendation for the disposal of 3-Chloro-L-tyrosine-¹³C₆ is to engage a licensed professional waste disposal service[1]. The following steps provide a comprehensive guide for its proper disposal:

  • Segregation of Waste:

    • All solid waste containing 3-Chloro-L-tyrosine-¹³C₆, including contaminated PPE (such as gloves and weigh boats), must be collected in a designated and clearly labeled "Halogenated Organic Solid Waste" container[2].

    • Crucially, do not mix halogenated waste with non-halogenated waste streams [2].

  • Container Management:

    • Whenever possible, keep the chemical in its original container[1].

    • Ensure the waste container is properly sealed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Professional Disposal:

    • Contact a licensed hazardous waste disposal service to arrange for the collection and disposal of the segregated waste[2].

    • One suggested method of disposal is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by a licensed and qualified service[1].

  • Decontamination:

    • Thoroughly clean any areas or equipment that have come into contact with the chemical.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the safe disposal of 3-Chloro-L-tyrosine-¹³C₆.

start Start: Handling 3-Chloro-L-tyrosine-¹³C₆ ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs ppe->spill generate_waste Generate Waste (e.g., contaminated PPE, excess chemical) ppe->generate_waste contain_spill Contain Spill & Prevent Dust spill->contain_spill Yes spill->generate_waste No collect_spill Collect into Labeled Container contain_spill->collect_spill segregate_waste Segregate as 'Halogenated Organic Solid Waste' collect_spill->segregate_waste generate_waste->segregate_waste store_waste Store in Sealed Container in a Cool, Dry, Ventilated Area segregate_waste->store_waste contact_disposal Contact Licensed Waste Disposal Service store_waste->contact_disposal end End: Proper Disposal contact_disposal->end

Caption: A logical workflow for the safe handling and disposal of 3-Chloro-L-tyrosine-¹³C₆.

References

Personal protective equipment for handling 3-Chloro-L-tyrosine-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Chloro-L-tyrosine-13C6. Adherence to these protocols is paramount for ensuring a safe laboratory environment and the integrity of your research. While some safety data sheets (SDS) for the non-isotopically labeled compound classify it as non-hazardous, others suggest it may be a potential skin, eye, and respiratory irritant.[1] Therefore, a cautious and standardized approach to handling is mandatory.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommendationRationale
Eye Protection Chemical safety goggles or eyeglasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2]Protects eyes from potential splashes or airborne particles.
Hand Protection Nitrile gloves are recommended for incidental splash protection.[3] For prolonged or immersive contact, heavier-duty gloves should be considered, and manufacturer-specific chemical resistance data for chlorinated aromatic compounds should be consulted.[3]Prevents skin contact with the chemical. Gloves should be inspected before use and changed immediately upon contamination.[1]
Body Protection A long-sleeved, buttoned laboratory coat.[3]Protects skin from accidental contact.
Respiratory Protection An N95-rated respirator or higher should be worn when handling the solid form, especially during weighing and transfer operations where dust may be generated.[3]Minimizes the risk of inhaling airborne particles.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure and contamination risks.

1. Preparation and Weighing of Solid Compound:

  • Designated Work Area: All handling of solid this compound must occur within a certified chemical fume hood to control airborne particles.[3]

  • Pre-Weighing Preparations: Ensure all necessary equipment, including a tared, sealable container for transport, is inside the fume hood before you begin.[3]

  • Weighing Process:

    • Carefully open the stock container inside the fume hood.

    • Use a dedicated spatula to transfer the desired amount of the powder to the tared container, avoiding the creation of dust.[3]

    • Securely close the lid of the container before removing it from the fume hood to weigh on an analytical balance.[3]

    • If weight adjustments are needed, return the sealed container to the fume hood before reopening it.[3]

  • Cleaning: Decontaminate the spatula and the work surface within the fume hood after weighing.[3]

2. Solution Preparation:

  • Solvent Selection: Refer to relevant solubility data to choose an appropriate solvent.

  • Dissolution Procedure:

    • Inside the chemical fume hood, add the desired volume of solvent to the container with the pre-weighed compound.[3]

    • Securely cap the container and mix by gentle swirling or vortexing until the solid is fully dissolved.[3]

    • If heating is necessary to aid dissolution, use a controlled method like a water bath.[3]

  • Labeling and Storage: Clearly label the container with the chemical name, concentration, solvent, and date of preparation. Store the solution in a tightly sealed container in a cool, dry place, away from incompatible materials.[3]

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of accidental exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, holding the eyelids open.[3] Seek immediate medical attention.[3]
Skin Contact Remove any contaminated clothing.[3] Brush off any dry chemical from the skin before flushing the affected area with soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3]
Ingestion Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination. As a halogenated organic compound, specific disposal protocols must be followed.

  • Waste Segregation:

    • Solid Waste: All solid waste, including contaminated PPE (gloves, weigh boats, etc.), must be collected in a designated and clearly labeled "Halogenated Organic Solid Waste" container.[3]

    • Liquid Waste: Unused solutions should be collected in a designated "Halogenated Organic Liquid Waste" container.

  • Important Precaution: Do not mix halogenated waste with non-halogenated waste streams.[3]

  • Disposal Method: It is highly recommended to contact a licensed professional waste disposal service for guidance and to handle the disposal of this material.[1] One suggested method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by a licensed and qualified service.[1]

Experimental Protocol: Quantification of 3-Chloro-L-Tyrosine in Human Plasma by LC-MS/MS

This protocol is a summary of a validated method for the analysis of 3-Chloro-L-Tyrosine.[4] this compound is often used as an internal standard in such analyses.[4][5]

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of an internal standard solution (containing 13C6-labeled 3-Chloro-L-Tyrosine).[4]

  • Add 10 µL of 0.2% trifluoroacetic acid and vortex for 1 minute.[4]

  • Perform protein precipitation by adding 200 µL of acetone, incubating for 10 minutes at 25°C, and then centrifuging.[4]

  • Transfer the supernatant and dry it in a vacuum evaporator.[4]

  • Reconstitute the residue in 30 µL of 0.1% formic acid in water.[4]

2. LC-MS/MS Analysis:

  • LC System: Agilent 1100 HPLC system or equivalent.[4]

  • Column: ODS-HG-3 (2 x 50 mm) or equivalent.[4]

  • Mobile Phase A: 0.1% formic acid in water.[4]

  • Mobile Phase B: 0.1% formic acid in methanol.[4]

  • Gradient: A suitable gradient to separate the analyte from matrix interferences.[4]

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]

  • Ionization Mode: Positive.[4]

  • MRM Transitions: Monitor the transition of m/z 216.0 → 135.1 for 3-Chloro-L-Tyrosine and the corresponding transition for the internal standard.[4]

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Receive Receive Chemical Store Store in Cool, Dry Place Receive->Store Log & Inspect Prep_Area Prepare Designated Work Area (Fume Hood) Store->Prep_Area Don_PPE Don Appropriate PPE Prep_Area->Don_PPE Weigh Weigh Solid Don_PPE->Weigh Dissolve Prepare Solution Weigh->Dissolve If applicable Experiment Perform Experiment Weigh->Experiment Direct Use Dissolve->Experiment Decontaminate Decontaminate Work Area & Equipment Experiment->Decontaminate Segregate_Waste Segregate Halogenated Waste Decontaminate->Segregate_Waste Dispose Dispose via Licensed Service Segregate_Waste->Dispose Doff_PPE Doff PPE Dispose->Doff_PPE

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.